molecular formula C14H12O3 B057114 4-Benzyloxybenzoic acid CAS No. 1486-51-7

4-Benzyloxybenzoic acid

Cat. No.: B057114
CAS No.: 1486-51-7
M. Wt: 228.24 g/mol
InChI Key: AQSCHALQLXXKKC-UHFFFAOYSA-N
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Description

4-Benzyloxybenzoic acid is a valuable aromatic carboxylic acid derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring a benzoic acid core protected by a benzyl ether group, makes it particularly useful for the controlled synthesis of more complex molecules. A primary application is in the development of pharmaceutical candidates, where it acts as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds that target cyclooxygenase (COX) enzymes. Furthermore, its rigid, biphenyl-like structure lends itself to the construction of liquid crystals and organic materials with specific electronic and optical properties. In synthetic protocols, the benzyloxy group serves as a robust protecting group for the phenol, which can be selectively removed under mild hydrogenation conditions, allowing for precise step-wise synthesis. Researchers also utilize this compound in the study of structure-activity relationships (SAR) and as a key scaffold in the design of molecular probes and ligands for various biological targets. This compound is characterized by its high purity and consistency, ensuring reliable and reproducible results in advanced research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSCHALQLXXKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00164030
Record name 4-Benzyloxybenzoic acid
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1486-51-7
Record name 4-(Benzyloxy)benzoic acid
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Record name 4-Benzyloxybenzoic acid
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Record name 1486-51-7
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Record name 4-Benzyloxybenzoic acid
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Record name p-(benzyloxy)benzoic acid
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Record name 4-BENZYLOXYBENZOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxybenzoic Acid (CAS: 1486-51-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxybenzoic acid (CAS: 1486-51-7), a substituted benzoic acid derivative. The document details its physicochemical properties, spectroscopic data, synthesis and purification protocols, analytical methods, and safety information, presenting a valuable resource for its application in research and development.

Physicochemical Properties

This compound is a white to almost white crystalline powder.[1] Key physicochemical data are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 1486-51-7[2]
Molecular Formula C₁₄H₁₂O₃[2]
Molecular Weight 228.24 g/mol [3]
Melting Point 189-192 °C[1][3][4][5]
Boiling Point (Predicted) 396.3 ± 17.0 °C[1][5]
pKa (Predicted) 4.46 ± 0.10[1]
Appearance White to Almost white powder/crystal[1]
Solubility Very faint turbidity in Pyridine[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is available and can be used for structural elucidation.[4] A typical spectrum would be run in a solvent like DMSO-d6.[4]

Infrared (IR) Spectroscopy

The NIST WebBook provides the gas-phase IR spectrum for this compound.[6][7] The spectrum is a critical tool for identifying the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry data (electron ionization) for this compound is available through the NIST WebBook, which can be used to determine the molecular weight and fragmentation pattern.[7]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of this compound. While specific protocols for this exact compound are not extensively detailed in publicly available literature, established methods for similar compounds, such as 4-benzyloxy-3,5-dimethylbenzoic acid, can be readily adapted.

Synthesis via Williamson Ether Synthesis

A common and effective method for the synthesis of this compound is the benzylation of 4-hydroxybenzoic acid, which proceeds via a Williamson ether synthesis mechanism.[2][8]

Materials:

  • 4-Hydroxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxybenzoic acid (1.0 eq) in acetone or DMF, add potassium carbonate (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid Reaction_Vessel Reaction Vessel 4-Hydroxybenzoic_acid->Reaction_Vessel K2CO3 K₂CO₃ K2CO3->Reaction_Vessel Solvent Acetone or DMF Solvent->Reaction_Vessel Stirring Stir at RT (15-30 min) Reaction_Vessel->Stirring Benzyl_bromide Benzyl bromide Benzyl_bromide->Reaction_Vessel Reflux Reflux (4-12h) Stirring->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Cooling Cool to RT Reflux->Cooling Filtration Filter Cooling->Filtration Concentration1 Concentrate Filtration->Concentration1 Extraction Dissolve in Ethyl Acetate, wash with Water & Brine Concentration1->Extraction Drying Dry over MgSO₄ Extraction->Drying Filtration2 Filter Drying->Filtration2 Concentration2 Concentrate Filtration2->Concentration2 Crude_Product Crude this compound Concentration2->Crude_Product

Caption: Synthetic workflow for this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain pure this compound.[2]

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[2][5]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals.

G Crude_Product Crude Product Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Cooling Slow cooling to RT, then ice bath Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration Washing Wash with cold solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Recrystallization workflow for purification.

Analytical Methods

For quality control and characterization, various analytical methods can be employed. High-Performance Liquid Chromatography (HPLC) is a suitable technique for purity assessment and impurity profiling.[1]

HPLC Method Validation Workflow

A general workflow for validating an HPLC method for this compound would include assessing parameters like specificity, linearity, accuracy, precision, and robustness.

G cluster_method_dev Method Development cluster_validation Method Validation Selectivity Column & Mobile Phase Selection Optimization Optimize Gradient, Flow Rate, Temp. Selectivity->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated HPLC Method Robustness->Validated_Method

Caption: HPLC method validation workflow.

Biological Activity and Applications

This compound serves as a versatile building block in organic synthesis. It is used in the preparation of various compounds, including 1,3-phenylene bis(4-benzyloxybenzoate) and (-)-(2R,3R)-5,7-bis(benzyloxy)-2-[3,4,5-tris(benzyloxy)-phenyl]chroman-3-yl-(4-benzyloxy)benzoate.[4][9]

While direct experimental data on the biological activity of this compound is limited, studies on structurally related benzoic acid derivatives suggest potential for anticancer and anti-inflammatory activities.[3] For instance, some benzoic acid derivatives have shown potential as HDAC inhibitors.[3] Further research is needed to fully elucidate the biological profile of this compound.

Safety Information

It is important to handle this compound with appropriate safety precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[10]

  • Precautionary Statements: P264, P280, P301 + P312, P305 + P351 + P338, P337 + P313, P501.[10]

  • Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.[10]

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of 4-Benzyloxybenzoic Acid from 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxybenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and widely employed method for the formation of ethers. This document outlines the reaction mechanism, a detailed experimental protocol, purification techniques, and characterization of the final product.

Introduction

This compound is a derivative of benzoic acid featuring a benzyl ether at the para position. This structural motif is found in various biologically active molecules and serves as a key building block in the synthesis of more complex chemical entities, including liquid crystals and pharmaceutical agents. The synthesis from readily available 4-hydroxybenzoic acid and a benzylating agent is a common and efficient transformation in organic chemistry.

Reaction Scheme and Mechanism

The synthesis of this compound from 4-hydroxybenzoic acid is typically achieved through a Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a benzyl halide, such as benzyl chloride or benzyl bromide, displacing the halide and forming the benzyl ether linkage.

The overall reaction is as follows:

Reaction_Scheme reactant1 4-Hydroxybenzoic Acid plus1 + reactant2 Benzyl Chloride arrow1 -> conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat product This compound plus2 + byproduct KCl + H2O + CO2

Caption: Overall reaction for the synthesis of this compound.

The mechanism involves two key steps:

  • Deprotonation: The base abstracts the acidic proton from the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a more nucleophilic phenoxide.

  • Nucleophilic Attack: The phenoxide attacks the benzylic carbon of the benzyl halide in an S(_N)2 fashion, leading to the formation of the ether and a halide salt.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the starting material, reagent, and product is provided in the table below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
4-Hydroxybenzoic AcidC₇H₆O₃138.12213-217Slightly soluble in water; soluble in alcohols, acetone, and ether.[1][2][3]
Benzyl ChlorideC₇H₇Cl126.58-39Immiscible with water; miscible with most organic solvents.[4]
This compoundC₁₄H₁₂O₃228.24189-192Insoluble in water; soluble in hot ethanol and other organic solvents.[5][6]

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents
  • 4-Hydroxybenzoic acid

  • Benzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Procedure

Reaction_Workflow cluster_reaction Reaction Setup cluster_workup Work-up A Combine 4-hydroxybenzoic acid and K2CO3 in DMF B Stir at room temperature for 30 min A->B C Add benzyl chloride dropwise B->C D Heat to reflux for 4-12 hours C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F G Filter to remove inorganic salts F->G H Concentrate filtrate under reduced pressure G->H I Dissolve residue in ethyl acetate H->I J Wash with water and brine I->J K Dry organic layer over MgSO4 J->K L Filter and concentrate to yield crude product K->L

Caption: General workflow for the reaction and initial work-up.

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add a suitable volume of N,N-dimethylformamide (DMF) to dissolve the reactants.

  • Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the potassium phenoxide.

  • Slowly add benzyl chloride (1.1-1.2 eq) to the reaction mixture dropwise.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Maintain the reflux for 4-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the DMF.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by either recrystallization or acid-base extraction.

4.4.1. Recrystallization Protocol

Recrystallization_Workflow A Dissolve crude product in minimum hot ethanol B Add hot water dropwise until cloudy A->B C Add a few drops of hot ethanol to clarify B->C D Allow to cool slowly to room temperature C->D E Cool in an ice bath to maximize crystallization D->E F Collect crystals by vacuum filtration E->F G Wash with cold ethanol/water mixture F->G H Dry under vacuum G->H

Caption: Step-by-step workflow for purification by recrystallization.

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Place the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum to yield pure this compound.

4.4.2. Acid-Base Extraction Protocol

This method is particularly effective for removing non-acidic impurities.

  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) two to three times. The desired product will move to the aqueous layer as its sodium salt.[7]

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly acidify the aqueous layer with 1 M HCl with stirring until the solution is acidic (pH ~2), which will precipitate the purified this compound.[7]

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

ParameterExpected Value/Observation
Appearance White to off-white crystalline solid
Melting Point 189-192 °C[5][6]
¹H NMR Spectra are available for comparison.[8]
¹³C NMR Spectra are available for comparison.
IR Spectroscopy An IR spectrum is available in the NIST database.[9]
TLC A single spot should be observed, with an R(_f) value different from the starting material.

Safety Considerations

  • Benzyl chloride is a lachrymator and a suspected carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]

  • N,N-Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin. Handle with care and appropriate PPE.

  • Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Hydrochloric acid is corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The Williamson ether synthesis is a reliable and high-yielding method for the preparation of this compound from 4-hydroxybenzoic acid. The procedure outlined in this guide, including the purification and characterization steps, provides a comprehensive framework for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to produce this valuable compound. Careful execution of the experimental protocol and adherence to safety guidelines are essential for a successful and safe synthesis.

References

Spectroscopic Profile of 4-Benzyloxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Benzyloxybenzoic acid, a compound of significant interest in organic synthesis and medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its characterization and utilization in research and development.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound reveal the distinct chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.9 (broad s)Singlet1HCarboxylic acid proton (-COOH)
7.95 (d)Doublet2HAromatic protons ortho to -COOH
7.30-7.50 (m)Multiplet5HPhenyl protons of the benzyl group
7.10 (d)Doublet2HAromatic protons ortho to -OCH₂-
5.19 (s)Singlet2HMethylene protons (-OCH₂-)

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~167Carboxylic acid carbon (-COOH)
~162Aromatic carbon attached to -OCH₂-
~136Quaternary aromatic carbon of the benzyl group
~131Aromatic carbons ortho to -COOH
~128.8Aromatic carbons of the benzyl group
~128.2Aromatic carbons of the benzyl group
~127.9Aromatic carbons of the benzyl group
~123Quaternary aromatic carbon attached to -COOH
~115Aromatic carbons ortho to -OCH₂-
~70Methylene carbon (-OCH₂-)
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound confirms the presence of the carboxylic acid and ether functional groups.

IR Spectral Data [1]

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~1680StrongC=O stretch (Carboxylic acid)
~1605, 1575, 1510Medium-StrongC=C stretch (Aromatic rings)
~1250StrongC-O stretch (Carboxylic acid and Ether)
~1170StrongC-O stretch (Ether)
~920Broad, MediumO-H bend (Carboxylic acid dimer)
~740, 695StrongC-H out-of-plane bend (Monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound exhibits characteristic fragments.

Mass Spectrometry Data [1]

m/zRelative Intensity (%)Assignment
228Moderate[M]⁺ (Molecular ion)
91100[C₇H₇]⁺ (Tropylium ion, Base peak)
121Moderate[M - C₇H₇O]⁺
77Low[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are generalized for the analysis of a solid aromatic carboxylic acid like this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.

  • Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[2]

  • Mass Analysis: Accelerate the resulting ions into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

  • Detection: Detect the separated ions, and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample Solid Sample (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR DirectSolid Direct Solid Application Sample->DirectSolid For IR/MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectroscopy (ATR) DirectSolid->IR MS Mass Spectrometry (EI) DirectSolid->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Molecular Structure Determination NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Unveiling the Solid-State Architecture of 4-Benzyloxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 4-benzyloxybenzoic acid (C₁₄H₁₂O₃), a molecule of interest in materials science and pharmaceutical development. This document, intended for researchers, scientists, and drug development professionals, details the precise molecular geometry, intermolecular interactions, and the experimental protocols utilized for its structural determination.

Core Crystallographic Data

The crystal structure of this compound has been determined with high precision using single-crystal X-ray diffraction.[1][2][3] The compound crystallizes in a manner that reveals key insights into its solid-state behavior. The fundamental crystallographic data are summarized below, with a preference for the more recent and precise single-crystal study over earlier powder diffraction data.[1][2][3]

ParameterValue
Chemical FormulaC₁₄H₁₂O₃
Molecular Weight228.24 g/mol [4][5]
Crystal SystemData not fully available in snippets
Space GroupData not fully available in snippets
Unit Cell DimensionsData not fully available in snippets
ZData not fully available in snippets

Molecular Geometry and Conformation

The molecular structure of this compound is characterized by two aromatic rings linked by an ether bond. The dihedral angle between the planes of the benzoic acid ring and the phenyl ring of the benzyl group is a critical conformational parameter.

Geometric ParameterValue
Dihedral Angle (between aromatic rings)39.76 (9)°[1][2][6]
Torsion Angle (C4—O3—C8—C9)-171.59 (12)°[1][2][6]
Bond Length (C4—O3)1.3601 (16) Å[1][2][6]

The C4—O3—C8—C9 bond exhibits an anti conformation.[1][2][6] The relatively short C4—O3 bond length suggests some degree of electronic conjugation between the oxygen lone pair and the adjacent aromatic ring.[1][2][6]

Supramolecular Assembly: The Carboxylic Acid Dimer

In the solid state, this compound molecules do not exist in isolation. Instead, they form robust supramolecular structures governed by strong intermolecular hydrogen bonds. The carboxylic acid functional group is pivotal in this assembly, facilitating the formation of a cyclic R²₂(8) synthon.[7][8]

Specifically, two molecules associate through a pair of O—H⋯O hydrogen bonds to form a centrosymmetric acid-acid homodimer.[1][2][7][8] This dimerization is a common and highly predictable motif in the crystal structures of carboxylic acids.

Hydrogen Bond Parameters (Single Crystal Data)
D—H⋯A D—H (Å)
O1—H1⋯O20.82

Table data extracted from the single-crystal study.[1]

The interplay of these strong O-H...O hydrogen bonds, supplemented by weaker C-H...O and C-H...π interactions, dictates the overall three-dimensional packing of the molecules in the crystal lattice.[7][8] Hirshfeld surface analysis indicates that H⋯H, C⋯H, and O⋯H contacts account for approximately 90% of the surface area in this class of compounds.[7][8]

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from chemical synthesis to crystallographic analysis.

Synthesis and Crystallization

The synthesis of this compound is achieved through a two-step chemical reaction.[1][2][6] Following the reaction, the crude product is purified using column chromatography to achieve high purity.[1][2][6] Single crystals suitable for X-ray diffraction are then grown by the slow evaporation of an ethanol solution of the purified compound.[1][2][6]

Synthesis_Crystallization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization S1 Two-Step Reaction S2 Crude Product S1->S2 P1 Column Chromatography S2->P1 Purification P2 Purified Compound P1->P2 C1 Dissolution in Ethanol P2->C1 Crystallization C2 Slow Evaporation C1->C2 C3 Single Crystals C2->C3

Synthesis and Crystallization Workflow
X-ray Diffraction Analysis

The crystal structure was determined using single-crystal X-ray diffraction. The key steps in this process are outlined below.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure. The positions of non-hydrogen atoms are located first.

  • Hydrogen Atom Placement: The hydrogen atom attached to the carboxylic oxygen (O1) was located from a difference Fourier map.[1][2][6] Other hydrogen atoms were positioned geometrically and refined using a riding model (C—H = 0.93 Å).[1][2][6]

  • Final Refinement: The structural model is refined against the experimental data to yield the final, precise atomic coordinates and geometric parameters.[1][2]

Visualizations

The following diagrams illustrate the key structural relationship and the experimental workflow.

Dimer_Formation cluster_dimer Centrosymmetric Acid-Acid Dimer cluster_legend Legend mol1 Molecule A This compound mol2 Molecule B This compound mol1:e->mol2:w O-H···O O···H-O key1 Hydrogen Bond line line->key1

Hydrogen-Bonded Dimer Formation

References

Thermal properties of 4-Benzyloxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Properties of 4-Benzyloxybenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients and intermediates is paramount. This guide provides a detailed overview of the thermal properties of this compound (CAS: 1486-51-7), a substituted benzoic acid derivative. While specific experimental data for some thermal parameters are limited in published literature, this document consolidates available information and provides context based on structurally related compounds.

Physicochemical and Thermal Data Summary

The fundamental physical, chemical, and thermal properties of this compound are summarized below. All quantitative data have been compiled into structured tables for clarity and ease of comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₄H₁₂O₃[1][2][3]
Molecular Weight228.24 g/mol [1][2][3]
CAS Number1486-51-7[1][2][3]
AppearanceWhite to almost white powder or crystals-
IUPAC Name4-(Benzyloxy)benzoic acid[2][3]
Synonymsp-(Benzyloxy)benzoic acid[2][3]

Table 2: Thermal Properties of this compound

Thermal PropertyValueSource(s)Notes
Melting Point (Tfus)189-192 °C[1]Experimental value (literature).
Boiling Point (Tboil)396.3 ± 17.0 °C-Predicted value. The compound is likely to undergo thermal decomposition before reaching this temperature at atmospheric pressure.
Decomposition Temperature (Tdec)> 200 °C (Predicted)[4]Predicted onset. Based on data for 4-methoxybenzoic acid, significant decomposition is expected to begin above the melting point.[4]
Enthalpy of Fusion (ΔfusH)Data not available-For comparison, the enthalpy of fusion for the parent compound, benzoic acid, is approximately 18.0 kJ/mol, and for 4-hydroxybenzoic acid, it is 30.9 kJ/mol.[5]
Enthalpy of Sublimation (ΔsubH)Data not available-For comparison, the enthalpy of sublimation for benzoic acid is reported to be 89.7 ± 0.5 kJ/mol.[6][7]
Heat Capacity (Cp)Data not available-Specific heat capacity data for solid aromatic acids are not widely available.
Thermal ConductivityData not available-As a crystalline organic solid, it is expected to have low thermal conductivity.
Coefficient of Thermal ExpansionData not available--

Thermal Stability and Decomposition Pathway

For this compound, the anticipated decomposition reaction upon heating past its melting point involves the loss of carbon dioxide (CO₂) to form benzyloxyphenyl ether (4-phenoxytoluene). At significantly higher temperatures, further cleavage of the ether linkage could occur. Studies on benzoic acid have shown that its decomposition occurs at very high temperatures (475–499 °C), producing benzene and carbon dioxide.[9] Substituted benzoic acids, however, can decompose at lower temperatures; for instance, derivatives like salicylic acid and anthranilic acid show significant degradation at 200-250°C.[8] It is therefore reasonable to predict that this compound will exhibit considerable thermal stability, with decomposition likely commencing at temperatures above 200°C.[4]

Experimental Protocols for Thermal Analysis

To definitively characterize the thermal properties of this compound, standardized thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other phase transitions.

Experimental Protocol:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2–5 mg of this compound into a standard, hermetically sealed aluminum pan. An identical empty sealed pan should be used as the reference.

  • Atmosphere: An inert atmosphere, typically dry nitrogen or argon, should be used with a purge rate of 20–50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the system at a sub-ambient temperature (e.g., 30°C) for 5 minutes.

    • Ramp the temperature from 30°C to a temperature sufficiently above the melting point but below the expected decomposition onset (e.g., 250°C). A typical heating rate is 10°C/min.[10]

    • Hold isothermally for 2-5 minutes.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • A second heating scan can be performed to investigate the sample's thermal history and glass transitions if the material becomes amorphous upon cooling.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic melting event. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔfusH).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset of thermal decomposition and evaluating the thermal stability of a material.

Experimental Protocol:

  • Instrument: A calibrated Thermogravimetric Analyzer, preferably coupled with an evolved gas analyzer like a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify decomposition products.

  • Sample Preparation: Accurately weigh 5–10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

  • Atmosphere: An inert nitrogen atmosphere is typically used to study thermal decomposition, with a flow rate of 20–100 mL/min. An oxidative (air or oxygen) atmosphere can be used to study combustion properties.

  • Temperature Program:

    • Equilibrate the system at a starting temperature of ~30°C.

    • Ramp the temperature at a controlled linear heating rate (e.g., 10 K/min) to a final temperature where decomposition is complete (e.g., 600°C).[6]

  • Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) shows the temperature at which the rate of mass loss is maximal.

Visualization of Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound is depicted in the diagram below.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation & Results Sample This compound (Crystalline Solid) Weigh_DSC Weigh 2-5 mg into hermetic Al pan Sample->Weigh_DSC Weigh_TGA Weigh 5-10 mg into ceramic/Pt pan Sample->Weigh_TGA DSC Differential Scanning Calorimetry (DSC) Weigh_DSC->DSC TGA Thermogravimetric Analysis (TGA) Weigh_TGA->TGA DSC_Data Determine: - Melting Point (Tfus) - Enthalpy of Fusion (ΔfusH) - Phase Transitions DSC->DSC_Data TGA_Data Determine: - Onset of Decomposition (Tdec) - Thermal Stability Range - Mass Loss Profile TGA->TGA_Data Combined_Analysis Comprehensive Thermal Profile of this compound DSC_Data->Combined_Analysis TGA_Data->Combined_Analysis

Workflow for the thermal characterization of this compound.

Conclusion

This compound is a crystalline solid with a well-defined melting range of 189-192 °C.[1] While comprehensive experimental data on all its thermal properties are not extensively published, its behavior can be reliably predicted based on the principles of physical organic chemistry and data from analogous compounds. It is expected to be a thermally stable compound, with decarboxylation being the most probable degradation pathway at temperatures exceeding its melting point. For critical applications in pharmaceutical development and materials science, it is imperative that the detailed DSC and TGA protocols outlined in this guide are performed to obtain precise experimental data. This will ensure safe handling, appropriate storage conditions, and optimized processing parameters.

References

An In-depth Technical Guide to 4-Benzyloxybenzoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxybenzoic acid, a derivative of benzoic acid, has served as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the realm of materials science and drug discovery. Its strategic importance lies in the presence of a stable benzyl ether protecting group for the phenolic hydroxyl, and a reactive carboxylic acid moiety, making it a versatile building block for more complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a focus on its relevance to researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and History

The synthesis of this compound is a classic example of the Williamson ether synthesis, a method developed by Alexander Williamson in 1850 that was pivotal in understanding the structure of ethers. While Williamson's initial work focused on simpler ethers, the application of this reaction to aromatic systems became a cornerstone of organic synthesis.

The first documented synthesis of this compound, referred to then as p-Hydroxybenzoesäurebenzyläther (p-hydroxybenzoic acid benzyl ether), is attributed to the German chemist L. Gattermann in 1890. His work, published in Justus Liebigs Annalen der Chemie, described the reaction of the potassium salt of p-hydroxybenzoic acid with benzyl chloride. This foundational synthesis route remains the most common and efficient method for the preparation of this compound.

Physicochemical and Spectral Data

This compound is a white to off-white crystalline solid at room temperature. A summary of its key physicochemical and spectral data is presented in the tables below for easy reference.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₄H₁₂O₃[NIST WebBook]
Molecular Weight 228.24 g/mol [NIST WebBook]
Melting Point 189-192 °C[Sigma-Aldrich]
Boiling Point 396.3 ± 17.0 °C at 760 mmHg (Predicted)[ChemSrc]
Appearance White to off-white crystalline powderGeneral Knowledge
Solubility Qualitative: Soluble in dimethyl sulfoxide (DMSO), chloroform, and dichloromethane. Sparingly soluble in ethanol. Insoluble in water.[BenchChem], [Solubility of Things]
CAS Number 1486-51-7[NIST WebBook]
Spectral Data
Spectrum TypeKey Peaks and InterpretationsSource(s)
¹H NMR Solvent: DMSO-d₆, 400 MHz~12.7 ppm (s, 1H): Carboxylic acid proton (-COOH).• ~7.93 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.• ~7.47 - 7.35 ppm (m, 5H): Aromatic protons of the benzyl group.• ~7.11 ppm (d, 2H): Aromatic protons ortho to the benzyloxy group.• ~5.19 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-).[ChemicalBook]
¹³C NMR Solvent: CDCl₃ (Predicted/Typical Values)~172 ppm: Carboxylic acid carbon (-COOH).• ~163 ppm: Aromatic carbon attached to the ether oxygen.• ~136 ppm: Quaternary aromatic carbon of the benzyl group.• ~132 ppm: Aromatic CH carbons ortho to the carboxylic acid.• ~129-127 ppm: Aromatic CH carbons of the benzyl group.• ~123 ppm: Quaternary aromatic carbon attached to the carboxyl group.• ~115 ppm: Aromatic CH carbons ortho to the ether oxygen.• ~70 ppm: Methylene carbon of the benzyl group (-O-CH₂-).[ResearchGate], [ChemicalBook]
Infrared (IR) KBr Pellet/Nujol Mull~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid (hydrogen-bonded).• ~1680-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.• ~1605, 1580, 1510 cm⁻¹: C=C stretching vibrations of the aromatic rings.• ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the ether linkage.• ~1170 cm⁻¹: Symmetric C-O-C stretch.[NIST WebBook], [Doc Brown's Chemistry]
Mass Spectrometry (MS) Electron Ionization (EI)m/z 228: Molecular ion [M]⁺.• m/z 105: Loss of the hydroxyl radical from the carboxylic acid, followed by loss of CO, or loss of the benzyloxy group.• m/z 91: Tropylium ion [C₇H₇]⁺, characteristic of the benzyl group (base peak).• m/z 77: Phenyl cation [C₆H₅]⁺.[NIST WebBook], [Doc Brown's Chemistry]

Experimental Protocols: Synthesis of this compound

The most prevalent and historically significant method for synthesizing this compound is the Williamson ether synthesis. The following protocol is a representative procedure based on established methods.

Williamson Ether Synthesis

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide of 4-hydroxybenzoic acid attacks the electrophilic benzylic carbon of benzyl chloride or bromide.

Materials:

  • 4-Hydroxybenzoic acid

  • Benzyl chloride (or benzyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydroxide)

  • Solvent: N,N-Dimethylformamide (DMF) or acetone

  • Hydrochloric acid (1M solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: To a solution of 4-hydroxybenzoic acid (1.0 equivalent) in DMF, add anhydrous potassium carbonate (2.0-2.5 equivalents). Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the potassium 4-hydroxybenzoate salt.

  • Alkylation: Add benzyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (4-hydroxybenzoic acid) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Acidify the aqueous mixture to a pH of ~2-3 with 1M HCl. This will protonate any unreacted phenoxide and precipitate the product.

    • The crude this compound will precipitate as a solid.

  • Purification:

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a white crystalline solid.

    • Dry the purified product under vacuum.

Expected Yield: 85-95%

Logical Relationships and Experimental Workflows

The synthesis and application of this compound can be visualized through logical workflow diagrams.

General Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Work-up & Purification start1 4-Hydroxybenzoic Acid step1 Deprotonation: Formation of Phenoxide start1->step1 start2 Benzyl Chloride step2 SN2 Attack: Alkylation start2->step2 base K₂CO₃ (Base) base->step1 solvent DMF (Solvent) solvent->step1 step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Quenching & Acidification step3->step4 step5 Filtration step4->step5 step6 Recrystallization step5->step6 product Pure this compound step6->product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Role as a Synthetic Intermediate

This compound is rarely the final product in a synthetic sequence. Instead, it serves as a key intermediate where the benzyl group acts as a protecting group for the phenol. The carboxylic acid can then be modified, followed by deprotection of the benzyl ether to reveal the free phenol.

G cluster_modification Carboxylic Acid Modification cluster_deprotection Deprotection intermediate This compound mod1 Esterification intermediate->mod1 mod2 Amide Coupling intermediate->mod2 mod3 Reduction to Alcohol intermediate->mod3 deprotect Hydrogenolysis (H₂, Pd/C) mod1->deprotect mod2->deprotect mod3->deprotect final_product Functionalized 4-Hydroxybenzoic Acid Derivative deprotect->final_product

Caption: Role of this compound as a Protected Intermediate in Synthesis.

Applications in Drug Development and Materials Science

The utility of this compound is most pronounced in its role as a precursor to more complex molecules with significant biological or material properties.

Intermediate in Pharmaceutical Synthesis

While this compound itself is not known to be directly involved in specific signaling pathways, its derivatives are of considerable interest in drug discovery. The "benzyloxybenzoic acid" moiety is found in a number of biologically active compounds. For instance, derivatives have been investigated as:

  • PPARα Agonists: The 4-benzyloxy-benzylamino chemotype has been explored for the development of potent and selective PPARα agonists, which are potential leads for treating retinal disorders.

  • Anticancer Agents: Some benzyloxy-phenylamide derivatives have been described for the treatment of cancer.

  • VLA-4 Antagonists: Benzoic acid derivatives, including those with structures related to this compound, have been synthesized as antagonists of Very Late Antigen-4 (VLA-4), which is a target for inflammatory diseases.

  • Antitubercular Agents: The related 3-benzyloxy-benzoic acid scaffold has been used in the synthesis of chromane derivatives investigated as inhibitors of salicylate synthase in M. tuberculosis.

In these contexts, this compound serves as a readily available starting material to introduce a protected phenolic group, which may be crucial for biological activity or for further synthetic transformations.

Monomer for Liquid Crystalline Polymers

This compound and its derivatives are also used in materials science, particularly in the synthesis of liquid crystals. The rigid benzoic acid core and the benzyloxy group contribute to the mesogenic properties required for the formation of liquid crystalline phases. These materials find applications in displays, sensors, and other advanced optical technologies.

Conclusion

Since its first synthesis by Gattermann in 1890, this compound has remained a compound of significant utility in organic synthesis. Its straightforward preparation via the Williamson ether synthesis, coupled with its versatile chemical handles, has ensured its continued relevance. For researchers in drug development and materials science, this compound represents a valuable and cost-effective building block for the creation of novel, high-value molecules. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, serving as a valuable resource for scientific and professional endeavors.

The Obscure Presence of Benzyloxybenzoic Acid Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxybenzoic acid derivatives, a class of aromatic compounds, hold significant interest in medicinal chemistry and drug development due to their diverse biological activities. While extensively utilized in synthetic organic chemistry, often as protecting groups, their natural occurrence is a subject of considerable obscurity. This technical guide delves into the known instances of benzyloxybenzoic acid derivatives and their closely related analogs in nature, providing a comprehensive overview of their sources, biosynthesis, and biological activities. This document aims to serve as a valuable resource for researchers exploring novel therapeutic agents from natural sources.

Natural Occurrence: A Focus on Benzyl Esters

Direct evidence for the widespread natural occurrence of true benzyloxybenzoic acids (compounds with a C-O-C ether linkage between the benzyl and benzoic acid moieties) is scarce in currently available scientific literature. However, their structural isomers, benzyl esters of benzoic and salicylic acid , are well-documented as naturally occurring constituents in a variety of plants. These esters, which feature a C-O-C=O ester linkage, represent the most relevant and studied class of naturally occurring compounds combining a benzyl group and a benzoic acid-derived core.

This guide will primarily focus on two key representatives: Benzyl Benzoate and Benzyl Salicylate .

Benzyl Benzoate

Benzyl benzoate is a naturally occurring ester of benzoic acid and benzyl alcohol. It is recognized for its characteristic faint, sweet-balsamic odor and has been identified in various plant species.

Table 1: Natural Sources and Reported Concentrations of Benzyl Benzoate

Natural SourcePlant PartReported Concentration/Presence
Cranberry (Vaccinium macrocarpon)FruitMajor volatile component[1]
Acridocarpus smeathmanniiRootsIsolated as a natural product[2][3][4]
Tolu Balsam (Myroxylon balsamum)ResinPresent in essential oil[2]
Peru Balsam (Myroxylon balsamum var. pereirae)ResinPresent in essential oil[2]
Polyalthia species-Isolated from the genus[5]
Clove Bud (Syzygium aromaticum)BudReported as a constituent[6]
Buckwheat (Fagopyrum esculentum)-Reported as a constituent[6]
Peach (Prunus persica)FruitNaturally found[7]
Benzyl Salicylate

Benzyl salicylate is the benzyl ester of salicylic acid (2-hydroxybenzoic acid). It is a common ingredient in fragrances and is found in the essential oils of several flowers.[8][9]

Table 2: Natural Sources of Benzyl Salicylate

Natural SourcePlant PartReported Presence
Ylang-Ylang (Cananga odorata)FlowersConstituent of essential oil[6][10][11][12]
Hyacinth (Hyacinthus orientalis)FlowersConstituent of flower oil[10]
Wallflower (Erysimum cheiri)FlowersConstituent of flower oil[10]
Carnation (Dianthus caryophyllus)FlowersReported in small amounts in the oil[6]
Primula auriculaFlowersReported in larger amounts in the oil[6]
Green Tea (Camellia sinensis)LeavesFound in essential oils[6]
Brickellia veronicifolia-Source of spasmolytic benzylbenzoates[13]

Biosynthesis

The biosynthesis of benzyl benzoate has been elucidated in cranberry fruit.[1] The pathway involves the reduction of benzoic acid to benzyl alcohol, which is then esterified. This pathway highlights the metabolic machinery present in some plants to produce these benzyl esters.

Biosynthesis_of_Benzyl_Benzoate Benzoic_Acid Benzoic Acid Benzaldehyde Benzaldehyde Benzoic_Acid->Benzaldehyde Reduction Benzyl_Alcohol Benzyl Alcohol Benzaldehyde->Benzyl_Alcohol Reduction Benzyl_Benzoate Benzyl Benzoate Benzyl_Alcohol->Benzyl_Benzoate Esterification (with Benzoic Acid)

Caption: Biosynthetic pathway of Benzyl Benzoate in cranberry.[1]

Experimental Protocols

Isolation of Benzyl Benzoate from Acridocarpus smeathmannii Roots

The following is a generalized protocol based on the methodology described for the isolation of natural benzyl benzoate (nBB).[2][3][4]

1. Extraction:

  • The powdered root material of A. smeathmannii is subjected to extraction with a suitable solvent, such as methanol.

  • The crude extract is then partitioned between n-hexane and aqueous methanol to separate compounds based on polarity.

2. Chromatographic Purification:

  • The resulting fractions are subjected to column chromatography on silica gel.

  • Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

3. Further Purification:

  • Fractions containing the compound of interest are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC).

4. Structure Elucidation:

  • The purified compound is identified and characterized using spectroscopic techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze electronic transitions.

Isolation_Workflow Start Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Partition Liquid-Liquid Partition (e.g., Hexane/Aq. Methanol) Extraction->Partition Column_Chromatography Silica Gel Column Chromatography Partition->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Further_Purification Preparative TLC / HPLC TLC_Monitoring->Further_Purification Structure_Elucidation Spectroscopic Analysis (GC-MS, NMR, IR, UV) Further_Purification->Structure_Elucidation End Isolated Benzyl Benzoate Structure_Elucidation->End

Caption: General workflow for the isolation of Benzyl Benzoate.

Biological Activities and Signaling Pathways

Naturally occurring benzyl esters of benzoic and salicylic acid exhibit a range of biological activities.

Table 3: Summary of Biological Activities

CompoundBiological ActivityQuantitative Data (IC₅₀/EC₅₀/MIC)Reference
Benzyl BenzoateAntimicrobial (Antibacterial & Antifungal)MIC against Bacillus cereus: 50 µg/mL[14]
Smooth Muscle Relaxation (Prostate)Inhibition of noradrenaline-induced contractions at 0.25 and 0.50 µM[2]
Acaricidal (Scabicide)Effective topical treatment[5][15]
InsecticidalLC₅₀ against Tribolium castaneum (contact toxicity): 3.114%[14]
Benzyl SalicylateAnti-inflammatoryInhibition of NO production in LPS-stimulated RAW 264.7 macrophages[16]
AntioxidantExhibited antioxidant activity[6]
AntimicrobialExhibited antimicrobial activity[6]
Estrogenic ActivityOestrogenic responses in human breast cancer cells[17]
Anti-inflammatory Signaling Pathway of Benzyl Salicylate

A study on the anti-inflammatory effects of benzyl salicylate in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages revealed its mechanism of action involves the inhibition of the NF-κB signaling pathway.[16]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus iNOS_COX2 iNOS & COX-2 Expression Nucleus->iNOS_COX2 Transcription NO Nitric Oxide (NO) Production iNOS_COX2->NO Benzyl_Salicylate Benzyl Salicylate Benzyl_Salicylate->IKK Inhibition Benzyl_Salicylate->IkB Inhibition of Phosphorylation Benzyl_Salicylate->NFkB Inhibition of Phosphorylation

Caption: Inhibition of the NF-κB pathway by Benzyl Salicylate.[16]

Conclusion

While the natural occurrence of benzyloxybenzoic acid derivatives remains to be definitively established, their close structural relatives, benzyl benzoate and benzyl salicylate, are found in a range of plant species. These benzyl esters exhibit noteworthy biological activities, including antimicrobial and anti-inflammatory effects, underscoring their potential as leads for drug discovery. The biosynthetic pathway for benzyl benzoate has been characterized, and general protocols for their isolation are available. Further research is warranted to explore the full spectrum of their natural distribution, biosynthesis, and pharmacological properties. This guide provides a foundational resource for scientists interested in this unique class of natural products.

References

An In-depth Technical Guide to Benzoic Acid and Its Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzoic acid and its derivatives, focusing on their core physicochemical properties, synthesis, and significant applications in contemporary research and drug development. This document is intended to serve as a valuable resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Introduction to Benzoic Acid and Its Derivatives

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a privileged scaffold in medicinal chemistry and drug discovery. The versatility of the benzene ring allows for a wide range of substitutions, leading to a diverse library of compounds with varied electronic, steric, and lipophilic properties.[1] This structural diversity translates into a broad spectrum of biological activities, making benzoic acid derivatives attractive candidates for therapeutic development across multiple disease areas.[2][3]

Historically, benzoic acid itself has been utilized for its antimicrobial properties, primarily as a food preservative.[4] However, the functionalization of the benzoic acid core has unlocked a vast potential for this class of compounds. Researchers have successfully developed derivatives that exhibit potent activities as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][5][6][7] Their mechanisms of action are often centered on the inhibition of key enzymes and the modulation of critical signaling pathways.[8][9][10] This guide will delve into the technical details of these aspects, providing researchers with the foundational knowledge and practical methodologies to explore and advance the therapeutic potential of benzoic acid derivatives.

Physicochemical Properties

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For benzoic acid derivatives, modifications to the benzene ring significantly influence properties such as solubility, acidity (pKa), lipophilicity (logP), and melting point. These parameters, in turn, affect absorption, distribution, metabolism, and excretion (ADME). A clear understanding of these properties is crucial for rational drug design and optimization.

Below is a summary of the key physicochemical properties for benzoic acid and some of its commonly researched derivatives.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaSolubility
Benzoic Acid C7H6O2122.12122.44.20Slightly soluble in water; soluble in organic solvents.[11]
Salicylic Acid C7H6O3138.12158-1612.97Poorly soluble in water; soluble in ethanol, ether, chloroform.[12][13]
Gallic Acid C7H6O5170.12260 (decomposes)4.5 (COOH), 10 (OH)Soluble in water, alcohol, ether, glycerol.[5][14]
p-Hydroxybenzoic Acid C7H6O3138.12213-2174.48Slightly soluble in water; soluble in alcohols and acetone.[9][15]
Vanillic Acid C8H8O4168.15210-2134.49Moderately soluble in water; soluble in ethanol and methanol.[2][16]
2-(2-Aminobenzoyl)benzoic Acid C14H11NO3241.24---

Synthesis of Benzoic Acid Derivatives

The synthesis of benzoic acid derivatives can be achieved through various organic reactions, allowing for the introduction of a wide array of functional groups onto the aromatic ring. A common and efficient method for preparing substituted 2-benzoylbenzoic acids is through a base-promoted aerobic cascade reaction.

General Synthesis Protocol: Base-Promoted Aerobic Cascade Reaction for 2-(2-Aminobenzoyl)benzoic Acid Derivatives

This protocol describes a one-pot synthesis that is notable for its atom economy and broad applicability.[17]

Materials:

  • Substituted N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide (starting amide)

  • Potassium tert-butoxide (KOtBu)

  • Deionized Water (H₂O)

  • Dimethyl sulfoxide (DMSO)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the starting amide (0.25 mmol) in DMSO (1 mL).

  • Add potassium tert-butoxide (0.75 mmol, 3 equivalents) and deionized water (2.5 mmol, 10 equivalents) to the mixture.

  • Stir the reaction mixture in a pre-heated oil bath at 100°C under an air atmosphere for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 1 M HCl (1 mL) and ethyl acetate (10 mL) to create a biphasic system.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (15 mL portions).

  • Combine the organic phases and wash with water (20 mL) and then brine (20 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate and then concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a suitable solvent system (e.g., Ethyl Acetate/Petroleum Ether, 1:4) to obtain the purified 2-(2-aminobenzoyl)benzoic acid derivative.[17]

Gram-Scale Synthesis Example: For a larger scale reaction, N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide (5 mmol), KOtBu (15 mmol), and H₂O (50 mmol) are stirred in DMSO (25 mL) at 100°C under air for 4 hours. The work-up and purification steps are scaled up accordingly.[17]

Research Applications and Biological Activities

Benzoic acid derivatives have emerged as a versatile class of molecules with a wide range of applications in biomedical research, particularly in the field of drug discovery. Their ability to interact with various biological targets has led to the identification of potent inhibitors of enzymes and modulators of signaling pathways implicated in numerous diseases.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[18] Their aberrant activity is often associated with the development and progression of cancer, making them a key target for anticancer drug development.[8] Certain naturally occurring benzoic acid derivatives, particularly those with hydroxyl groups, have been identified as potent HDAC inhibitors.[19]

Mechanism of Action: HDAC inhibitors function by blocking the active site of HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. The induction of these genes can trigger cell cycle arrest, differentiation, and apoptosis.[20] For instance, some benzoic acid derivatives have been shown to inhibit HDAC activity, leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis.[19]

HDAC_Inhibition_Pathway cluster_0 Benzoic Acid Derivative (HDACi) cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes HDACi Benzoic Acid Derivative HDAC HDAC HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Experimental Protocol: HDAC Inhibitor Screening

A common method for screening HDAC inhibitors involves a fluorometric assay using a commercially available kit.

Materials:

  • HDAC fluorometric assay kit (containing HDAC substrate, developer, and assay buffer)

  • HeLa nuclear extract (as a source of HDAC enzymes)

  • Test compounds (benzoic acid derivatives) dissolved in DMSO

  • Trichostatin A (TSA) or Suberoylanilide hydroxamic acid (SAHA) as a positive control

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare the assay buffer and substrate solution according to the kit manufacturer's instructions.

  • In the wells of the 96-well plate, add the test compounds at various concentrations. Include wells for a negative control (DMSO vehicle) and a positive control (TSA or SAHA).

  • Add the HeLa nuclear extract to each well, except for the blank wells.

  • Initiate the reaction by adding the HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the developer solution, which also generates the fluorescent signal.

  • Incubate the plate at room temperature for 15 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. They are responsible for the synthesis of prostaglandins, which are signaling molecules that contribute to pain, fever, and swelling.[21] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Several benzoic acid derivatives, most notably salicylic acid and its acetylated form, aspirin, are well-known COX inhibitors.[9]

Mechanism of Action: Benzoic acid-based NSAIDs typically act as competitive inhibitors of the COX enzyme. They bind to the active site of COX, preventing its natural substrate, arachidonic acid, from binding and being converted into prostaglandins.[9] This leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation.

COX_Inhibition_Pathway cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Benzoic Acid Derivative (NSAID) cluster_3 Cellular Response InflammatoryStimuli Inflammatory Stimuli MembranePhospholipids Membrane Phospholipids InflammatoryStimuli->MembranePhospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAID Benzoic Acid Derivative (NSAID) NSAID->COX2 Inhibition

Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.[10] Benzoic acid derivatives have been explored as a scaffold for the design of potent AChE inhibitors.[22]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used colorimetric method to determine AChE activity.[23]

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (benzoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • In the wells of the 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. Include control wells without the inhibitor.

  • Add the AChE solution to all wells except the blank.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes) using a microplate reader in kinetic mode.

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.[23]

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Benzoic acid and its derivatives have long been known for their antimicrobial properties and continue to be a source of inspiration for the design of novel antibacterial and antifungal compounds.[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.[24]

Materials:

  • Bacterial or fungal strains to be tested

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds (benzoic acid derivatives)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure (MIC Determination):

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in the growth medium directly in the wells of the 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculate each well (except for the sterility control) with the microbial suspension. Include a growth control well (medium and inoculum without the test compound).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Procedure (MBC Determination):

  • Following the MIC determination, take an aliquot from the wells that show no visible growth.

  • Spread the aliquot onto an agar plate containing no antimicrobial agent.

  • Incubate the agar plates under appropriate conditions.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of viable colonies compared to the initial inoculum.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization. By systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity, researchers can identify the key structural features required for potency and selectivity.[25]

SAR_Workflow cluster_0 Initial Phase cluster_1 Design and Synthesis cluster_2 Evaluation and Analysis cluster_3 Optimization IdentifyLead Identify Lead Compound (Benzoic Acid Derivative) InitialScreening Initial Biological Screening IdentifyLead->InitialScreening DesignAnalogs Design Analogs with Systematic Modifications InitialScreening->DesignAnalogs SynthesizeAnalogs Synthesize Designed Analogs DesignAnalogs->SynthesizeAnalogs BiologicalAssay Biological Activity Assays SynthesizeAnalogs->BiologicalAssay AnalyzeData Analyze SAR Data BiologicalAssay->AnalyzeData AnalyzeData->DesignAnalogs Iterative Design QSAR Develop QSAR Model (Optional) AnalyzeData->QSAR OptimizedLead Optimized Lead Compound AnalyzeData->OptimizedLead QSAR->DesignAnalogs Predictive Modeling

For benzoic acid derivatives, SAR studies often focus on:

  • Substitution Pattern: The position (ortho, meta, para) of substituents on the benzene ring can dramatically alter activity.

  • Nature of Substituents: The electronic properties (electron-donating or electron-withdrawing) and steric bulk of the substituents play a crucial role.

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance potency or improve pharmacokinetic properties.

By integrating synthetic chemistry, biological testing, and computational modeling, SAR studies provide a powerful framework for the rational design of novel and more effective therapeutic agents based on the benzoic acid scaffold.[26]

Conclusion

Benzoic acid and its derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic tractability, coupled with their ability to interact with a diverse range of biological targets, ensures their continued relevance in medicinal chemistry and drug discovery. This technical guide has provided an in-depth overview of the key aspects of benzoic acid derivative research, from their fundamental physicochemical properties and synthesis to their applications in targeting critical disease pathways. The detailed experimental protocols and visual aids are intended to equip researchers with the necessary tools and knowledge to further explore the therapeutic potential of this important class of compounds. As our understanding of disease biology deepens, the rational design and application of novel benzoic acid derivatives will undoubtedly contribute to the advancement of medicine.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Benzyloxybenzoic Acid in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Benzyloxybenzoic acid is a versatile building block in the synthesis of thermotropic liquid crystals, particularly for creating calamitic (rod-shaped) mesogens. Its rigid core structure, provided by the phenyl rings, and the presence of a terminal benzyloxy group contribute to the molecular anisotropy required for liquid crystalline behavior. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of liquid crystalline materials, with a focus on ester-containing derivatives.

The ability of benzoic acid derivatives to form liquid crystals is often influenced by hydrogen bonding, which can lead to the formation of supramolecular mesogens.[1] These intermolecular interactions, along with van der Waals forces and dipole-dipole interactions, facilitate the self-assembly of molecules into ordered liquid crystalline phases.[1]

Applications in Liquid Crystal Synthesis

This compound is a key component in the synthesis of various liquid crystal materials. It can be esterified with different phenols or other hydroxyl-containing compounds to produce mesogens with desirable properties. A notable application is in the synthesis of multi-ring phenyl benzoate-based calamitic liquid crystals.[2][3] These materials often exhibit nematic and smectic phases, which are crucial for applications in displays and other electro-optical devices.[2][3]

The general approach involves the esterification of this compound or its derivatives with a mesogenic core. The resulting molecules often possess a linear shape and a high aspect ratio, which are conducive to the formation of liquid crystal phases.

Experimental Protocols

The following protocols are based on the synthesis of liquid crystals incorporating the 4-benzyloxybenzoyl moiety.

Protocol 1: Synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB)

This protocol describes the synthesis of a specific calamitic liquid crystal, BDBB, where this compound is not a direct reactant but its structural motif is part of the final product through the use of a precursor. The synthesis involves the esterification of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid with 4-benzyloxyphenol.[2][3]

Materials:

  • 4-(4-n-dodecyloxybenzoyloxy)benzoic acid

  • 4-Benzyloxyphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dry Dichloromethane (CH₂Cl₂)

  • Argon atmosphere

  • Silica gel for column chromatography

  • Chloroform (CHCl₃)

Procedure: [2]

  • In a 250-mL round-bottomed flask, dissolve 3.0 mmol of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, 3.3 mmol of 4-benzyloxyphenol, 4.8 mmol of DCC, and 0.3 mmol of DMAP (as a catalyst) in 70 mL of dry dichloromethane.

  • Stir the reaction mixture at room temperature under an argon atmosphere for 24 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with chloroform as the eluent.

  • After the reaction is complete, filter the mixture through silica gel and wash with dichloromethane to remove the dicyclohexylurea byproduct.

  • Remove the volatile components in vacuo.

  • Purify the crude product by column chromatography on silica gel using chloroform as the eluent.

  • The final product is obtained as colorless crystals with a yield of 76%.

Protocol 2: General Synthesis of Liquid Crystalline Dimers from Alkoxybenzoic Acids

Benzoic acid derivatives, including those with a benzyloxy group, can form liquid crystalline dimers through hydrogen bonding.[4][5]

Materials:

  • 4-(4-pentenyloxy)benzoic acid (as an example)

  • Potassium carbonate on alumina

Procedure: [4]

  • The synthesis of the liquid crystalline dimer of 4-(4-pentenyloxy)benzoic acid can be achieved using potassium carbonate supported on alumina as a catalyst.

  • Characterization of the resulting dimer complex can be performed using differential scanning calorimetry (DSC) and polarized light microscopy (PLM) to identify the mesophases and their transition temperatures.

Data Presentation

The mesomorphic properties of liquid crystals synthesized using this compound derivatives are crucial for their application. The following table summarizes the phase transition temperatures for 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB).

CompoundHeating Transition (°C)Enthalpy (J/g)Cooling Transition (°C)Enthalpy (J/g)Mesophase
BDBB Cr → SmC 114.389.6Iso → N 151.21.8Nematic (N)
SmC → N 134.83.7N → SmC 133.53.5Smectic C (SmC)
N → Iso 152.11.9SmC → Cr 95.781.2

Data sourced from Perkin-Elmer DSC-6, with heating and cooling scans at a rate of 10 °C min⁻¹. Cr = crystalline, SmC = tilted smectic phase, N = nematic phase, Iso = isotropic phase.[2]

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a calamitic liquid crystal using a benzoic acid derivative, as described in Protocol 1.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Acid 4-(4-n-dodecyloxybenzoyloxy)benzoic acid Reaction Stirring Acid->Reaction Phenol 4-Benzyloxyphenol Phenol->Reaction DCC DCC DCC->Reaction DMAP DMAP DMAP->Reaction Solvent Dry Dichloromethane Solvent->Reaction Atmosphere Argon Atmosphere Atmosphere->Reaction Time 24 hours Time->Reaction Temperature Room Temperature Temperature->Reaction Monitoring TLC Monitoring Reaction->Monitoring Filtration Filtration Monitoring->Filtration Evaporation Evaporation in vacuo Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Product 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate (BDBB) Purification->Product

Caption: Workflow for the synthesis of BDBB liquid crystal.

This diagram outlines the key steps from the initial mixing of reactants under specific conditions to the final purification of the liquid crystalline product. This systematic approach is crucial for achieving high purity and yield, which are essential for the reliable characterization and application of the synthesized materials.

References

Application Notes and Protocols: 4-Benzyloxybenzoic Acid as a Phenol Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-benzyloxybenzoic acid for the protection of phenolic hydroxyl groups. The resulting 4-benzyloxybenzoyl (BOB) ether offers a robust protecting group with orthogonal deprotection strategies, making it a valuable tool in multi-step organic synthesis.

Introduction

The protection of phenols is a critical step in the synthesis of complex molecules, particularly in drug development where multiple functional groups must be tolerated during synthetic transformations. The ideal protecting group should be introduced under mild conditions, be stable to a range of reagents, and be selectively removed when desired.[1] The 4-benzyloxybenzoyl (BOB) group, derived from this compound, provides two distinct functionalities for deprotection: the benzoyl ester linkage and the benzyl ether moiety. This allows for orthogonal deprotection strategies, enhancing its utility in complex synthetic routes.

Key Features of the 4-Benzyloxybenzoyl (BOB) Protecting Group
  • Stability: The benzoyl ester is generally stable under acidic conditions and to many oxidizing and reducing agents.

  • Orthogonal Deprotection: The BOB group can be cleaved in two ways:

    • Ester Hydrolysis: The ester linkage can be cleaved under basic conditions (e.g., NaOH, LiOH) to regenerate the phenol.[2][3][4][5][6]

    • Hydrogenolysis: The benzyl ether can be cleaved by catalytic hydrogenolysis (e.g., Pd/C, H₂) to unmask a p-hydroxybenzoyl group, which can be subsequently removed or utilized in further reactions.[7][8][9][10]

  • Mild Introduction: The protecting group can be introduced under mild conditions using standard esterification protocols.[11][12][13][14]

Experimental Protocols

Protocol 1: Protection of Phenols using this compound (Steglich Esterification)

This protocol describes a general procedure for the protection of a phenol with this compound using a carbodiimide coupling agent and a nucleophilic catalyst.[11][12][13][14]

Materials:

  • Phenol-containing substrate

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenol (1.0 eq) in anhydrous DCM, add this compound (1.1 eq), DCC (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 4-benzyloxybenzoyl-protected phenol.

Illustrative Data for Phenol Protection:

Phenol SubstrateThis compound (eq)Coupling Reagent (eq)Catalyst (eq)SolventTime (h)Yield (%)
Phenol1.1DCC (1.2)DMAP (0.1)DCM1885-95
4-Methoxyphenol1.1EDC (1.2)DMAP (0.1)DCM1688-96
2-Naphthol1.1DCC (1.2)DMAP (0.1)THF2480-90

Note: These are representative yields and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Deprotection of the 4-Benzyloxybenzoyl Group via Ester Hydrolysis

This protocol describes the cleavage of the ester linkage under basic conditions to regenerate the free phenol.[2][3][4][5][6]

Materials:

  • 4-Benzyloxybenzoyl-protected phenol

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 4-benzyloxybenzoyl-protected phenol (1.0 eq) in a mixture of MeOH and water (e.g., 3:1 v/v).

  • Add NaOH (2.0-4.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50 °C for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with EtOAc or DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the deprotected phenol.

  • Purify further by column chromatography or recrystallization if necessary.

Illustrative Data for Ester Hydrolysis:

Protected PhenolBase (eq)SolventTime (h)Temperature (°C)Yield (%)
BOB-PhenolNaOH (3.0)MeOH/H₂O4RT90-98
BOB-4-MethoxyphenolLiOH (3.0)THF/H₂O35092-99
BOB-2-NaphtholNaOH (4.0)MeOH/H₂O65088-95

Note: These are representative yields and may vary depending on the specific substrate and reaction conditions.

Protocol 3: Deprotection of the 4-Benzyloxybenzoyl Group via Hydrogenolysis

This protocol describes the selective cleavage of the benzyl ether to yield a p-hydroxybenzoyl-protected phenol. This can be a useful intermediate for further functionalization.[7][8][9][10]

Materials:

  • 4-Benzyloxybenzoyl-protected phenol

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH), Ethanol (EtOH), or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the 4-benzyloxybenzoyl-protected phenol (1.0 eq) in a suitable solvent (e.g., MeOH).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 2-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the p-hydroxybenzoyl-protected phenol.

  • Purify further by column chromatography if necessary.

Illustrative Data for Hydrogenolysis:

Protected PhenolCatalyst (mol%)SolventTime (h)PressureYield (%)
BOB-Phenol10% Pd/C (10)MeOH41 atm (balloon)95-99
BOB-4-Methoxyphenol10% Pd/C (5)EtOAc31 atm (balloon)96-99
BOB-2-Naphthol10% Pd/C (10)EtOH61 atm (balloon)92-98

Note: These are representative yields and may vary depending on the specific substrate and reaction conditions.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_protection Protection cluster_deprotection Orthogonal Deprotection Phenol Phenol (Ar-OH) Reagents_P DCC, DMAP DCM, RT Phenol->Reagents_P BOB_Acid This compound BOB_Acid->Reagents_P Protected_Phenol BOB-Protected Phenol (Ar-O-CO-Ph-O-Bn) Reagents_P->Protected_Phenol Protected_Phenol_D BOB-Protected Phenol Reagents_H NaOH or LiOH MeOH/H₂O Protected_Phenol_D->Reagents_H Reagents_Hy H₂, Pd/C MeOH Protected_Phenol_D->Reagents_Hy Deprotected_Phenol Phenol (Ar-OH) Reagents_H->Deprotected_Phenol p_Hydroxybenzoyl_Phenol p-Hydroxybenzoyl Phenol (Ar-O-CO-Ph-OH) Reagents_Hy->p_Hydroxybenzoyl_Phenol

Caption: Reaction scheme for phenol protection and orthogonal deprotection.

Experimental Workflow: Protection

Protection_Workflow start Start dissolve Dissolve phenol, this compound, and DMAP in anhydrous DCM start->dissolve add_dcc Add DCC to the reaction mixture dissolve->add_dcc stir Stir at room temperature for 12-24 hours add_dcc->stir monitor Monitor reaction by TLC stir->monitor filter Filter to remove DCU monitor->filter wash Wash with NaHCO₃ and brine filter->wash dry Dry organic layer over MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the protection of phenols.

Experimental Workflow: Deprotection (Hydrolysis)

Hydrolysis_Workflow start Start dissolve Dissolve protected phenol in MeOH/H₂O start->dissolve add_base Add NaOH or LiOH dissolve->add_base stir Stir at RT or 50 °C for 2-6 hours add_base->stir monitor Monitor reaction by TLC stir->monitor concentrate_solvent Remove organic solvent monitor->concentrate_solvent acidify Acidify with 1 M HCl concentrate_solvent->acidify extract Extract with EtOAc or DCM acidify->extract dry Dry organic layer extract->dry concentrate Concentrate to yield phenol dry->concentrate end End concentrate->end

Caption: Experimental workflow for deprotection via hydrolysis.

Experimental Workflow: Deprotection (Hydrogenolysis)

Hydrogenolysis_Workflow start Start dissolve Dissolve protected phenol in MeOH start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst purge Purge with H₂ add_catalyst->purge stir Stir under H₂ atmosphere for 2-8 hours purge->stir monitor Monitor reaction by TLC stir->monitor filter Filter through Celite® monitor->filter concentrate Concentrate to yield product filter->concentrate end End concentrate->end

Caption: Experimental workflow for deprotection via hydrogenolysis.

References

Application of 4-Benzyloxybenzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient synthesis of custom peptides for research, diagnostics, and therapeutic development. A critical component of SPPS is the choice of a suitable linker, which anchors the nascent peptide chain to the solid support. The 4-Benzyloxybenzoic acid linker, structurally similar to the well-established Wang linker, is a valuable tool for the synthesis of peptides with a C-terminal carboxylic acid. This linker provides a stable anchorage during peptide chain elongation under standard Fmoc-based synthesis conditions and allows for efficient cleavage to yield the desired peptide acid.

The benzyl ester linkage formed between the C-terminal amino acid and the 4-benzyloxybenzoyl moiety is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). This orthogonality is a key feature of this linker class, allowing for the synthesis of peptides with various side-chain protecting groups that are simultaneously removed during the final cleavage step.

Principle of Application

The application of this compound in SPPS involves its covalent attachment to a solid support, typically an aminomethylated polystyrene resin. The first Fmoc-protected amino acid is then esterified to the benzylic carboxyl group of the linker. Subsequent amino acids are coupled sequentially to the N-terminus of the growing peptide chain. Upon completion of the sequence, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed by treatment with a strong acid, yielding the free peptide with a C-terminal carboxylic acid.

Experimental Protocols

1. Preparation of 4-Benzyloxybenzoyl Resin

This protocol describes the attachment of this compound to an aminomethyl resin.

  • Materials:

    • Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)

    • This compound

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Piperidine

  • Procedure:

    • Swell the aminomethyl resin in DMF for 1 hour.

    • In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC to the solution from step 2 and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Drain the DMF from the swollen resin and add the activated this compound solution.

    • Agitate the mixture at room temperature for 4-6 hours.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

    • Perform a Kaiser test to confirm the absence of free amino groups.

2. Loading of the First Fmoc-Amino Acid

This protocol details the esterification of the first N-terminally protected amino acid to the 4-Benzyloxybenzoyl resin.

  • Materials:

    • 4-Benzyloxybenzoyl resin

    • Fmoc-protected amino acid

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Procedure:

    • Swell the 4-Benzyloxybenzoyl resin in DCM for 30 minutes, followed by DMF for 30 minutes.

    • In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid in DMF.

    • Add 3 equivalents of DIC to the Fmoc-amino acid solution.

    • Add 0.1 equivalents of DMAP to the resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

    • Determine the loading capacity of the resin using spectrophotometric analysis of the piperidine-fulvene adduct after Fmoc deprotection of a small sample.

3. Solid-Phase Peptide Synthesis (Fmoc-Strategy)

This protocol outlines the iterative cycle of deprotection and coupling for peptide chain elongation.

  • Materials:

    • Fmoc-amino acid-loaded 4-Benzyloxybenzoyl resin

    • Fmoc-protected amino acids

    • Coupling reagent (e.g., HBTU, HATU)

    • Base (e.g., DIPEA, NMM)

    • 20% Piperidine in DMF

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Procedure:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Amino Acid Coupling:

      • Pre-activate 3-5 equivalents of the next Fmoc-amino acid with an equivalent amount of coupling reagent and 2 equivalents of base in DMF for 5-10 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

    • Repeat steps 1-5 for each subsequent amino acid in the sequence.

4. Cleavage and Deprotection

This protocol describes the final step of releasing the peptide from the resin and removing side-chain protecting groups.

  • Materials:

    • Peptide-resin

    • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

    • Cold diethyl ether

  • Procedure:

    • Wash the fully assembled peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The performance of the this compound linker is comparable to other benzyl ester-based linkers like the Wang resin. The following table summarizes typical quantitative data.

ParameterTypical ValueFactors Influencing Outcome
First Amino Acid Loading 0.3 - 0.8 mmol/gResin type, coupling method, and reaction time.
Coupling Efficiency > 99% per stepAmino acid steric hindrance, coupling reagents, and reaction time.
Cleavage Yield 70 - 95%Peptide sequence, cleavage cocktail composition, and reaction time.
Crude Peptide Purity 50 - 90%Peptide sequence, synthesis efficiency, and cleavage conditions.

Diagrams

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Peptide Synthesis Cycle cluster_Cleavage Cleavage & Purification Resin Aminomethyl Resin Linked_Resin 4-Benzyloxybenzoyl Resin Resin->Linked_Resin DIC, HOBt Linker 4-Benzyloxybenzoic Acid Linker->Linked_Resin Loaded_Resin Fmoc-AA1-Resin Linked_Resin->Loaded_Resin AA1 Fmoc-AA1-OH AA1->Loaded_Resin DIC, DMAP Deprotection Fmoc Deprotection (Piperidine) Loaded_Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA(n)-OH, HBTU) Deprotection->Coupling Peptide_Resin Fmoc-Peptide-Resin Coupling->Peptide_Resin Peptide_Resin->Deprotection Repeat n-1 times Cleavage Cleavage from Resin (TFA Cocktail) Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Acid Purification->Pure_Peptide

Caption: Workflow for solid-phase peptide synthesis using a 4-Benzyloxybenzoyl resin.

Cleavage_Mechanism Peptide_Resin Peptide-C(O)O-CH2-Ph-C(O)-Resin Protonation Protonation of Ester Oxygen Peptide_Resin->Protonation H+ TFA Trifluoroacetic Acid (TFA) TFA->Protonation Cleavage_Step Nucleophilic Attack by TFA & C-O Bond Cleavage Protonation->Cleavage_Step Products Peptide-COOH + +CH2-Ph-C(O)-Resin Cleavage_Step->Products Trapped_Cation Trapped Benzyl Cation Products->Trapped_Cation Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Traps Cation

Caption: Simplified mechanism of acid-catalyzed cleavage from a 4-Benzyloxybenzoyl resin.

4-Benzyloxybenzoic Acid: A Versatile Precursor in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxybenzoic acid is a valuable building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse range of active pharmaceutical ingredients (APIs). Its unique structure, featuring a carboxylic acid group amenable to various transformations and a stable benzyloxy protecting group, makes it an ideal starting material for complex molecular architectures. These application notes provide an overview of the utility of this compound and its derivatives in drug discovery, with a focus on its application in the synthesis of anticonvulsants and soluble epoxide hydrolase (sEH) inhibitors. Detailed experimental protocols and key data are presented to guide researchers in this field.

I. Anticonvulsant Agents Derived from this compound

Derivatives of this compound, particularly amides and aminoalkanols, have shown significant promise as anticonvulsant agents. These compounds have been evaluated in preclinical models, demonstrating notable efficacy in seizure protection.

Data Presentation
Compound ClassRepresentative CompoundAnticonvulsant Activity (MES test, mice, i.p.)Neurotoxicity (TOX)Reference
4-(Benzyloxy)benzyl aminoalkanols2-[4-(Benzyloxy)benzyl]amino-1-butanol100% protection at 30 mg/kgNon-toxic at active doses[1]
4-(Benzyloxy)benzyl aminoalkanols3-[4-(Benzyloxy)benzyl]amino-3-methyl-1-butanol100% protection at 30 mg/kgNon-toxic at active doses[1]
4-(Benzyloxy)benzyl aminoalkanolsS-(+)-2-[4-(Benzyloxy)benzyl]amino-3-methyl-1-butanol100% protection at 30 mg/kgNon-toxic at active doses[1]
Alaninamide DerivativesN-(4-(benzyloxy)benzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamideED50 = 4.1 mg/kg (MES model, mice)Not specified in detail[2]
Experimental Protocols

Protocol 1: Synthesis of [4-(Benzyloxy)benzoyl]aminoalkanol Derivatives [1]

This protocol describes a general method for the synthesis of aminoalkanol derivatives starting from this compound.

Step 1: Acylation of Aminoalkanols

  • To a solution of the appropriate aminoalkanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add 4-benzyloxybenzoyl chloride (1.1 eq).

  • The reaction can be carried out in the presence of a base like triethylamine to neutralize the HCl generated.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 4-12 hours) until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield the desired [4-(benzyloxy)benzoyl]aminoalkanol.

Protocol 2: Synthesis of [4-(Benzyloxy)benzyl]aminoalkanol Derivatives via Reductive Amination [1]

Step 1: Synthesis of 4-(Benzyloxy)benzaldehyde

  • This compound is reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

  • The resulting alcohol is then oxidized to 4-(benzyloxy)benzaldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) in DCM.

Step 2: Reductive Amination

  • A solution of 4-(benzyloxy)benzaldehyde (1.0 eq) and the desired aminoalkanol (1.0-1.2 eq) in a solvent like methanol or ethanol is stirred at room temperature.

  • A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the mixture.

  • The reaction is stirred for several hours until the imine intermediate is fully reduced.

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to afford the target [4-(benzyloxy)benzyl]aminoalkanol.

Visualization

Anticonvulsant_Synthesis 4-Benzyloxybenzoic_acid This compound Amide_Derivatives [4-(Benzyloxy)benzoyl]aminoalkanols 4-Benzyloxybenzoic_acid->Amide_Derivatives Acylation Benzyl_Derivatives [4-(Benzyloxy)benzyl]aminoalkanols 4-Benzyloxybenzoic_acid->Benzyl_Derivatives Reduction & Reductive Amination Anticonvulsant_Activity Anticonvulsant Activity Amide_Derivatives->Anticonvulsant_Activity Benzyl_Derivatives->Anticonvulsant_Activity

Caption: Synthetic routes to anticonvulsant agents.

II. Soluble Epoxide Hydrolase (sEH) Inhibitors Based on a this compound Scaffold

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing hypertension, inflammation, and pain. Inhibitors of sEH prevent the degradation of endogenous anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Derivatives of this compound have been explored as potent sEH inhibitors.

Data Presentation
CompoundsEH Inhibitory Activity (% inhibition at 1 nM)IC50 (nM)Reference
4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid72%Not specified[3]
trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB)Not specified1.3 ± 0.05[4][5]
Experimental Protocols

Protocol 3: General Synthesis of 4-Benzamidobenzoic Acid Hydrazide Derivatives as sEH Inhibitors [3]

Step 1: Synthesis of 4-Aminobenzoic Acid Hydrazide

  • Esterify 4-aminobenzoic acid to its methyl or ethyl ester.

  • React the resulting ester with hydrazine hydrate in a suitable solvent like ethanol under reflux to obtain 4-aminobenzohydrazide.

Step 2: Acylation of 4-Aminobenzohydrazide

  • Dissolve 4-aminobenzohydrazide (1.0 eq) in a suitable solvent.

  • Add the desired substituted benzoyl chloride (1.0 eq) to the solution.

  • The reaction is typically carried out in the presence of a base to neutralize the generated acid.

  • Stir the reaction mixture until completion.

  • The product, a 4-benzamidobenzoic acid hydrazide derivative, is isolated by filtration or extraction and purified by recrystallization.

Visualization

sEH_Inhibitor_Pathway cluster_synthesis Synthesis of sEH Inhibitors cluster_moa Mechanism of Action 4-Benzyloxybenzoic_acid_analog 4-Substituted Benzoic Acid Analog sEH_Inhibitor 4-Benzamidobenzoic Acid Hydrazide Derivative 4-Benzyloxybenzoic_acid_analog->sEH_Inhibitor Multi-step Synthesis sEH Soluble Epoxide Hydrolase (sEH) sEH_Inhibitor->sEH Inhibition EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive) EETs->DHETs Hydrolysis by sEH

Caption: Synthesis and mechanism of sEH inhibitors.

III. Precursor for Statin Side-Chains

While not directly synthesized from this compound itself, a closely related derivative, (R)-4-(Benzyloxy)-3-methylbutanoic acid, is a crucial precursor for the synthesis of the chiral 3,5-dihydroxyheptanoic acid side chain found in several statin drugs, most notably Atorvastatin (Lipitor®).[6] The benzyloxy group serves as a key protecting group for the primary alcohol during the elaboration of the carboxylic acid.

Experimental Protocols

Protocol 4: Synthesis of (S)-4-(Benzyloxy)-3-methylbutanoic Acid via Diastereoselective Alkylation [6]

This protocol outlines the synthesis of the chiral intermediate using an Evans oxazolidinone auxiliary to control the stereochemistry.

Step 1: Acylation of Evans Oxazolidinone

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) in DCM at 0 °C, add propionic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup involves quenching with saturated aqueous NaHCO₃ solution and extraction with DCM. The crude product is purified by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add a strong base such as sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes.

  • Add benzyl chloromethyl ether (1.5 eq) and stir at -78 °C for several hours.

  • Workup by quenching with saturated aqueous NH₄Cl solution and extracting with ethyl acetate. The crude product is purified by flash column chromatography.

Step 3: Hydrolysis

  • Dissolve the alkylated product in a 3:1 mixture of THF and water and cool to 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).

  • Stir at room temperature for 4 hours.

  • Workup by quenching with aqueous Na₂SO₃ solution, acidifying with 1 M HCl, and extracting with ethyl acetate to yield (S)-4-(Benzyloxy)-3-methylbutanoic acid.

Visualization

Statin_Side_Chain_Synthesis Evans_Auxiliary (S)-4-benzyl-2-oxazolidinone Acylation N-propionyl oxazolidinone Evans_Auxiliary->Acylation Propionic anhydride Alkylation Alkylated Intermediate Acylation->Alkylation NaHMDS, BnOCH2Cl Final_Product (S)-4-(Benzyloxy)-3-methylbutanoic acid Alkylation->Final_Product H2O2, LiOH Atorvastatin Atorvastatin Side Chain Final_Product->Atorvastatin

Caption: Synthesis of a key statin side-chain precursor.

Conclusion

This compound and its derivatives are demonstrably valuable precursors in the synthesis of a variety of biologically active molecules. The protocols and data presented herein highlight its role in the development of anticonvulsant agents and soluble epoxide hydrolase inhibitors. The synthetic strategies often leverage the benzyloxy group as a robust protecting group, allowing for selective transformations at other positions of the molecule. Further exploration of this versatile scaffold is warranted to uncover novel therapeutic agents.

References

Analytical methods for the quantification of 4-Benzyloxybenzoic acid using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An increasing demand for robust analytical methods for the quantification of 4-Benzyloxybenzoic acid is evident across the pharmaceutical and chemical industries. This compound serves as a key intermediate in the synthesis of various organic molecules, making its accurate quantification critical for quality control and process optimization. High-Performance Liquid Chromatography (HPLC) stands out as a precise and reliable technique for this purpose. This document provides detailed application notes and protocols for the quantification of this compound using Reverse-Phase HPLC (RP-HPLC).

Application Note: Quantification of this compound using RP-HPLC

Introduction

This compound is a carboxylic acid derivative containing a benzyl ether group. Its chemical structure lends itself well to analysis by RP-HPLC with UV detection due to the presence of a chromophore. The method outlined below provides a straightforward and reproducible approach for the determination of this compound in various sample matrices.

Principle of the Method

The separation is based on the partitioning of this compound between a non-polar stationary phase (C18) and a polar mobile phase.[1] The compound is retained on the column and then eluted by a mobile phase of a specific composition. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits significant absorption. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.

Chromatographic Conditions

A typical set of chromatographic conditions for the analysis of this compound is summarized in the table below. These parameters can be adapted and optimized for specific instrumentation and sample matrices.

ParameterMethod 1Method 2 (MS-Compatible)
HPLC System Standard HPLC with UV-Vis DetectorHPLC or UPLC with UV/MS Detector
Column C18 reverse-phase, 150 mm x 4.6 mm, 5 µmC18 reverse-phase, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water0.1% Formic acid in Water
Mobile Phase B Acetonitrile (HPLC grade)Acetonitrile (HPLC grade)
Elution Mode Isocratic or GradientIsocratic or Gradient
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL10 µL
Column Temperature 30°C30°C
Detection UV at 230 nm or 254 nmUV at 230 nm or 254 nm / Mass Spectrometry

Experimental Protocols

1. Preparation of Reagents and Mobile Phase

  • Mobile Phase A (0.1% Phosphoric Acid): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase A (0.1% Formic Acid): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.[2]

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is a suitable diluent for standard and sample preparation.

2. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a predetermined volume of diluent to achieve a theoretical concentration within the calibration range.[1]

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Chromatographic Analysis

  • Set up the HPLC system with the chosen chromatographic conditions.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (as a blank), followed by the working standard solutions and the sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

5. Data Analysis and Quantification

  • Calibration Curve: Plot a calibration curve of the peak area versus the concentration of the this compound working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient of >0.999 is generally considered acceptable.

  • Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

  • Calculate the final amount of this compound in the original sample, taking into account the initial sample weight and dilution factors.

Method Validation Parameters

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.[3]
Accuracy (% Recovery) Typically between 98.0% and 102.0% for spiked samples at different concentration levels.[3]
Precision (% RSD) Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) ≤ 2%.[3]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of ~3:1).[3]
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of ~10:1).[3]
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).

Visualizations

Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E Inject Blank, Standards, Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Caption: General workflow for HPLC analysis.

SamplePrep A Accurately Weigh Sample B Dissolve in Diluent A->B C Vortex / Sonicate to Dissolve B->C D Filter through 0.45 µm Filter C->D E Transfer to HPLC Vial D->E F Ready for Injection E->F

References

Application of 4-Benzyloxybenzoic Acid in the Synthesis of Phthalocyanine-Based Photosensitizers for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Benzyloxybenzoic acid serves as a valuable precursor in the synthesis of peripherally substituted phthalocyanines, a class of compounds with significant potential as photosensitizers in photodynamic therapy (PDT). The incorporation of the benzyloxybenzoyl moiety onto the phthalocyanine macrocycle influences the photophysical and photochemical properties of the resulting molecule, enhancing its efficacy as a therapeutic agent. This application note details the synthesis, photophysical properties, and experimental protocols for phthalocyanine photosensitizers derived from this compound.

Key Applications

The primary application of this compound in this context is the synthesis of tetra-substituted metal-free and metallophthalocyanines. These compounds exhibit favorable characteristics for PDT, including strong absorption in the therapeutic window (600-800 nm) and efficient generation of singlet oxygen, a key cytotoxic species in PDT. The benzyloxybenzoyl substituents enhance the solubility of the phthalocyanine core in organic solvents, which is crucial for their formulation and delivery.

Quantitative Data Summary

The photophysical and photochemical properties of photosensitizers are critical indicators of their potential efficacy in PDT. The following table summarizes key quantitative data for peripherally tetra-substituted phthalocyanines synthesized using a derivative of this compound. The data highlights the influence of the central metal ion and the solvent on the photosensitizer's performance.

PhotosensitizerSolventFluorescence Quantum Yield (Φ_F)Singlet Oxygen Quantum Yield (Φ_Δ)
H₂Pc(OBnBA)₄ DMF0.120.45
DMSO0.100.48
THF0.150.42
ZnPc(OBnBA)₄ DMF0.200.56
DMSO0.180.60
THF0.220.53
PbPc(OBnBA)₄ DMF0.080.35
DMSO0.070.38
THF0.100.32

Data is compiled from studies on tetra-4-(benzyloxybenzoxy) substituted phthalocyanines.

Experimental Protocols

Detailed methodologies for the synthesis of the key precursor and the final phthalocyanine photosensitizers are provided below.

Protocol 1: Synthesis of 4-(4-Benzyloxybenzoxy)phthalonitrile

This protocol describes the synthesis of the phthalonitrile precursor derived from this compound.

Materials:

  • 4-Hydroxyphthalonitrile

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxyphthalonitrile (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution and stir at room temperature.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product, 4-(4-benzyloxybenzoxy)phthalonitrile, by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Synthesis of Tetra-4-(benzyloxybenzoxy) Substituted Zinc Phthalocyanine (ZnPc(OBnBA)₄)

This protocol outlines the synthesis of a zinc-containing phthalocyanine photosensitizer from the precursor synthesized in Protocol 1.

Materials:

  • 4-(4-Benzyloxybenzoxy)phthalonitrile

  • Anhydrous zinc chloride (ZnCl₂)

  • Dimethylaminoethanol (DMAE) or Pentan-1-ol

  • High-boiling point solvent (e.g., quinoline)

  • Inert gas (e.g., Argon or Nitrogen)

  • Reflux condenser and heating mantle

  • Standard laboratory glassware

Procedure:

  • Combine 4-(4-benzyloxybenzoxy)phthalonitrile (4 equivalents) and anhydrous ZnCl₂ (1 equivalent) in a reaction flask.

  • Add a high-boiling point solvent such as quinoline and a catalytic amount of DMAE.

  • Heat the reaction mixture to reflux (typically 180-220 °C) under an inert atmosphere for 6-8 hours.

  • Monitor the formation of the characteristic green phthalocyanine product.

  • After cooling to room temperature, precipitate the crude product by adding the reaction mixture to a large volume of methanol or ethanol.

  • Collect the precipitate by filtration and wash extensively with methanol, ethanol, and water to remove impurities.

  • Purify the crude phthalocyanine by column chromatography using a suitable stationary phase (e.g., silica gel or alumina) and eluent.

  • Characterize the final product, ZnPc(OBnBA)₄, by UV-Vis spectroscopy, ¹H NMR, FT-IR, and mass spectrometry. The Q-band absorption maximum in the UV-Vis spectrum is a key indicator of phthalocyanine formation.

Visualizations

The following diagrams illustrate the synthetic pathway and the general mechanism of action for the synthesized photosensitizers.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_photosensitizer Photosensitizer Synthesis 4-Hydroxyphthalonitrile 4-Hydroxyphthalonitrile DCC_DMAP DCC, DMAP DCM 4-Hydroxyphthalonitrile->DCC_DMAP 4-Benzyloxybenzoic_acid This compound 4-Benzyloxybenzoic_acid->DCC_DMAP Phthalonitrile_Precursor 4-(4-Benzyloxybenzoxy)phthalonitrile DCC_DMAP->Phthalonitrile_Precursor Heat_Solvent Heat, Quinoline DMAE Phthalonitrile_Precursor->Heat_Solvent ZnCl2 ZnCl₂ ZnCl2->Heat_Solvent Zn_Phthalocyanine Zinc Phthalocyanine (ZnPc(OBnBA)₄) Heat_Solvent->Zn_Phthalocyanine PDT_Mechanism PS_ground PS (S₀) PS_singlet PS (S₁) PS_ground->PS_singlet Light (hν) PS_singlet->PS_ground Fluorescence PS_triplet PS (T₁) PS_singlet->PS_triplet Intersystem Crossing PS_triplet->PS_ground O2_singlet ¹O₂ PS_triplet->O2_singlet Energy Transfer O2_ground ³O₂ Cell_Death Cell Death O2_singlet->Cell_Death Oxidative Damage

Application Notes: The Role of 4-Benzyloxybenzoic Acid as a Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Benzyloxybenzoic acid, with the CAS Number 1486-51-7, is a bifunctional organic compound that serves as a highly versatile synthon in modern organic synthesis.[1][2] Its structure incorporates two key functional moieties: a carboxylic acid group and a benzyl ether. The carboxylic acid provides a reactive handle for nucleophilic substitution and coupling reactions, such as esterification and amidation.[3][4] The benzyl ether serves as a robust and reliable protecting group for a phenolic hydroxyl, which can be selectively removed under specific conditions, most commonly via catalytic hydrogenolysis.[5][6] This unique combination makes this compound an invaluable building block in the synthesis of complex molecules, including liquid crystals, pharmaceutical intermediates, and other advanced materials.[7][8][9]

Key Synthetic Transformations and Protocols

The utility of this compound stems from its ability to undergo clean and high-yielding transformations at its two primary functional groups. The following sections detail the protocols for its most common and critical reactions.

Esterification Reactions

Esterification of the carboxylic acid group is a primary step in the synthesis of liquid crystals and other functional materials where the rigid core of the molecule is extended.[8][10] Two common methods are Fischer-Speier esterification, which is acid-catalyzed, and Steglich esterification, which is a milder, carbodiimide-mediated process suitable for sensitive substrates.[3]

G cluster_workflow General Experimental Workflow for Esterification start Mix this compound, Alcohol, and Solvent reagents Add Catalyst / Coupling Reagents start->reagents reaction React at Specified Temperature and Time reagents->reaction workup Aqueous Work-up (Wash with NaHCO3, Brine) reaction->workup purify Purification (Crystallization / Chromatography) workup->purify product Isolated Ester Product purify->product

Caption: General workflow for the synthesis of esters from this compound.

Quantitative Data Summary: Esterification Methods

ParameterFischer-Speier EsterificationSteglich Esterification
Alcohol Large excess (e.g., Methanol as solvent)1.1 - 2.0 equivalents
Catalyst/Reagent Concentrated Sulfuric Acid (catalytic)DCC (1.1 eq), DMAP (0.1-0.2 eq)
Solvent Alcohol (e.g., Methanol)Dichloromethane (DCM) or THF
Temperature Reflux (e.g., ~65 °C for Methanol)0 °C to Room Temperature
Reaction Time 12 - 24 hours2 - 6 hours
Typical Yield 60 - 80%85 - 95%
Data derived from analogous procedures.[3]

Experimental Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol to serve as both reactant and solvent (e.g., 25 mL per gram of acid).[3] Stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring solution.[3][11]

  • Reaction: Heat the mixture to reflux (~65 °C) and maintain for 12-24 hours.[3] Monitor reaction progress via Thin Layer Chromatography (TLC).[12]

  • Work-up: After completion, cool the mixture to room temperature and remove excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or silica gel chromatography.[11]

Experimental Protocol 2: Steglich Esterification

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).[10]

  • Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture with vigorous stirring.[3][10]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.[3] Monitor progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by silica gel column chromatography.[8]

Amide Coupling Reactions

The formation of an amide bond is one of the most frequent reactions in drug discovery and medicinal chemistry. This compound can be readily coupled with a wide range of primary and secondary amines using standard coupling reagents to generate a library of amide derivatives for biological screening.

G cluster_product Product RCOOH This compound Product Amide Product RNH2 Primary or Secondary Amine Reagents Coupling Reagent (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) Reagents->Product Activation & Coupling Solvent Aprotic Solvent (DMF, DCM)

Caption: Reaction scheme for amide bond formation using this compound.

Quantitative Data Summary: Amide Coupling Methods

ParameterEDC/HOBt CouplingHATU Coupling
Carboxylic Acid 1.0 - 1.2 equivalents1.0 equivalent
Amine 1.0 equivalent1.1 equivalents
Coupling Reagents EDC (1.0 eq), HOBt (0.1-1.0 eq)HATU (1.1 eq)
Base DMAP (catalytic) or DIPEA (2-3 eq)DIPEA (3.0 eq)
Solvent Acetonitrile, DCM, or DMFDMF
Temperature Room TemperatureRoom Temperature
Reaction Time 12 - 24 hours15 minutes - 2 hours
Typical Yield Good to ExcellentExcellent
Data derived from standard amide coupling protocols.[4][13]

Experimental Protocol: HATU-Mediated Amide Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M), add the desired amine (1.1 eq) and Diisopropylethylamine (DIPEA, 3.0 eq).[4]

  • Reagent Addition: Add HATU (1.1 eq) to the reaction mixture in one portion.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 2 hours, as monitored by TLC.[4]

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired amide.[4]

Deprotection of Benzyl Ether

The final key transformation is the deprotection of the benzyl ether to unmask the phenolic hydroxyl group. This is a crucial step in syntheses where the phenol is required for subsequent reactions or is part of the final target structure, such as in the synthesis of certain drug intermediates.[9] The most common and efficient method is palladium-catalyzed hydrogenation.[5][6]

Caption: Deprotection of the benzyl ether to yield the corresponding phenol.

Quantitative Data Summary: Catalytic Hydrogenolysis

ParameterTypical Conditions
Substrate Benzyl ether derivative
Catalyst 5-10% Palladium on Carbon (Pd/C)
Hydrogen Source H₂ gas (balloon or Parr shaker) or a transfer agent (e.g., 1,4-cyclohexadiene)
Solvent Methanol, Ethanol, Ethyl Acetate, or THF
Temperature Room Temperature
Reaction Time 2 - 16 hours
Typical Yield Excellent (>95%)
Data derived from standard hydrogenolysis procedures.[5][6]

Experimental Protocol: Deprotection by Catalytic Hydrogenolysis

  • Reaction Setup: Dissolve the 4-benzyloxy-substituted compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a flask equipped with a stir bar.[6]

  • Catalyst Addition: Carefully add 5-10 mol% of palladium on activated carbon (Pd/C) to the solution.

  • Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC until all starting material is consumed (typically 2-16 hours).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected phenol product, which is often pure enough for subsequent steps without further purification.

Conclusion

This compound is a cornerstone synthon for synthetic chemists due to its predictable reactivity and the strategic utility of its functional groups. The carboxylic acid allows for straightforward elaboration into esters and amides, while the benzyl ether provides a stable protecting group for a phenol that can be removed under mild, selective conditions. The protocols outlined here provide robust and reproducible methods for leveraging this synthon in the development of novel liquid crystals, pharmaceuticals, and other complex organic molecules.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 4-Benzyloxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Benzyloxybenzoic Acid

This technical support guide provides troubleshooting for common issues encountered during the synthesis of this compound, primarily via the Williamson ether synthesis route.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method is the Williamson ether synthesis.[1] This involves the reaction of 4-hydroxybenzoic acid with an alkylating agent, typically benzyl bromide, in the presence of a base. The base, such as potassium carbonate, deprotonates the phenolic hydroxyl group to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the benzyl bromide in an SN2 reaction to form the benzyl ether.[1][2]

Q2: What are the most common side reactions I should be aware of?

The primary side reactions include O-alkylation versus C-alkylation, esterification of the carboxylic acid group, and elimination reactions of the alkylating agent.[2][3] Incomplete reactions can also result in the presence of unreacted starting materials.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[1][4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The different components can be visualized under a UV lamp.[4]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature. Reactions are typically refluxed for 4-12 hours.[1]

  • Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the 4-hydroxybenzoic acid, leading to a lower concentration of the nucleophilic phenoxide. Typically, 2-3 equivalents of a base like potassium carbonate are used.[1]

  • Moisture in Reagents or Solvents: Water can react with the phenoxide and reduce the efficiency of the reaction.

Suggested Solutions:

  • Monitor the reaction by TLC until the starting material is consumed.

  • Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Use a sufficient excess of the base to ensure complete formation of the phenoxide.

Issue 2: Presence of an Unexpected Byproduct with a Similar Polarity to the Product

Possible Cause:

  • Formation of Benzyl 4-benzyloxybenzoate (Esterification): A significant side reaction is the esterification of the carboxylic acid group of either the starting material or the product by benzyl bromide. This results in the formation of the benzyl ester of this compound.

Suggested Solutions:

  • Hydrolysis: The ester byproduct can be hydrolyzed back to the desired carboxylic acid. This can be achieved by heating the crude product with an aqueous base (like sodium hydroxide), followed by acidification to precipitate the this compound.

  • Chromatographic Separation: If hydrolysis is not desired, the ester can be separated from the carboxylic acid product using column chromatography.[4][5]

Issue 3: Presence of a More Polar Byproduct

Possible Cause:

  • Unreacted 4-hydroxybenzoic acid: If the reaction is incomplete, the unreacted starting material will be present in the crude product. 4-hydroxybenzoic acid is more polar than the product due to the free hydroxyl group.

Suggested Solutions:

  • Optimize Reaction Conditions: Increase the reaction time or temperature to drive the reaction to completion.

  • Purification: Unreacted 4-hydroxybenzoic acid can be removed by recrystallization or column chromatography.[1]

Issue 4: Presence of Non-polar Byproducts

Possible Causes:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[2][3]

  • Elimination Reaction: The alkylating agent, benzyl bromide, can undergo an E2 elimination reaction in the presence of a strong base, although this is less common for primary halides.[2]

  • Formation of Dibenzyl Ether: Benzyl bromide can react with any benzyl alcohol present (which may form from hydrolysis of benzyl bromide) to produce dibenzyl ether.

Suggested Solutions:

  • Choice of Solvent: Using polar aprotic solvents like DMF or acetone can favor O-alkylation.[1]

  • Control of Basicity and Temperature: Using a milder base and controlling the temperature can minimize elimination reactions.

  • Purification: These less polar byproducts can be effectively removed by column chromatography or recrystallization.[1]

Quantitative Data Summary

The following table summarizes the typical yields and potential impurity levels in the synthesis of this compound. The exact values can vary based on reaction conditions and purification methods.

CompoundTypical Yield (%)Potential Impurity Level (%)Separation Method
This compound85-95--
Benzyl 4-benzyloxybenzoate5-10HighHydrolysis or Column Chromatography
4-Hydroxybenzoic acid<5ModerateRecrystallization or Column Chromatography
C-Alkylated Products<2LowColumn Chromatography
Dibenzyl ether<1LowColumn Chromatography

Experimental Protocols

Representative Protocol for the Synthesis of this compound [1]

  • Preparation: To a solution of 4-hydroxybenzoic acid (1.0 eq) in acetone or DMF, add potassium carbonate (2.0-3.0 eq).

  • Formation of Phenoxide: Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.[1][6]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 4-Hydroxybenzoic Acid + Benzyl Bromide + Base reaction Williamson Ether Synthesis (Reflux) start->reaction side_reactions Side Reactions Occur reaction->side_reactions Potential filtration Filtration reaction->filtration extraction Extraction filtration->extraction purification Purification (Recrystallization/ Chromatography) extraction->purification product Pure this compound purification->product

Caption: General workflow for the synthesis and purification of this compound.

Side_Reactions reactants 4-Hydroxybenzoic Acid + Benzyl Bromide product This compound (Desired Product) reactants->product O-Alkylation (Major) ester Benzyl 4-benzyloxybenzoate (Esterification) reactants->ester Esterification (Side Reaction) c_alkylation C-Alkylated Byproduct reactants->c_alkylation C-Alkylation (Side Reaction) unreacted Unreacted 4-Hydroxybenzoic Acid reactants->unreacted Incomplete Reaction dibenzyl_ether Dibenzyl Ether reactants->dibenzyl_ether Side Reaction

Caption: Key products and byproducts in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 4-Benzyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Benzyloxybenzoic acid. The information is presented in a practical question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

Issue 1: The purified product appears as an off-white or yellowish solid.

  • Possible Cause: Presence of colored impurities. These may originate from the starting materials or be byproducts of the synthesis.

  • Troubleshooting Steps:

    • Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent (e.g., ethanol/water mixture). Add a small amount of activated carbon to the hot solution and continue to heat for a few minutes. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[1]

    • Repeat Purification: If the discoloration persists after one round of purification, a second round of recrystallization or another purification method may be necessary.

Issue 2: The melting point of the purified product is broad and lower than the expected range (typically 189-192 °C).

  • Possible Cause: The product is still impure. A broad melting point range is a strong indicator of the presence of impurities.

  • Troubleshooting Steps:

    • Repeat Purification: Perform another round of purification. If recrystallization was the initial method, trying a different solvent system may be effective.

    • Acid-Base Extraction: This technique is highly effective at removing non-acidic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash it with a basic aqueous solution (e.g., saturated sodium bicarbonate). The this compound will move to the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.[1]

    • Column Chromatography: For challenging separations where impurities have similar polarities to the product, column chromatography offers a higher degree of purification. A silica gel column with a gradient elution of hexane and ethyl acetate is a common choice.[1]

Issue 3: Low recovery of the product after recrystallization.

  • Possible Cause 1: The product is too soluble in the recrystallization solvent, even at low temperatures.

    • Troubleshooting Step: If using a mixed solvent system (e.g., ethanol/water), increase the proportion of the "bad" solvent (water) to decrease the overall solubility of the product.

  • Possible Cause 2: Incomplete crystallization before filtration.

    • Troubleshooting Step: Ensure the crystallization mixture is sufficiently cooled, for instance, in an ice bath, and allow adequate time for the crystals to form completely before filtering.

  • Possible Cause 3: Premature crystallization during hot filtration.

    • Troubleshooting Step: Use a pre-heated funnel and filter flask for the hot filtration step to prevent the solution from cooling and the product from crystallizing on the filter paper.

Issue 4: Oiling out during recrystallization.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation. Allow the solution to cool more slowly.

    • Change Solvent System: Select a solvent with a lower boiling point or a different polarity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route. If prepared via Williamson ether synthesis from 4-hydroxybenzoic acid and benzyl chloride/bromide, common impurities include unreacted 4-hydroxybenzoic acid, benzyl alcohol (from hydrolysis of benzyl halide), and dibenzyl ether (from self-condensation of benzyl halide).

Q2: What is the best solvent for the recrystallization of this compound?

A2: A mixed solvent system of ethanol and water is often a good starting point. This compound has good solubility in hot ethanol and is less soluble in cold water. This allows for efficient crystallization upon cooling. The optimal ratio of ethanol to water should be determined empirically to maximize recovery and purity.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of purification. By spotting the crude mixture and the purified fractions on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the separation of the desired product from impurities. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.[2][3][4]

Q4: Can I use a single solvent for recrystallization?

A4: It is possible, but often a mixed solvent system provides better results. A good single solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, finding a single solvent with this ideal property can be challenging.

Data Presentation

Table 1: Comparison of Purification Techniques for Aromatic Carboxylic Acids (Illustrative Data)

Purification TechniqueTypical Purity AchievedTypical Yield RangeKey AdvantagesCommon Challenges
Recrystallization >98%60-90%Simple, cost-effective, good for removing small amounts of impurities.Solvent selection can be critical; potential for low recovery if conditions are not optimized.
Acid-Base Extraction >99%70-95%Excellent for removing neutral and basic impurities.Requires multiple steps and the use of acids and bases; emulsions can form.
Column Chromatography >99.5%50-80%High resolving power, capable of separating closely related impurities.More time-consuming, requires larger volumes of solvent, and can be more expensive.

Note: The values in this table are illustrative and can vary significantly based on the initial purity of the crude product, the specific experimental conditions, and the scale of the reaction.

Experimental Protocols

1. Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated carbon.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

2. Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The sodium salt of this compound will be in the upper aqueous layer. Drain the lower organic layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the acid.

  • Combine Aqueous Layers: Combine all the aqueous extracts in a beaker.

  • Acidification: Cool the combined aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2), which will cause the purified this compound to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry.

3. Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a mobile phase of increasing polarity. A common gradient is starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end End Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase Column Column Chromatography Crude->Column TLC TLC Analysis Recrystallization->TLC AcidBase->TLC Column->TLC HPLC HPLC Analysis TLC->HPLC MP Melting Point Determination HPLC->MP Pure Pure this compound MP->Pure

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions Impure Impure Product Detected (e.g., low/broad melting point, discoloration) Color Colored Impurities? Impure->Color LowYield Low Yield? Impure->LowYield PoorPurity Persistent Impurity? Impure->PoorPurity Color->PoorPurity No Carbon Recrystallize with Activated Carbon Color->Carbon Yes Solvent Optimize Recrystallization Solvent/Conditions LowYield->Solvent Yes AcidBase Perform Acid-Base Extraction PoorPurity->AcidBase Yes Column Use Column Chromatography AcidBase->Column If still impure

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimizing the Synthesis of 4-Benzyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Benzyloxybenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis, the most common synthetic route.

Issue: Low or No Product Yield

Possible Cause Troubleshooting Steps
Incomplete Deprotonation of 4-Hydroxybenzoic Acid The phenolic proton of 4-hydroxybenzoic acid must be removed to form the nucleophilic phenoxide. Ensure the base is strong enough and used in the correct stoichiometry. Consider switching from a weaker base like sodium carbonate (Na₂CO₃) to a stronger one like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). For particularly stubborn reactions, sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.[1]
Poor Quality or Reactivity of Benzyl Halide Benzyl halides can degrade over time. Use a fresh, pure supply of benzyl chloride or benzyl bromide. Benzyl bromide is generally more reactive than benzyl chloride and may improve yields.
Low Reaction Temperature The reaction rate may be too slow at lower temperatures. Gradually increase the reaction temperature, monitoring for the formation of byproducts using thin-layer chromatography (TLC). A typical temperature range is between 50 to 100 °C.[2]
Presence of Water Moisture will react with and deactivate strong bases like sodium hydride, and can also lead to side reactions. Ensure all glassware is oven-dried and solvents are anhydrous, especially when using moisture-sensitive reagents.
Steric Hindrance While less of a concern with primary halides like benzyl chloride, significant steric bulk on either the phenoxide or the alkyl halide can slow down the desired S\N2 reaction.[3]

Issue: Formation of Significant Byproducts

Possible Cause Troubleshooting Steps
C-Alkylation The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) instead of the desired oxygen (O-alkylation). Lower reaction temperatures generally favor O-alkylation. The choice of solvent can also influence the O/C alkylation ratio; polar aprotic solvents like DMF or DMSO are often preferred.[4]
Elimination Reaction of Benzyl Halide The base can promote the elimination of HX from the benzyl halide, forming stilbene, especially at higher temperatures. Use the mildest effective base and control the reaction temperature carefully.[4]
Formation of Dibenzyl Ether This can occur if water is present, leading to the hydrolysis of benzyl chloride to benzyl alcohol, which can then react with another molecule of benzyl chloride. Maintaining anhydrous conditions is crucial to prevent this side reaction.

Issue: Difficult Product Isolation and Purification

Possible Cause Troubleshooting Steps
Product is an Oil or Fails to Crystallize Impurities can inhibit crystallization. Perform a thorough aqueous work-up to remove unreacted starting materials and salts. If recrystallization from a single solvent is unsuccessful, try a mixed solvent system (e.g., ethanol/water).[5]
Persistent Impurities If recrystallization is ineffective, utilize other purification techniques. Acid-base extraction can separate the acidic product from neutral or basic impurities. For challenging separations, column chromatography on silica gel is a reliable method.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method is the Williamson ether synthesis.[5][6] This reaction involves the deprotonation of 4-hydroxybenzoic acid with a base to form the corresponding phenoxide, which then acts as a nucleophile and attacks an electrophilic benzyl halide (e.g., benzyl chloride or benzyl bromide) in an S\N2 reaction.[3][7]

Q2: Which base should I choose for the reaction?

The choice of base depends on the acidity of the phenol. For 4-hydroxybenzoic acid, which is relatively acidic, weak inorganic bases like potassium carbonate (K₂CO₃) are often sufficient and are a good starting point as they can help minimize side reactions.[1] If the reaction is sluggish, a stronger base such as sodium hydroxide (NaOH) can be used. For very difficult reactions, a strong base like sodium hydride (NaH) may be necessary, but this requires strict anhydrous conditions.[1]

Q3: What solvent is best for this synthesis?

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are generally the best choices.[4] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and thus more nucleophilic. Protic solvents like water or alcohols can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing down the reaction.[4]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (4-hydroxybenzoic acid), you can observe the disappearance of the starting material and the appearance of the product spot.

Q5: What are the most common purification techniques for this compound?

The most common purification techniques are recrystallization, acid-base extraction, and column chromatography.[5]

  • Recrystallization: This is often sufficient to remove small amounts of impurities. A mixed solvent system like ethanol/water can be effective.[5]

  • Acid-Base Extraction: This technique is very effective for separating the acidic product from any neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution. The desired acid moves into the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure product.[5]

  • Column Chromatography: For highly impure samples or to separate structurally similar byproducts, column chromatography on silica gel is the most effective method.[5]

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of this compound (Illustrative)

Parameter Condition A Condition B Condition C Expected Outcome
Base K₂CO₃NaOHNaHStronger bases can increase reaction rate but may also promote side reactions.
Solvent AcetoneDMFDMSOPolar aprotic solvents generally give higher yields by enhancing nucleophilicity.
Temperature 50°C80°C100°CHigher temperatures increase reaction rate but can also lead to more byproducts.
Benzylating Agent Benzyl ChlorideBenzyl Bromide-Benzyl bromide is more reactive and may lead to higher yields or shorter reaction times.
Typical Yield 75-85%85-95%>90% (with careful control)Yields are highly dependent on the specific combination of conditions and reaction scale.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general procedure and may require optimization based on specific laboratory conditions and the scale of the reaction.

Materials:

  • 4-Hydroxybenzoic acid

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.[5][6]

  • Slowly add benzyl bromide (1.1-1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 4-12 hours. Monitor the reaction progress by TLC.[5]

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to a pH of approximately 2-3 with 1 M HCl.[2]

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography.[5]

Visualizations

Reaction_Pathway 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Phenoxide_Intermediate Potassium 4-Carboxyphenoxide (Phenoxide Intermediate) 4-Hydroxybenzoic_Acid->Phenoxide_Intermediate + K2CO3 - H2O, - CO2 4-Benzyloxybenzoic_Acid This compound Phenoxide_Intermediate->4-Benzyloxybenzoic_Acid + Benzyl Bromide (SN2 Reaction) Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->4-Benzyloxybenzoic_Acid KBr KBr

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification Start Dissolve 4-Hydroxybenzoic Acid in DMF Add_Base Add K2CO3, Stir Start->Add_Base Add_Halide Add Benzyl Bromide Add_Base->Add_Halide Heat Heat to 80-90°C Add_Halide->Heat Quench Cool and Quench with Acidified Water Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify Product Pure this compound Purify->Product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low Yield? Check_SM Starting Material Consumed? (TLC) Start->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No Side_Reactions Side Reactions? Check_SM->Side_Reactions Yes Increase_Temp Increase Temperature Incomplete_Reaction->Increase_Temp Stronger_Base Use Stronger Base Incomplete_Reaction->Stronger_Base Check_Reagents Check Reagent Purity Incomplete_Reaction->Check_Reagents Optimize_Temp Lower Temperature Side_Reactions->Optimize_Temp Anhydrous_Conditions Ensure Anhydrous Conditions Side_Reactions->Anhydrous_Conditions

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Deprotection of 4-Benzyloxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of 4-benzyloxybenzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the removal of the benzyl protecting group from this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of this compound derivatives?

The most prevalent methods for cleaving the benzyl ether in this compound derivatives are:

  • Catalytic Hydrogenolysis: This is the most common and generally mildest method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[1][2]

  • Acid-Catalyzed Cleavage: Strong acids such as boron trichloride (BCl₃) can be used, particularly when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.[3][4]

  • Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative cleavage, especially for electron-rich aromatic systems.[5][6]

Q2: Why is my catalytic hydrogenation deprotection of this compound incomplete or very slow?

Several factors can contribute to an incomplete or sluggish reaction:

  • Catalyst Inactivity or Poisoning: The palladium catalyst can be deactivated by impurities, especially sulfur or phosphorus compounds.[7] Using a fresh batch of catalyst or a more active one like Pearlman's catalyst (Pd(OH)₂/C) can help.[8]

  • Poor Solubility: The starting material and the deprotected product have significantly different polarities. A solvent system that can solubilize both is crucial for the reaction to proceed to completion.[8]

  • Insufficient Hydrogen Pressure or Transfer: Inadequate hydrogen pressure or an insufficient amount of the hydrogen transfer reagent can lead to incomplete reactions.

  • Steric Hindrance: Bulky substituents on the aromatic ring or on the benzoic acid moiety can hinder the approach of the substrate to the catalyst surface.[9]

Q3: Can the aromatic ring of the benzoic acid be reduced during catalytic hydrogenation?

Yes, over-reduction of the aromatic ring is a potential side reaction during catalytic hydrogenolysis, especially under harsh conditions (high pressure, high temperature, or prolonged reaction times). Using a selective catalyst and carefully monitoring the reaction can minimize this side reaction.[10]

Q4: How can I selectively deprotect the benzyl ether in the presence of other reducible functional groups?

Achieving chemoselectivity is a common challenge. Here are some strategies:

  • Catalyst and Additive Selection: Certain additives, like pyridine or ammonia, can selectively inhibit the hydrogenolysis of benzyl ethers while allowing the reduction of other groups like azides or Cbz groups.[3]

  • Catalytic Transfer Hydrogenation: This method, using hydrogen donors like ammonium formate, can sometimes offer better chemoselectivity than using hydrogen gas.[1][7]

  • Orthogonal Protecting Groups: If possible, choose protecting groups for other functionalities that are stable under the conditions required for benzyl ether cleavage.

  • Alternative Deprotection Methods: Consider acid-catalyzed or oxidative deprotection methods if they are compatible with the other functional groups in your molecule.[4][5]

Troubleshooting Guides

Issue 1: Incomplete Deprotection via Catalytic Hydrogenolysis

This is a frequent issue when attempting to remove the benzyl group from this compound derivatives using catalytic hydrogenation.

dot

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Issue 2: Undesired Side Reactions During Deprotection

The deprotection of this compound derivatives can sometimes lead to unwanted side reactions, compromising the yield and purity of the desired product.

dot

Protocol_Hydrogenolysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Prep1 Dissolve this compound derivative in a suitable solvent (e.g., MeOH, EtOH, EtOAc). Prep2 Carefully add 10% Pd/C (5-10 wt% of substrate) to the solution. Prep1->Prep2 React1 Purge the flask with an inert gas (e.g., N₂ or Ar). Prep2->React1 React2 Introduce hydrogen gas (balloon or H₂ atmosphere). React1->React2 React3 Stir the mixture vigorously at room temperature. React2->React3 React4 Monitor reaction progress by TLC or LC-MS. React3->React4 Workup1 Filter the reaction mixture through Celite® to remove the catalyst. React4->Workup1 Workup2 Wash the Celite® pad with the reaction solvent. Workup1->Workup2 Workup3 Combine the filtrates and concentrate under reduced pressure. Workup2->Workup3 Workup4 Purify the crude product if necessary. Workup3->Workup4

References

Preventing side products during the benzylation of 4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the benzylation of 4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common synthetic transformation. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize the formation of unwanted side products and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction occurring during the benzylation of 4-hydroxybenzoic acid?

The primary reaction is a Williamson ether synthesis, where the hydroxyl group of 4-hydroxybenzoic acid is deprotonated by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a benzylating agent (e.g., benzyl chloride or benzyl bromide) to form a benzyl ether.

Q2: What are the most common side products observed in this reaction?

The two most common side products are:

  • Benzyl 4-hydroxybenzoate (Esterification): Benzylation occurs at the carboxylic acid functionality instead of the phenolic hydroxyl group.

  • C-Benzylated products: The benzyl group attaches directly to the aromatic ring of 4-hydroxybenzoic acid instead of the phenolic oxygen.

Q3: How can I minimize the formation of the benzyl ester byproduct?

To minimize benzylation of the carboxylic acid, it's crucial to select reaction conditions that favor O-alkylation of the phenol.[1] Using a weaker base or a less reactive benzylating agent (e.g., benzyl chloride instead of benzyl bromide) can favor phenoxide formation and subsequent reaction over carboxylate reactivity.[1] Alternatively, protecting the carboxylic acid group prior to benzylation is a common and effective strategy.[1]

Q4: What is the role of the base in this reaction, and how do I choose the right one?

The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the benzyl halide.[1] The choice of base is critical. Stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used.[1] The strength of the base should be sufficient to deprotonate the phenol but ideally not so strong as to promote unwanted side reactions.[1] The choice may also depend on the solvent used.[1]

Q5: Which solvent is best for this reaction?

Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are commonly used because they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism. The choice of solvent can influence the selectivity of the reaction. Less polar, aprotic solvents may be used to disfavor C-alkylation.

Q6: Can I use benzyl alcohol instead of a benzyl halide for the benzylation?

While benzyl alcohol can be used as a benzylating agent, it typically requires harsher conditions, such as the presence of a strong acid catalyst and high temperatures. For laboratory-scale synthesis and to maintain selectivity, benzyl halides are generally preferred due to their higher reactivity under milder conditions.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting material - Inactive benzylating agent.- Insufficiently strong base.- Low reaction temperature.- Poor solubility of reactants.- Check the purity and age of the benzyl halide.- Switch to a stronger base (e.g., from K₂CO₃ to NaH).- Gradually increase the reaction temperature.- Choose a solvent in which all reactants are soluble (e.g., DMF, DMSO).[1]
Formation of multiple products (TLC analysis) - Competing C-benzylation.- Benzylation of the carboxylic acid.- Di-benzylation (if other nucleophilic sites are present).- Use a less polar, aprotic solvent.- Employ a weaker or bulkier base to sterically hinder C-alkylation.- Protect the carboxylic acid group before benzylation.- Use stoichiometric amounts of the benzylating agent.[1]
Product degradation - High reaction temperature.- Prolonged reaction time.- Optimize the reaction temperature by running small-scale trials at different temperatures.- Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.
Difficulty in product isolation/purification - Emulsion formation during workup.- Co-elution of product and byproducts during chromatography.- Add brine during the aqueous workup to break emulsions.- Optimize the solvent system for column chromatography to achieve better separation.

Data Presentation: Illustrative Yields under Various Conditions

The following tables summarize hypothetical data from an optimization study for the benzylation of 4-hydroxybenzoic acid to illustrate the impact of different reaction parameters on product distribution. Note: This data is for illustrative purposes to demonstrate trends and should not be considered as experimentally verified results.

Table 1: Effect of Base on Product Distribution

Base Solvent Temperature (°C) Yield of Benzyl 4-(benzyloxy)benzoate (%) Yield of Benzyl 4-hydroxybenzoate (%) Yield of C-benzylated Product (%)
K₂CO₃Acetone6075155
NaHDMF2585510
Cs₂CO₃DMF2590<5<5
Et₃NCH₂Cl₂404050<5

Table 2: Effect of Solvent on Product Distribution

Base Solvent Temperature (°C) Yield of Benzyl 4-(benzyloxy)benzoate (%) Yield of Benzyl 4-hydroxybenzoate (%) Yield of C-benzylated Product (%)
K₂CO₃Acetone6075155
K₂CO₃DMF60702010
K₂CO₃Toluene110601025
K₂CO₃Ethanol80503015

Experimental Protocols

Protocol 1: Selective O-Benzylation of 4-Hydroxybenzoic Acid

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Preparation:

    • To a solution of 4-hydroxybenzoic acid (1 equivalent) in a suitable solvent (e.g., DMF, acetone), add the base (1.1 - 2.0 equivalents, e.g., K₂CO₃).

    • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide and carboxylate salts.

  • Reaction:

    • Add the benzylating agent (e.g., benzyl bromide or benzyl chloride, 1.0 - 1.5 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Benzylation_Pathways Phenoxide_Carboxylate Phenoxide/ Carboxylate Anion Product_Ether Desired Product: Benzyl 4-(benzyloxy)benzoate (O-Alkylation) Phenoxide_Carboxylate->Product_Ether + Benzyl Chloride (Phenoxide attack) Side_Product_Ester Side Product: Benzyl 4-hydroxybenzoate (Esterification) Phenoxide_Carboxylate->Side_Product_Ester + Benzyl Chloride (Carboxylate attack) Side_Product_C Side Product: C-Benzylated Product Phenoxide_Carboxylate->Side_Product_C + Benzyl Chloride (Ring attack) Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Product_Ether Benzyl_Chloride->Side_Product_Ester Benzyl_Chloride->Side_Product_C

Caption: Reaction pathways in the benzylation of 4-hydroxybenzoic acid.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Start Dissolve 4-Hydroxybenzoic Acid in Solvent Add_Base Add Base (e.g., K₂CO₃) Start->Add_Base Stir Stir at RT (30-60 min) Add_Base->Stir Add_BnCl Add Benzyl Chloride Stir->Add_BnCl Heat Heat to desired temp. Add_BnCl->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify

Caption: General experimental workflow for selective O-benzylation.

References

Improving the solubility of 4-Benzyloxybenzoic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Benzyloxybenzoic acid in reaction setups.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, providing step-by-step solutions.

Issue 1: this compound is not dissolving in the chosen solvent at room temperature.

Initial Checks:

  • Verify Purity: Impurities can significantly affect solubility. Confirm the purity of your this compound using appropriate analytical techniques.

  • Solvent Quality: Ensure the solvent is high purity and anhydrous, as water content can negatively impact the solubility of hydrophobic compounds.[1]

  • Equilibration Time: Allow sufficient time for dissolution. Some compounds dissolve slowly, and gentle agitation or stirring can help.[1]

Troubleshooting Workflow:

If initial checks do not resolve the issue, follow this workflow to systematically improve solubility.

G cluster_0 Troubleshooting Insoluble this compound A Compound Insoluble B Increase Temperature A->B C Successful Dissolution B->C Soluble D Try a Different Solvent System B->D Insoluble or Degradation D->C Soluble E Employ Co-solvency D->E Insoluble E->C Soluble F Adjust pH (for aqueous/protic systems) E->F Insoluble F->C Soluble G Attempt Salt Formation F->G Insoluble G->C Soluble

Caption: A stepwise guide to troubleshooting the solubility of this compound.

Solutions:

  • Increase Temperature: Gently heating the mixture can increase the dissolution rate.[1][2][3] However, be cautious of potential degradation of this compound at elevated temperatures.

  • Solvent Selection: The principle of "like dissolves like" is a useful starting point.[4] this compound has a large non-polar benzyloxy group, suggesting good solubility in non-polar organic solvents.[5]

    • Recommended Solvents: High solubility is expected in non-polar solvents like chloroform and dichloromethane.[5][6] For preparing stock solutions, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective for structurally similar aromatic acids.[7]

    • Poor Solvents: Low solubility is expected in polar solvents such as water and ethanol.[5][6]

  • Co-solvency: If a single solvent is ineffective, using a mixture of solvents (co-solvency) can enhance solubility.[1] This technique modifies the overall polarity of the solvent system to better match the solute.[1]

  • pH Adjustment (for aqueous/protic systems): As a carboxylic acid, the solubility of this compound in aqueous or protic solutions is pH-dependent.[1][7] Increasing the pH by adding a base will deprotonate the carboxylic acid to form a more polar and water-soluble carboxylate salt.[1][7][8]

  • Salt Formation: Converting the carboxylic acid to a salt can significantly improve its solubility, especially in more polar solvents.[1][9][10] This is a highly effective method for acidic compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a crystalline solid. Due to its molecular structure, which includes a large, non-polar benzyloxy group and a polar carboxylic acid group, it exhibits high solubility in non-polar organic solvents like chloroform and dichloromethane and low solubility in polar solvents like water and ethanol.[5][6]

Q2: I need to run a reaction in an aqueous buffer. How can I dissolve this compound?

A2: Due to its low aqueous solubility, a co-solvent strategy or pH adjustment is recommended.[7]

  • Co-solvent method: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent such as DMF or DMSO. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring.[7] Be aware that precipitation may occur if the final concentration of the organic co-solvent is too low.[7]

  • pH adjustment: You can increase the pH of your aqueous buffer by adding a base (e.g., sodium hydroxide). This will convert the this compound into its more soluble sodium salt.[1][7][11]

Q3: Can I improve the solubility of this compound in organic solvents?

A3: Yes. If you are struggling with solubility in a particular organic solvent, consider the following:

  • Co-solvency: Adding a second, miscible organic solvent can improve solubility.[1] For example, if your compound is poorly soluble in a non-polar solvent like hexane, adding a more polar co-solvent like ethyl acetate might help.

  • Salt Formation: Reacting this compound with a suitable base (e.g., an amine) can form a salt that may have improved solubility in a wider range of organic solvents.[1]

Q4: How does temperature affect the solubility of this compound?

A4: The solubility of most solid compounds, including carboxylic acids, generally increases with temperature.[2][3][12][13] Therefore, heating the solvent can be an effective way to dissolve more this compound. However, it is crucial to ensure the compound is stable at the desired temperature and does not decompose.

Data Presentation

Table 1: Solubility of Structurally Related Aromatic Carboxylic Acids

CompoundSolventSolubilityTemperature
4-Benzoylbenzoic acidDimethylformamide (DMF)~ 30 mg/mLRoom Temperature
4-Benzoylbenzoic acidDimethyl sulfoxide (DMSO)~ 10 mg/mLRoom Temperature
4-Benzoylbenzoic acid1:5 DMF:PBS (pH 7.2)~ 0.16 mg/mLRoom Temperature
Benzoic acidWater3.44 g/L25 °C
Benzoic acidWater56.31 g/L100 °C
Benzoic acidEthanolModerately Soluble (~3.4 g/100 mL at 20°C)20 °C

Data for 4-Benzoylbenzoic acid is from BenchChem.[7] Data for Benzoic acid is from various sources.[14][15]

Experimental Protocols

Protocol 1: Solubility Enhancement by Co-solvency

This protocol details how to determine the optimal co-solvent mixture for dissolving this compound.

  • Solvent Selection: Choose a primary solvent in which the reaction will be performed and a co-solvent in which this compound is known to be more soluble.

  • Preparation of Solvent Mixtures: Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 9:1, 4:1, 7:3).[1]

  • Solubility Determination:

    • Add an excess amount of this compound to a known volume of each solvent mixture in a sealed vial.

    • Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).[1]

    • Filter the solutions to remove any undissolved solid.[1]

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[1]

  • Analysis: Plot the solubility of this compound as a function of the co-solvent percentage to identify the optimal solvent composition.[1]

Protocol 2: Solubility Enhancement by Salt Formation

This protocol outlines the general procedure for improving solubility by converting this compound to a salt.

  • Base Selection: Choose a suitable base to react with the carboxylic acid. Common choices include sodium hydroxide, potassium hydroxide, or organic amines like triethylamine.[1]

  • Reaction:

    • Dissolve the this compound in a suitable organic solvent (e.g., ethanol or methanol).

    • Add the base in a stoichiometric amount (or a slight excess), either as a solid or in solution.[1]

  • Isolation of the Salt:

    • The resulting salt may precipitate out of the solution. If so, it can be collected by filtration.

    • If the salt remains in solution, the solvent can be evaporated to obtain the solid salt.[1]

  • Solubility Testing: Determine the solubility of the newly formed salt in the desired solvent system using the methods described in the co-solvency protocol.[1]

G cluster_1 Salt Formation Workflow Start This compound in Organic Solvent AddBase Add Stoichiometric Amount of Base (e.g., NaOH, Et3N) Start->AddBase Reaction Stir to Form Salt AddBase->Reaction Precipitate Salt Precipitates Reaction->Precipitate Yes Soluble Salt is Soluble Reaction->Soluble No Filter Filter and Dry Salt Precipitate->Filter End Obtain Solid Salt Filter->End Evaporate Evaporate Solvent Evaporate->End Soluble->Evaporate

Caption: A general workflow for the synthesis of a salt from this compound.

References

Technical Support Center: Scaling Up the Synthesis of 4-Benzyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scaled-up synthesis of 4-Benzyloxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of a 4-hydroxybenzoate derivative with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.[1][2] A key advantage of this method is its reliability and the typically high yields of 85-95% that can be achieved.[3]

Q2: What are the critical process parameters to control during the scale-up of this synthesis?

A2: When scaling up the Williamson ether synthesis for this compound, the following parameters are critical to monitor and control:

  • Temperature: The reaction can be exothermic, and effective heat management is crucial to prevent runaway reactions and minimize the formation of side products.[1]

  • Mixing: Efficient and consistent agitation is essential to ensure the reaction mixture remains homogeneous, which is particularly important when dealing with slurries of reagents like potassium carbonate.[1]

  • Reagent Addition Rates: The rate at which reagents, especially the benzyl halide and base, are added should be carefully controlled to maintain a safe temperature profile and reaction rate.[1]

  • Anhydrous Conditions: The presence of water can lead to unwanted side reactions, such as the hydrolysis of the benzyl halide, which can reduce the overall yield.[1]

Q3: How can the progress of the reaction be effectively monitored?

A3: For laboratory and pilot scales, Thin Layer Chromatography (TLC) is a simple and rapid method to monitor the consumption of the starting material (4-hydroxybenzoic acid) and the formation of the this compound product.[3][4] For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][5]

Q4: What are the most common impurities encountered in the crude product?

A4: The most common impurities typically arise from the starting materials or side reactions and may include unreacted 4-hydroxybenzoic acid, excess benzyl halide, or byproducts like dibenzyl ether, which can form if water is present in the reaction.[1][6] Another potential impurity can result from C-alkylation, where the benzyl group attaches to the aromatic ring instead of the desired oxygen atom.[1][4]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is based on established methods for the benzylation of substituted phenols.[1][3]

Materials:

  • 4-Hydroxybenzoic acid (1.0 equivalent)

  • Benzyl bromide (1.1-1.5 equivalents) or Benzyl chloride

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)

  • Solvent: Acetone or Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-hydroxybenzoic acid and the chosen solvent (Acetone or DMF).

  • Base Addition: Add potassium carbonate to the mixture. Stir the resulting slurry at room temperature for 15-30 minutes to facilitate the formation of the potassium phenoxide salt.[3]

  • Benzyl Halide Addition: Slowly add the benzyl halide (benzyl bromide is more reactive than benzyl chloride) to the reaction mixture.[1] Control the addition rate to manage any exotherm.

  • Reaction: Heat the mixture to reflux (the exact temperature will depend on the solvent) and maintain for 4-12 hours.[3]

  • Monitoring: Monitor the reaction's progress using TLC or HPLC until the starting material is consumed.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.[3]

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.[3]

    • Dissolve the resulting residue in ethyl acetate.[1]

    • Wash the organic layer sequentially with water and then brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: A mixture of ethanol and water is a common and effective solvent system for recrystallizing this compound.[1][6]

  • Dissolution: Place the crude product in a flask and add the minimum amount of hot ethanol required to achieve complete dissolution.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to heat for a few minutes. Perform a hot filtration using a pre-heated funnel to remove the carbon.[6]

  • Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (this is the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[6]

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.[6]

  • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of a cold ethanol/water mixture, and dry them under a vacuum.[6]

Protocol 3: Purification by Acid-Base Extraction

This technique is highly effective for removing non-acidic impurities.[6]

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate.[6]

  • Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic this compound will move into the aqueous layer as its sodium salt. Repeat this extraction 2-3 times.[6]

  • Separation: Combine all the aqueous layers. At this stage, any neutral or basic impurities will remain in the organic layer, which can be discarded.[6]

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it with concentrated HCl until the pH is approximately 2. The pure this compound will precipitate out of the solution.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under a vacuum.[6]

Troubleshooting Guide

Issue 1: The reaction yield is low or there is no product.

  • Possible Cause: Incomplete deprotonation of the 4-hydroxybenzoic acid. The phenoxide is the active nucleophile, and its formation is critical.[1]

  • Troubleshooting Steps:

    • Ensure all solvents and glassware are thoroughly dried. Water will react with the base and prevent complete deprotonation.[1]

    • Use a sufficiently strong base. Potassium carbonate is common, but stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used. Ensure at least a stoichiometric equivalent of the base is used; a slight excess (1.1-1.2 equivalents) can be beneficial.[1]

  • Possible Cause: The benzyl halide is impure or has degraded.[1]

  • Troubleshooting Steps:

    • Use fresh, high-purity benzyl halide. Consider using benzyl bromide, as it is a more reactive electrophile than benzyl chloride and may improve yields.[1]

  • Possible Cause: The reaction temperature is too low.[1]

  • Troubleshooting Steps:

    • Gently increasing the reaction temperature can increase the rate of the SN2 reaction. However, be mindful that higher temperatures can also promote side reactions.[1]

Issue 2: Significant byproducts are forming (observed via TLC/HPLC).

  • Possible Cause: Competition between O-alkylation (desired) and C-alkylation (side-product). The phenoxide ion is an ambident nucleophile.[1]

  • Troubleshooting Steps:

    • Lower reaction temperatures generally favor O-alkylation.[1]

    • The choice of solvent is important; aprotic polar solvents like DMF or acetone are often preferred.[1]

  • Possible Cause: Formation of dibenzyl ether.[1]

  • Troubleshooting Steps:

    • This byproduct forms from the reaction of benzyl halide with benzyl alcohol (formed from hydrolysis of the halide). Maintaining strictly anhydrous conditions will prevent this.[1]

Issue 3: The final product is an off-white or yellowish solid instead of white crystals.

  • Possible Cause: The presence of colored impurities.[6]

  • Troubleshooting Steps:

    • During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.[6]

    • Perform an acid-base extraction, which is very effective at separating the acidic product from many types of impurities.[6]

Issue 4: Product recovery after recrystallization is low.

  • Possible Cause: The product is too soluble in the chosen solvent system, even when cold.[6]

  • Troubleshooting Steps:

    • Adjust the solvent ratio by adding more of the "bad" solvent (e.g., water in an ethanol/water system) to decrease the overall solubility of the product.[6]

  • Possible Cause: The product did not fully crystallize before filtration.[6]

  • Troubleshooting Steps:

    • Ensure the crystallization mixture is thoroughly cooled in an ice bath and allow sufficient time for the process to complete before filtering.[6]

Data Presentation

Table 1: Summary of Typical Reaction Parameters for Williamson Ether Synthesis

ParameterDescriptionTypical Condition / Reagent
Starting Material Phenolic acid4-Hydroxybenzoic acid
Alkylating Agent Benzyl halideBenzyl bromide or Benzyl chloride
Base To deprotonate the phenolPotassium Carbonate (K₂CO₃)
Solvent Aprotic polar solventAcetone or DMF
Temperature To drive the reactionReflux
Reaction Time Duration until completion4-12 hours
Typical Yield Expected product yield after purification85-95%[3]

Table 2: Comparison of Primary Purification Techniques

TechniquePrincipleBest For Removing...
Recrystallization Difference in solubility of the product and impurities at different temperatures.Small amounts of impurities from a solid product.[6]
Acid-Base Extraction Separation based on the acidic nature of the product.Neutral or basic impurities (e.g., excess benzyl halide, dibenzyl ether).[6]
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Impurities with similar polarity to the product (e.g., C-alkylation byproduct).[6][7]

Visualizations

G Diagram 1: General Experimental Workflow Reaction Reaction Setup (Reagents + Solvent) Reflux Reflux & Monitor (4-12 hours) Reaction->Reflux Workup Aqueous Work-up (Extraction & Washing) Reflux->Workup Crude Crude Product Workup->Crude Purify Purification (Recrystallization or Acid-Base Extraction) Crude->Purify Final Pure this compound Purify->Final

Caption: Diagram 1: General Experimental Workflow.

G Diagram 2: Troubleshooting Logic for Low Yield Start Low Yield Observed Check_H2O Are conditions strictly anhydrous? Start->Check_H2O Fix_H2O Dry all solvents and glassware Check_H2O->Fix_H2O No Check_Base Is base strong enough / sufficient? Check_H2O->Check_Base Yes Fix_H2O->Check_Base Fix_Base Use stronger base or slight excess Check_Base->Fix_Base No Check_Halide Is benzyl halide fresh and reactive? Check_Base->Check_Halide Yes Fix_Base->Check_Halide Fix_Halide Use fresh benzyl bromide Check_Halide->Fix_Halide No Success Yield Improved Check_Halide->Success Yes Fix_Halide->Success

Caption: Diagram 2: Troubleshooting Logic for Low Yield.

References

Removal of impurities from 4-Benzyloxybenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of impurities from 4-Benzyloxybenzoic acid through recrystallization. This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities in this compound typically originate from the starting materials and side reactions during its synthesis, which is often a Williamson ether synthesis. Common impurities include:

  • Unreacted Starting Materials: 4-hydroxybenzoic acid and benzyl chloride (or other benzyl halides).[1]

  • Side Products: Dibenzyl ether, formed by the self-condensation of benzyl alcohol (which can be present as an impurity in benzyl chloride).

  • Other Related Substances: Benzaldehyde and benzyl alcohol, which can be impurities in the benzyl chloride starting material.[2][3]

Q2: What is the recommended solvent system for the recrystallization of this compound?

A2: A mixed solvent system of ethanol and water is highly effective for the recrystallization of this compound.[1] Ethanol is a "good" solvent in which the compound is soluble when hot, while water acts as a "bad" solvent (or anti-solvent) where the compound is less soluble, even at higher temperatures. This combination allows for efficient dissolution at elevated temperatures and good crystal recovery upon cooling.

Q3: How can I remove colored impurities from my this compound sample?

A3: Colored impurities can be effectively removed by treating the hot solution of your crude product with activated carbon.[1] The activated carbon adsorbs the colored molecules. After a short period of heating with the activated carbon, it can be removed by hot filtration, leaving a decolorized solution from which the pure product can be crystallized.

Q4: My recrystallization yield is very low. What are the possible causes and how can I improve it?

A4: Low recovery in recrystallization can be due to several factors:

  • Using too much solvent: This will keep the product dissolved even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete crystallization: Ensure the solution is sufficiently cold and allow adequate time for the crystals to form before filtration.

  • The chosen solvent is not optimal: The solubility of your compound in the cold solvent might still be too high. You may need to try a different solvent or a different ratio in a mixed solvent system.

Q5: The melting point of my recrystallized this compound is broad and lower than the literature value. What does this indicate?

A5: A broad and depressed melting point is a strong indication that your sample is still impure.[1] Pure crystalline solids have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a wider melting range at a lower temperature. In this case, a second recrystallization or an alternative purification method like acid-base extraction may be necessary. The reported melting point for this compound is in the range of 189-192 °C.[4][5]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Oily precipitate instead of crystals The boiling point of the solvent is higher than the melting point of the solute ("oiling out"). The solution is supersaturated.- Reheat the solution to dissolve the oil, then add a small amount of the "good" solvent (e.g., ethanol) and allow it to cool slowly. - Try a different solvent system with a lower boiling point. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
No crystals form upon cooling - Too much solvent was used. - The solution is not sufficiently cooled. - The solution is supersaturated.- Boil off some of the solvent to increase the concentration of the product. - Cool the flask in an ice-water bath for a longer period. - Scratch the inner wall of the flask with a glass rod just below the solvent surface. - Add a seed crystal of pure this compound.
Crystals form in the funnel during hot filtration The solution is cooling and becoming saturated in the funnel stem or on the filter paper.- Use a pre-heated funnel and receiving flask. - Add a small amount of hot solvent to the solution just before filtration to ensure the product remains dissolved. - Perform the filtration as quickly as possible.
Product is still colored after recrystallization The activated carbon treatment was insufficient or skipped.- Repeat the recrystallization process, ensuring to add a small amount of activated carbon to the hot solution and performing a hot filtration.
Low Purity Confirmed by Analysis (e.g., NMR, LC-MS) Co-crystallization of impurities with similar solubility profiles.- Consider an alternative purification method such as acid-base extraction to remove neutral or basic impurities. - For very persistent impurities, column chromatography may be required.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound using Ethanol/Water

This protocol outlines the steps for purifying crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution into the pre-heated flask.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Analysis: Determine the melting point and, if desired, assess the purity by spectroscopic methods (e.g., NMR).

Protocol 2: Acid-Base Extraction for Removal of Neutral and Basic Impurities

This method is effective for separating the acidic this compound from non-acidic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude this compound in ethyl acetate in a beaker.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution, stopper the funnel, and shake vigorously, venting frequently to release the pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of pure this compound will form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water.

  • Drying: Dry the purified product.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₁₂O₃[6]
Molecular Weight 228.24 g/mol [6]
Appearance White to off-white crystalline solid
Melting Point 189-192 °C[4][5]
CAS Number 1486-51-7

Table 2: Qualitative Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
Water InsolubleVery slightly soluble
Ethanol Sparingly solubleSoluble
Methanol Sparingly solubleSoluble
Ethyl Acetate SolubleVery soluble
Hexane InsolubleInsoluble
Dichloromethane SolubleVery soluble
Chloroform SolubleVery soluble

Note: This qualitative data is based on general principles for similar compounds and should be confirmed experimentally for specific applications.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude this compound add_solvent Add minimum hot ethanol crude->add_solvent dissolved Dissolved Product in Hot Ethanol add_solvent->dissolved add_carbon Add Activated Carbon (Optional) dissolved->add_carbon hot_filtration Hot Gravity Filtration dissolved->hot_filtration add_carbon->hot_filtration filtrate Hot, Pure Filtrate hot_filtration->filtrate add_water Add hot water to cloud point, then ethanol to clarify filtrate->add_water cool_slowly Slow Cooling to Room Temperature add_water->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals Crystal Slurry ice_bath->crystals vac_filtration Vacuum Filtration crystals->vac_filtration wash Wash with cold ethanol/water vac_filtration->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Outcome Unsatisfactory low_yield Low Yield? start->low_yield impure Product Impure? (Broad/Low M.P.) start->impure oily Oily Product? start->oily low_yield->impure No too_much_solvent Reduce solvent volume low_yield->too_much_solvent Yes incomplete_cooling Increase cooling time/use ice bath low_yield->incomplete_cooling Yes check_solvent Re-evaluate solvent system low_yield->check_solvent Yes impure->oily No repeat_recrystallization Repeat Recrystallization impure->repeat_recrystallization Yes acid_base Perform Acid-Base Extraction impure->acid_base Yes chromatography Consider Column Chromatography impure->chromatography If persists reheat_add_solvent Reheat, add more 'good' solvent, cool slowly oily->reheat_add_solvent Yes change_solvent Change to a lower boiling point solvent oily->change_solvent Yes

References

Overcoming incomplete reactions in derivatization of 4-Benzyloxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-Benzyloxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses.

Troubleshooting Guide: Overcoming Incomplete Reactions

This guide addresses common issues encountered during the esterification and amidation of this compound, providing potential causes and solutions to overcome incomplete reactions.

Q1: My Fischer-Speier esterification of this compound is giving low yields. What are the likely causes and how can I improve the conversion?

A1: Low yields in Fischer-Speier esterification are often due to the reversible nature of the reaction and steric hindrance from the bulky benzyloxy group.

  • Potential Cause 1: Reaction Equilibrium. The esterification reaction is in equilibrium. The presence of water, a byproduct, can shift the equilibrium back to the starting materials.

    • Solution: Use a large excess of the alcohol (it can often be used as the solvent) to shift the equilibrium towards the product. Additionally, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[1]

  • Potential Cause 2: Insufficient Catalyst Activity. The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) may be old or used in insufficient quantity.

    • Solution: Use a fresh, anhydrous acid catalyst. A typical catalytic amount is 1-5 mol% relative to the carboxylic acid.

  • Potential Cause 3: Steric Hindrance. The bulky benzyloxy group at the para position can sterically hinder the approach of the alcohol to the carboxylic acid group.

    • Solution: Increase the reaction time and ensure the reaction is heated to reflux to provide sufficient energy to overcome the activation barrier. For highly hindered alcohols, consider alternative, milder esterification methods like the Steglich esterification.

Q2: I am attempting a Steglich esterification of this compound, but the reaction is sluggish and incomplete. How can I troubleshoot this?

A2: Incomplete Steglich esterification can be caused by inactive reagents, moisture, or suboptimal reaction conditions.

  • Potential Cause 1: Deactivated Coupling Reagent. Dicyclohexylcarbodiimide (DCC) is sensitive to moisture and can decompose over time.

    • Solution: Use fresh, high-purity DCC and store it under anhydrous conditions.

  • Potential Cause 2: Presence of Water. Water will react with DCC, reducing its effectiveness in activating the carboxylic acid.

    • Solution: Use anhydrous solvents (e.g., dichloromethane, THF) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Potential Cause 3: Insufficient Catalysis. 4-(Dimethylamino)pyridine (DMAP) is a crucial catalyst for the Steglich esterification, especially for sterically hindered substrates.

    • Solution: Ensure a catalytic amount of DMAP (typically 5-10 mol%) is used. DMAP acts as an acyl transfer agent, forming a more reactive intermediate.[2]

  • Potential Cause 4: Low Reaction Temperature. While the reaction is often started at 0 °C to control the initial exothermic reaction, it may require warming to room temperature to go to completion.

    • Solution: After the initial addition of DCC at 0 °C, allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

Q3: My amide coupling reaction with this compound using a coupling reagent (e.g., DCC, HATU) is not proceeding to completion. What should I investigate?

A3: Incomplete amide formation can be due to several factors, including the reactivity of the amine, steric hindrance, and side reactions.

  • Potential Cause 1: Low Nucleophilicity of the Amine. Primary and secondary amines vary in their nucleophilicity. Aromatic amines, for instance, are less nucleophilic than aliphatic amines.

    • Solution: For less reactive amines, consider using a more powerful coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency, especially with challenging substrates.[3][4] Adding an additive like 1-Hydroxybenzotriazole (HOBt) with DCC can also improve the reaction rate by forming a more reactive activated ester.[5]

  • Potential Cause 2: Steric Hindrance. The combination of the bulky benzyloxy group on the acid and a sterically hindered amine can significantly slow down the reaction.

    • Solution: Increase the reaction temperature (while monitoring for potential side reactions) and prolong the reaction time. Using a less sterically hindered activating agent might also be beneficial.

    • Solution: Add the amine to the reaction mixture shortly after the carboxylic acid has been activated with the coupling reagent. Using an additive like HOBt can trap the activated acid as a more stable active ester, minimizing the formation of N-acylurea.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point of this compound?

A1: The melting point of this compound is typically in the range of 189-192 °C.

Q2: Can I use other alcohols besides methanol for Fischer esterification?

A2: Yes, other primary and secondary alcohols can be used. However, the reaction rate may be slower with bulkier alcohols due to increased steric hindrance. For tertiary alcohols, Fischer esterification is generally not effective due to the propensity for elimination reactions.[2]

Q3: Are there any common byproducts to look out for in these derivatization reactions?

A3: In Fischer esterification, incomplete reaction will leave unreacted starting materials. In Steglich esterification and DCC-mediated amide coupling, the main byproduct is dicyclohexylurea (DCU), which is often insoluble in the reaction solvent and can be removed by filtration.[6] A potential side product in Steglich esterification is the formation of N-acylurea if the alcohol is not reactive enough.[2]

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. A spot for this compound (the starting material) should diminish and a new spot for the ester or amide product should appear. Staining with an appropriate indicator (e.g., potassium permanganate) might be necessary for visualization if the compounds are not UV-active.

Data Presentation

The following table summarizes typical yields for various derivatization reactions of benzoic acid and its derivatives, providing a comparative overview. Please note that yields can vary depending on the specific substrates and reaction conditions.

Derivatization MethodSubstrate (Acid)Reagent (Alcohol/Amine)Coupling Agent/CatalystSolventTypical Yield (%)
Fischer EsterificationBenzoic AcidMethanolH₂SO₄Methanol~75-95[7]
Fischer Esterification4-Fluoro-3-nitrobenzoic AcidEthanolH₂SO₄Ethanol (Microwave)83[8]
Steglich EsterificationBenzoic Acid DerivativeSecondary AlcoholDCC/DMAPDichloromethane88[9]
Amide CouplingBenzoic AcidBenzylaminePPh₃/N-chlorophthalimideToluene83[10]
Amide CouplingFatty Acid4-MethoxybenzylamineDCC/DMAPNot Specified84-90[11]
Amide CouplingBenzoic AcidBenzylamineHATU/DIPEADMFHigh

Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Methyl 4-Benzyloxybenzoate)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 eq, which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 mol%) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Steglich Esterification (tert-Butyl 4-Benzyloxybenzoate)
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Amide Coupling using HATU (N-Benzyl-4-benzyloxybenzamide)
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Activation: Add HATU (1.1 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.05 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Washing and Drying: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.[3][4]

Mandatory Visualization

Troubleshooting_Incomplete_Derivatization start Incomplete Derivatization of This compound reaction_type Identify Derivatization Type start->reaction_type esterification Esterification reaction_type->esterification Ester amidation Amidation reaction_type->amidation Amide ester_method Esterification Method? esterification->ester_method amide_q1 Amine Reactivity? (Consider Stronger Coupling Agent - HATU) amidation->amide_q1 fischer Fischer-Speier ester_method->fischer steglich_ester Steglich ester_method->steglich_ester fischer_q1 Check Equilibrium? (Excess Alcohol, Water Removal) fischer->fischer_q1 steglich_ester_q1 Reagents Anhydrous/Active? (Fresh DCC, Dry Solvents) steglich_ester->steglich_ester_q1 fischer_q2 Catalyst Activity? (Fresh, Sufficient Amount) fischer_q1->fischer_q2 fischer_q3 Steric Hindrance? (Increase Temp/Time) fischer_q2->fischer_q3 steglich_ester_q2 Sufficient DMAP Catalyst? steglich_ester_q1->steglich_ester_q2 steglich_ester_q3 Reaction Temperature? steglich_ester_q2->steglich_ester_q3 amide_q2 Steric Hindrance? (Increase Temp/Time) amide_q1->amide_q2 amide_q3 Side Reactions? (Add HOBt, Control Reagent Addition) amide_q2->amide_q3

Caption: Troubleshooting workflow for incomplete derivatization.

Experimental_Workflow_Derivatization start Start: this compound choose_derivatization Choose Derivatization start->choose_derivatization esterification Esterification choose_derivatization->esterification amidation Amidation choose_derivatization->amidation ester_reagents Add Alcohol & Acid Catalyst (Fischer) or Alcohol, DCC, DMAP (Steglich) esterification->ester_reagents amide_reagents Add Amine & Coupling Reagent (e.g., HATU, DCC/HOBt) amidation->amide_reagents ester_reaction Reaction (Reflux or RT) ester_reagents->ester_reaction ester_workup Work-up & Purification ester_reaction->ester_workup ester_product Ester Product ester_workup->ester_product amide_reaction Reaction (Room Temperature) amide_reagents->amide_reaction amide_workup Work-up & Purification amide_reaction->amide_workup amide_product Amide Product amide_workup->amide_product

Caption: General experimental workflow for derivatization.

References

Stability issues of 4-Benzyloxybenzoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 4-Benzyloxybenzoic acid under various experimental conditions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns associated with this compound?

A1: this compound possesses two main functional groups that are susceptible to degradation: a benzyl ether linkage and a carboxylic acid. The primary stability concerns revolve around the cleavage of the benzyl ether bond under acidic conditions and decarboxylation of the carboxylic acid group at elevated temperatures. The overall stability is influenced by pH, temperature, and the presence of oxidizing or reducing agents.[1]

Q2: What are the expected degradation products of this compound?

A2: Under acidic hydrolysis, the main degradation products are 4-hydroxybenzoic acid and benzyl alcohol, resulting from the cleavage of the benzyl ether linkage.[1] Thermal stress can lead to decarboxylation, though for benzoic acid derivatives, this typically occurs at high temperatures.[2]

Q3: How can I monitor the degradation of this compound during my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact parent compound from its potential degradation products, allowing for accurate quantification of the remaining active substance and the formation of impurities.[1]

Q4: What are the general handling and storage recommendations for this compound to minimize degradation?

A4: To minimize degradation, it is recommended to store this compound in a cool, dark place. When preparing solutions, use high-purity solvents and protect them from light. For long-term storage, consider an inert atmosphere to prevent oxidation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low assay value of this compound. Degradation due to acidic contamination of solvents or glassware.Ensure all glassware is thoroughly cleaned and rinsed with purified water. Use high-purity, neutral pH solvents.
Exposure to high temperatures during sample preparation or storage.Prepare samples at room temperature and store them at recommended cool temperatures (e.g., 2-8°C) until analysis. Avoid prolonged exposure to heat sources.[1]
Appearance of unknown peaks in the chromatogram. Formation of degradation products.Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times.
Contamination from the sample matrix or solvents.Analyze a blank sample (matrix without the analyte) to identify any interfering peaks.
Inconsistent stability results between experiments. Variation in experimental conditions (e.g., pH, temperature, light exposure).Strictly control and document all experimental parameters. Use calibrated equipment and ensure consistent conditions.

Data Presentation

Table 1: Representative Forced Degradation Data for a Close Analog (4-Benzyloxy-3,5-dimethylbenzoic acid)

Disclaimer: The following data is illustrative and based on studies of a closely related compound, 4-Benzyloxy-3,5-dimethylbenzoic acid. Actual results for this compound may vary based on specific experimental conditions. The goal of such studies is typically to achieve 5-20% degradation.[1]

Stress ConditionDetailsTime (hours)Degradation (%)Major Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl at 60°C24~15%4-Hydroxy-3,5-dimethylbenzoic acid, Benzyl alcohol
Basic Hydrolysis 0.1 M NaOH at 60°C72~5%4-Hydroxy-3,5-dimethylbenzoic acid, Benzyl alcohol
Oxidative 3% H₂O₂ at RT24~10%Oxidized derivatives
Thermal 80°C72~8%Decarboxylation products
Photolytic ICH Q1B exposure-~5%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study (Adaptable for this compound)

This protocol is based on established methods for a similar compound and can be adapted for this compound.[1]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid. Incubate the solution in a water bath at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours). Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

  • Basic Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide. Incubate the solution in a water bath at 60°C. Withdraw aliquots at predetermined time points (e.g., 12, 24, 48, 72 hours). Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

  • Oxidative Condition: To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature and withdraw aliquots at various time points.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) and withdraw aliquots at different time intervals.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Adaptable for this compound)

This method is a starting point and should be optimized and validated for the specific analysis of this compound and its degradation products.[1][3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Below are diagrams to visualize key aspects of this compound stability and the biological relevance of its degradation products.

G cluster_degradation Degradation Pathways of this compound A This compound B 4-Hydroxybenzoic Acid A->B Acid Hydrolysis (Ether Cleavage) C Benzyl Alcohol A->C Acid Hydrolysis (Ether Cleavage) D Decarboxylation Products A->D Thermal Stress

Caption: Major degradation pathways of this compound.

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Withdraw and Neutralize (if necessary) Aliquots stress->sample analyze Analyze via Stability-Indicating HPLC Method sample->analyze quantify Quantify Parent Compound and Degradation Products analyze->quantify pathway Determine Degradation Pathway and Stability Profile quantify->pathway

Caption: A typical workflow for a forced degradation study.

G cluster_pathway Signaling Pathway of 4-Hydroxybenzoic Acid (4-HBA) in Shigella sonnei chorismate Chorismate ubiC UbiC (Chorismate Pyruvate-Lyase) chorismate->ubiC hba 4-Hydroxybenzoic Acid (4-HBA) ubiC->hba Biosynthesis aaeR AaeR (Response Regulator) hba->aaeR Binds to dna Promoter DNA aaeR->dna Enhances binding to response Regulation of: - Biofilm Formation - EPS Production - Virulence dna->response Controls gene expression for

Caption: 4-HBA signaling in Shigella sonnei.[4][5]

References

Validation & Comparative

A Comparative Guide to Hydroxyl Protecting Groups: Benzyl Ethers vs. Silyl Ethers, Acetals, and Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preventing unwanted side reactions. For the protection of hydroxyl functionalities, the benzyl (Bn) ether, exemplified by the structure of 4-benzyloxybenzoic acid, is a stalwart choice due to its robustness.[1][2] This guide provides an objective comparison between the benzyl protecting group and other commonly employed alternatives, namely silyl ethers (e.g., TBDMS), acetals (e.g., MOM), and esters (e.g., Acetyl), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to Hydroxyl Protection

Hydroxyl groups are highly reactive and can interfere with a wide range of chemical transformations.[3][4] Protecting groups serve as temporary masks for these reactive sites, allowing other parts of a molecule to be modified selectively.[5][6] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups.[6] The benzyl group, typically introduced as a benzyl ether, is valued for its stability across a broad spectrum of reaction conditions.[1][7]

Comparative Stability and Reaction Conditions

The choice of a protecting group is dictated by its stability towards the reaction conditions planned for subsequent synthetic steps and the availability of a selective deprotection method. The following tables summarize the stability profiles and typical reaction conditions for the introduction and removal of benzyl ethers and other common hydroxyl protecting groups.

Table 1: Stability of Common Hydroxyl Protecting Groups

Protecting GroupStable To (General Conditions)Labile To (General Conditions)
Benzyl (Bn) Strong bases, nucleophiles, mild acids, many oxidizing and reducing agents.[1][8]Catalytic hydrogenolysis (e.g., H₂, Pd/C), dissolving metal reduction (e.g., Na, NH₃), strong Lewis acids (e.g., BBr₃).[3][8][9]
TBDMS Basic conditions, many oxidizing and reducing agents.[8][10]Acidic conditions (pH < 4), fluoride ion sources (e.g., TBAF).[8][11]
MOM Basic conditions (pH > 12), nucleophiles, many oxidizing and reducing agents.[8][12][13]Acidic conditions (pH < 4).[12][14][15]
Acetyl (Ac) Mildly acidic conditions, catalytic hydrogenation.[2][16]Basic conditions (hydrolysis), strong acids, nucleophiles.[5][16]

Table 2: Typical Conditions for Protection and Deprotection

Protecting GroupProtection ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)
Benzyl (Bn) NaH, BnBr, THF, 0 °C to RT[17]92-98%[17]H₂, 10% Pd/C, EtOH, RT[1][18]82-98%[17]
TBDMS TBDMS-Cl, Imidazole, DMF, RT[8]>90%[10]TBAF, THF, RT[2][11]>90%[11]
MOM MOM-Cl, DIPEA, CH₂Cl₂, RT[12][13]Highcat. HCl, MeOH, reflux[13][14]High
Acetyl (Ac) Ac₂O, Pyridine, DMAP, RT[16]HighK₂CO₃, MeOH, H₂O, RT[16]High

Experimental Protocols

Detailed methodologies for the introduction and removal of these key protecting groups are provided below.

Benzyl (Bn) Group

Protection (Benzylation): Williamson Ether Synthesis [7][17]

  • Reaction: R-OH + NaH → R-O⁻Na⁺ + BnBr → R-OBn

  • Procedure: To a solution of the alcohol (1.0 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere, sodium hydride (1.2 eq) is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of benzyl bromide (1.2 eq). The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Deprotection (Debenzylation): Catalytic Hydrogenolysis [1][2]

  • Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene

  • Procedure: The benzyl-protected alcohol (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate. 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) is carefully added to the solution. The flask is evacuated and backfilled with hydrogen gas (H₂), typically from a balloon. The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected alcohol.

Tert-butyldimethylsilyl (TBDMS) Group

Protection (Silylation) [8][11]

  • Reaction: R-OH + TBDMS-Cl + Imidazole → R-OTBDMS

  • Procedure: The alcohol (1.0 eq) is dissolved in anhydrous DMF. Imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) are added to the solution. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Deprotection (Desilylation) [2][11]

  • Reaction: R-OTBDMS + TBAF → R-OH

  • Procedure: The TBDMS-protected alcohol (1.0 eq) is dissolved in THF. A 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 1-4 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with an organic solvent. The organic layer is dried and concentrated to afford the alcohol.

Methoxymethyl (MOM) Group

Protection (MOM Ether Formation) [12][13]

  • Reaction: R-OH + MOM-Cl + DIPEA → R-OMOM

  • Procedure: To a solution of the alcohol (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, N,N-diisopropylethylamine (DIPEA, 1.5 eq) is added, followed by the dropwise addition of methoxymethyl chloride (MOM-Cl, 1.2 eq). The reaction is stirred at room temperature until the starting material is consumed. The reaction is quenched with water, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed, dried, and concentrated to give the MOM-protected alcohol.

Deprotection (MOM Ether Cleavage) [13][14]

  • Reaction: R-OMOM + H⁺/H₂O → R-OH + CH₂O + MeOH

  • Procedure: The MOM ether is dissolved in methanol, and a catalytic amount of concentrated hydrochloric acid is added. The mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid. The organic layer is dried and concentrated to yield the deprotected alcohol.

Strategic Application and Orthogonality

The true power of these protecting groups lies in their orthogonal stability, which allows for the selective deprotection of one group in the presence of others.[8] For instance, a TBDMS ether can be cleaved with fluoride ions without affecting a benzyl ether, which in turn can be removed by hydrogenolysis while leaving an acid-labile MOM group intact. This orthogonality is a cornerstone of modern synthetic strategy.

Logical Workflow for Orthogonal Deprotection

The following diagram illustrates a logical workflow for the sequential deprotection of a molecule containing TBDMS, Bn, and MOM protected hydroxyl groups.

G cluster_0 Multi-Protected Substrate cluster_1 Step 1: Fluoride-mediated Deprotection cluster_2 Intermediate 1 cluster_3 Step 2: Catalytic Hydrogenolysis cluster_4 Intermediate 2 cluster_5 Step 3: Acidic Hydrolysis cluster_6 Final Product Start R-OTBDMS -OBn -OMOM Step1 TBAF, THF Start->Step1 Intermediate1 R-OH -OBn -OMOM Step1->Intermediate1 Step2 H₂, Pd/C Intermediate1->Step2 Intermediate2 R-OH -OH -OMOM Step2->Intermediate2 Step3 cat. HCl, MeOH Intermediate2->Step3 End Triol (Fully Deprotected) Step3->End

Caption: Orthogonal deprotection strategy.

Signaling Pathway Analogy for Protecting Group Strategy

The decision-making process for choosing a protecting group can be analogized to a signaling pathway, where the initial substrate dictates the required protection, and subsequent desired reactions determine the deprotection strategy.

G cluster_input cluster_process cluster_execution cluster_output Substrate Complex Molecule with multiple -OH Plan Identify Required Transformations Substrate->Plan SelectPG Select Orthogonal Protecting Groups (Bn, TBDMS, MOM, etc.) Plan->SelectPG Protect Protection Step(s) SelectPG->Protect React Perform Desired Reaction(s) Protect->React Deprotect Selective Deprotection(s) React->Deprotect React->Deprotect Iterative Steps Product Target Molecule Deprotect->Product

Caption: Decision pathway for protecting group use.

Conclusion

The benzyl ether is an exceptionally stable and versatile protecting group for hydroxyl functions, particularly when robustness to acidic and basic conditions is required.[1][2] Its primary mode of cleavage, catalytic hydrogenolysis, offers a mild and orthogonal method for deprotection.[9][18] However, the choice of protecting group is highly dependent on the overall synthetic strategy. Silyl ethers like TBDMS offer facile removal with fluoride, making them ideal for early-stage protection.[8] Acetals such as MOM are suitable when mild acid-lability is desired for deprotection.[12] Ester protecting groups like acetyl are easily cleaved by basic hydrolysis.[16] A thorough understanding of the stability and reactivity of each class of protecting group is essential for the successful design and execution of complex organic syntheses.

References

The Versatility of Benzoic Acid Scaffolds: A Comparative Analysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzoic acid scaffold represents a cornerstone in medicinal chemistry. Its derivatives have given rise to a multitude of therapeutic agents across a wide range of diseases. This guide provides a comparative analysis of benzoic acid derivatives, supported by experimental data, to illuminate their structure-activity relationships (SAR) and guide future drug design.

The inherent properties of the benzoic acid moiety, including its aromatic nature and the presence of a carboxylic acid group, make it a versatile building block. The carboxylic acid can act as a key hydrogen bond donor and acceptor, crucial for interactions with biological targets. Furthermore, the benzene ring offers multiple positions for substitution, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which in turn significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[1][2]

Comparative Analysis of Biological Activities

The therapeutic potential of benzoic acid derivatives is vast, with compounds demonstrating efficacy as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The following sections provide a comparative overview of their activity in key therapeutic areas.

Enzyme Inhibition: A Primary Mechanism of Action

Benzoic acid derivatives have been extensively explored as inhibitors of various enzymes implicated in disease pathogenesis. The nature and position of substituents on the benzoic acid core play a critical role in determining the inhibitory potency and selectivity.[1][3]

Table 1: Comparative Inhibitory Activity of Benzoic Acid Derivatives against Various Enzymes

Enzyme TargetDerivative ClassRepresentative Compound(s)IC50 / Kᵢ (nM)Therapeutic AreaReference(s)
VLA-4Diphenylurea Benzoic AcidsCompound 12l0.51Inflammation[4]
Dipeptidyl Peptidase-4 (DPP-4)Uracil-based Benzoic AcidsEster 19bLow single-digit nMType 2 Diabetes[5]
Acetylcholinesterase (AChE)Tetrahydroisoquinolynyl-benzoic acidsCompound 6f13.62 (Kᵢ)Alzheimer's Disease[6]
Carbonic Anhydrase II (hCA II)Tetrahydroisoquinolynyl-benzoic acidsCompound 6e18.78 (Kᵢ)Alzheimer's Disease[6]
TyrosinaseAmide derivativesCompound 71090Hyperpigmentation[7]
α-Amylase2,3,4-trihydroxybenzoic acid-17,300,000Diabetes[8]
Soluble Epoxide Hydrolase (sEH)4-benzamidobenzoic acid hydrazidesCompound 6c- (72% inhibition)Hypertension[9]
Influenza Neuraminidase4-(acetylamino)-3-guanidinobenzoic acidCompound 52500Influenza[10]

Note: IC50 and Kᵢ values are highly dependent on assay conditions and should be compared with caution across different studies.

The data clearly indicates that strategic modifications to the benzoic acid scaffold can yield highly potent and selective enzyme inhibitors. For instance, the introduction of a diphenylurea moiety with specific halogen substitutions led to a VLA-4 antagonist with sub-nanomolar potency.[4] Similarly, complex substitutions on the benzoic acid ring have resulted in potent inhibitors of DPP-4 and acetylcholinesterase for the treatment of diabetes and Alzheimer's disease, respectively.[5][6]

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of benzoic acid derivatives and their biological activity is a key area of investigation. Several general principles have emerged from numerous studies:

  • Position of Substituents: The location of substituents on the benzene ring is critical. For example, in the case of α-amylase inhibitors, a hydroxyl group at the 2-position significantly enhances inhibitory activity.[8]

  • Nature of Substituents: The electronic and steric properties of the substituents are paramount. Electron-donating groups like hydroxyl and methyl groups can influence the molecule's interaction with the target, while lipophilic groups can affect membrane permeability.[1] The introduction of a cyclopropyl group is a known strategy to enhance potency and metabolic stability.[3]

  • Carboxylic Acid Moiety: While essential for the activity of many derivatives, the carboxylic acid group can sometimes be esterified to create prodrugs with improved oral absorption.[5][11] These esters are then hydrolyzed in vivo to release the active acidic drug.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the evaluation of benzoic acid derivatives.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

  • Preparation of Reagents: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • Add the buffer, test compound solution (at various concentrations), and AChE solution to a 96-well plate.

    • Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding ATCI and DTNB.

    • Measure the absorbance of the colored product at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Carbonic Anhydrase (CA) Inhibition Assay

The inhibitory activity against human carbonic anhydrase (hCA) isoforms can be determined by measuring the inhibition of the CA-catalyzed hydration of CO₂.

  • Enzyme and Substrate Preparation: Purify human CA isoforms (e.g., hCA I and hCA II). Prepare a saturated solution of CO₂ in water.

  • Assay Procedure:

    • The assay is typically performed in a stopped-flow instrument.

    • Equilibrate the enzyme solution and the test compound at the desired temperature.

    • Rapidly mix the enzyme/inhibitor solution with the CO₂ substrate solution.

    • Monitor the change in pH over time due to the formation of carbonic acid.

  • Data Analysis: Determine the initial rates of the enzymatic reaction in the presence and absence of the inhibitor. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Pathways

Understanding the broader biological context of how these derivatives exert their effects is crucial. The following diagrams illustrate a representative signaling pathway and an experimental workflow.

signaling_pathway cluster_cell Cell Interior VLA4 VLA-4 FAK FAK VLA4->FAK Activation PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Nucleus Nucleus NFkB->Nucleus Gene Inflammatory Gene Expression Nucleus->Gene BenzoicAcidDerivative Benzoic Acid Derivative (VLA-4 Antagonist) BenzoicAcidDerivative->VLA4

Caption: VLA-4 signaling pathway inhibition by a benzoic acid derivative.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Benzoic Acid Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization EnzymeAssay In Vitro Enzyme Inhibition Assays (e.g., IC50 determination) Characterization->EnzymeAssay CellAssay Cell-based Assays (e.g., Cytotoxicity, Target Engagement) EnzymeAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis EnzymeAssay->SAR InVivo In Vivo Animal Models (e.g., Efficacy, PK/PD) CellAssay->InVivo InVivo->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for the discovery of benzoic acid derivatives.

Conclusion

Benzoic acid and its derivatives remain a highly valuable and versatile scaffold in modern drug discovery. The ability to systematically modify their structure allows for the optimization of their biological activity against a wide array of therapeutic targets. The comparative data presented herein underscores the importance of rational drug design, guided by a deep understanding of structure-activity relationships, in the development of novel and effective therapeutic agents. Future research will undoubtedly continue to unlock the full potential of this remarkable chemical entity.

References

Efficiency of 4-Benzyloxybenzoic Acid in Liquid Crystal Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficiency of 4-benzyloxybenzoic acid in forming liquid crystals against its structural analogs. The evaluation is based on key thermal properties, namely melting and clearing points, which define the temperature range of the mesophase. This document summarizes available experimental data, outlines detailed experimental protocols for synthesis and characterization, and presents logical relationships through diagrams to aid in the understanding of structure-property relationships in this class of compounds.

Comparative Analysis of Thermal Properties

The ability of a compound to form a stable liquid crystal phase is primarily determined by its melting point (T_m), the temperature at which it transitions from a solid to a liquid crystal, and its clearing point (T_c), the temperature at which it becomes an isotropic liquid. A wider mesophase range (the temperature difference between T_c and T_m) is often indicative of a more stable and potentially more useful liquid crystalline material.

CompoundStructureMelting Point (°C)Clearing Point (°C)Mesophase Range (°C)
This compoundC₆H₅CH₂OC₆H₄COOH189-192N/AN/A
4-Hexyloxybenzoic AcidCH₃(CH₂)₅OC₆H₄COOH99-10115453-55
4-Heptyloxybenzoic AcidCH₃(CH₂)₆OC₆H₄COOH95-9814749-52
4-Octyloxybenzoic AcidCH₃(CH₂)₇OC₆H₄COOH102-10414945-47

Note: Data for analogs is compiled from various sources. The melting point for this compound is reported from commercial supplier data. N/A indicates data not available in the reviewed literature.

The data indicates that the alkoxy-substituted analogs exhibit significant mesophase ranges. The trend within the 4-alkoxybenzoic acid series shows that while the melting and clearing points fluctuate with increasing alkyl chain length, they all possess a substantial liquid crystalline window. The high melting point of this compound suggests strong intermolecular forces in its solid state. Without the clearing point, a direct comparison of its mesophase stability is not possible.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-hydroxybenzoic acid and benzyl bromide.

Materials:

  • 4-Hydroxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hydrochloric acid (1M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) in DMF or acetone.

  • Add potassium carbonate (2.0-3.0 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Slowly add benzyl bromide (1.1-1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (typically 60-80°C for DMF) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Characterization of Liquid Crystalline Properties

DSC is used to determine the phase transition temperatures and associated enthalpy changes.

Procedure:

  • Calibrate the DSC instrument using a standard with a known melting point (e.g., indium).

  • Accurately weigh a small sample (typically 2-5 mg) of the synthesized compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above the expected isotropic phase transition.

  • Cool the sample at the same controlled rate back to room temperature.

  • Perform a second heating and cooling cycle to ensure thermal history does not affect the transition temperatures.

  • The melting point (solid to liquid crystal) and clearing point (liquid crystal to isotropic liquid) are identified as the onset temperatures of the endothermic peaks in the heating scan.

POM is used to visually identify the liquid crystalline phases by observing their unique textures.

Procedure:

  • Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Position the slide on a hot stage attached to the polarized light microscope.

  • Heat the sample slowly while observing it through the crossed polarizers.

  • Upon melting, the formation of a birefringent fluid with a characteristic texture (e.g., Schlieren, marbled, or focal-conic) indicates a liquid crystal phase.

  • Continue heating until the sample becomes completely dark, which signifies the transition to the isotropic liquid phase. The temperature at this point is the clearing point.

  • Slowly cool the sample from the isotropic liquid to observe the formation of liquid crystal textures, confirming the reversibility of the phase transitions.

Visualized Relationships

The following diagrams illustrate the key concepts and workflows discussed in this guide.

molecular_structure cluster_benzoic_acid 4-Substituted Benzoic Acid Core cluster_substituents Substituent Groups core Benzoic Acid benzyloxy Benzyloxy Group (-OCH₂C₆H₅) core->benzyloxy Forms this compound alkoxy Alkoxy Group (-O(CH₂)nCH₃) core->alkoxy Forms 4-Alkoxybenzoic Acid Analogs experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 4-Hydroxybenzoic Acid + Benzyl Bromide reaction Williamson Ether Synthesis start->reaction product This compound reaction->product dsc Differential Scanning Calorimetry (DSC) product->dsc Determine Phase Transition Temperatures pom Polarized Optical Microscopy (POM) product->pom Identify Liquid Crystal Textures comparison_logic cluster_compounds Compounds for Comparison cluster_properties Key Properties cluster_evaluation Evaluation bba This compound tm Melting Point (T_m) bba->tm tc Clearing Point (T_c) bba->tc aba 4-Alkoxybenzoic Acid Analogs aba->tm aba->tc mr Mesophase Range (T_c - T_m) tm->mr tc->mr efficiency Efficiency of Liquid Crystal Formation mr->efficiency

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for 4-Benzyloxybenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable analysis of key pharmaceutical intermediates like 4-Benzyloxybenzoic acid is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for such analyses, offering the precision and sensitivity required for quantification, impurity profiling, and stability testing. This guide provides a comprehensive comparison of potential HPLC methodologies applicable to this compound, drawing upon established methods for structurally similar compounds to offer a foundational framework for method development and validation.

While specific validated methods for this compound are not extensively published, this guide leverages data from closely related benzoic acid derivatives to provide a comparative overview. The principles and protocols outlined herein serve as a robust starting point for developing a validated, stability-indicating HPLC method tailored to this compound.

Performance Snapshot: A Comparative Look at HPLC Method Parameters

The selection of an appropriate HPLC method hinges on its performance characteristics. The following tables summarize typical validation parameters for HPLC analyses of benzoic acid derivatives, providing a benchmark for what can be expected during the validation of a method for this compound.

Table 1: Comparison of Chromatographic Conditions for Related Benzoic Acid Derivatives

ParameterMethod for 4-Benzyloxy-3,5-dimethylbenzoic acid[1][2]Method for 4-Hydroxybenzoic Acid[3][4]Method for 4-Benzoylbenzoic Acid[5]
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 150 mm x 4.6 mm, 5 µm)C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)0.1% Phosphoric acid buffer (A) and Acetonitrile (B) in a gradient elution0.1% Phosphoric acid in Water (A) and Acetonitrile (B) in a gradient elution
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[3]1.0 mL/min[5]
Detection (UV) 254 nm[1]230 nm[3]230 nm or 254 nm[5]
Column Temperature Ambient30°C30°C[5]
Injection Volume Not SpecifiedNot Specified10 µL[5]

Table 2: Typical Performance Data for HPLC Methods of Related Benzoic Acid Derivatives

Validation Parameter4-Hydroxybenzoic Acid Method[3][4]General Benzoic Acid Method
Linearity Range 0.5033 µg/mL - 4.0264 µg/mL-
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.1007 µg/mL-
Limit of Quantification (LOQ) 0.5033 µg/mL-
Accuracy (% Recovery) 94.6% - 107.2%-
Precision (%RSD) < 2%< 2%

Delving Deeper: Experimental Protocols

Reproducibility is the cornerstone of analytical science. Below are detailed experimental protocols that can be adapted for the analysis of this compound.

Representative RP-HPLC Method for a Benzyloxybenzoic Acid Derivative

This protocol is based on a stability-indicating method for 4-Benzyloxy-3,5-dimethylbenzoic acid and serves as an excellent starting point.[1][2]

  • Instrumentation:

    • HPLC system equipped with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (0.1%).

    • This compound reference standard.

    • Sample of this compound.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient might start with a higher percentage of the aqueous phase and ramp up to a higher percentage of acetonitrile to elute the analyte and any less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

    • Prepare the sample by accurately weighing a known amount and dissolving it in the same diluent to a similar concentration as the standard.

Forced Degradation Studies Protocol

To develop a stability-indicating method, forced degradation studies are crucial to ensure the method can separate the intact drug from its potential degradation products.[6]

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound.

    • Add an equal volume of 0.1 M to 1 M HCl.

    • Heat the solution if necessary (e.g., 60°C) for a predetermined period.

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound.

    • Add an equal volume of 0.1 M to 1 M NaOH.

    • Heat the solution if necessary (e.g., 60°C) for a predetermined period.

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound.

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature for a specified period.

    • At various time points, withdraw an aliquot, dilute, and analyze by HPLC.

  • Thermal Degradation:

    • Store the solid this compound at an elevated temperature (e.g., 60-80°C) for a defined period.

    • At various time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid or a solution of this compound to a light source that provides both visible and UV light.

    • At various time points, prepare a sample for HPLC analysis.

Visualizing the Workflow: HPLC Method Validation

The validation of an HPLC method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness (Variations in Method Parameters) LOQ->Robustness Routine Routine Analysis Robustness->Routine

Caption: Workflow for HPLC Method Validation.

Conclusion

References

A Comparative Analysis of the Reactivity of 4-Benzyloxybenzoic Acid and Other Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 4-benzyloxybenzoic acid with a selection of other para-substituted benzoic acids. The reactivity of the carboxyl group in benzoic acid derivatives is fundamentally influenced by the electronic properties of the substituents on the aromatic ring. Understanding these substituent effects is crucial for predicting chemical behavior and for the rational design of molecules in pharmaceutical and materials science. This comparison is supported by experimental pKa data and includes a detailed experimental protocol for its determination.

Understanding Substituent Effects on Benzoic Acid Reactivity

The acidity of a benzoic acid, a key indicator of the carboxylic group's reactivity, is determined by the stability of its conjugate base, the benzoate anion. Substituents on the benzene ring can either stabilize or destabilize this anion, thereby altering the acid's strength (pKa).

  • Electron-Withdrawing Groups (EWGs) pull electron density away from the carboxylate group. This delocalizes and stabilizes the negative charge of the conjugate base, leading to a stronger acid (lower pKa value).

  • Electron-Donating Groups (EDGs) push electron density towards the carboxylate group. This intensifies the negative charge on the conjugate base, destabilizing it and resulting in a weaker acid (higher pKa value).

These electronic influences are a combination of two main phenomena: the inductive effect (-I/+I) , which is the through-bond polarization due to electronegativity differences, and the resonance effect (+R/-R) , which is the delocalization of π-electrons across the aromatic system.

Profile of this compound

This compound features a benzyloxy group (-OCH₂C₆H₅) at the para position. The oxygen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be delocalized into the benzene ring through resonance, a powerful electron-donating effect (+R). In the para position, the resonance effect typically dominates over the inductive effect. Consequently, the benzyloxy group is considered an electron-donating group, which is expected to decrease the acidity of the benzoic acid compared to the unsubstituted parent molecule.

Quantitative Comparison of Acidity (pKa)

The acid dissociation constant (pKa) is the most direct quantitative measure of a carboxylic acid's acidity in a given solvent. A lower pKa value corresponds to a stronger acid and a more reactive carboxyl group towards nucleophilic attack (after deprotonation). The table below compares the experimental pKa values of this compound with other selected para-substituted benzoic acids in water at 25°C.

Compound NameSubstituent (at para-position)Electronic Effect of SubstituentpKa Value
4-Nitrobenzoic Acid-NO₂Strong Electron-Withdrawing (-I, -R)3.44[1]
4-Chlorobenzoic Acid-ClElectron-Withdrawing (-I, +R)3.98[2]
Benzoic Acid -H Reference (Unsubstituted) 4.20[3][4]
4-Toluic Acid-CH₃Weak Electron-Donating (+I)4.36[5][6]
This compound -OCH₂C₆H₅ Electron-Donating (+R > -I) ~4.5 (Estimated)
4-Methoxybenzoic Acid-OCH₃Electron-Donating (+R > -I)4.47[7]

From the data, a clear trend emerges. Strong electron-withdrawing groups like nitro (-NO₂) significantly increase acidity (lower pKa) compared to benzoic acid.[8] Halogens like chloro (-Cl) also increase acidity, but to a lesser extent. Conversely, electron-donating groups such as methyl (-CH₃), methoxy (-OCH₃), and the estimated effect of benzyloxy (-OCH₂C₆H₅) decrease acidity, resulting in higher pKa values than benzoic acid.[7] Therefore, this compound is expected to be less reactive in reactions where the acidity of the carboxylic proton is the determining factor, and its carboxylate is more nucleophilic compared to benzoic acid and benzoic acids substituted with electron-withdrawing groups.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This method is a reliable technique for experimentally determining the pKa of weak acids like substituted benzoic acids. It involves titrating a solution of the acid with a standardized strong base and monitoring the pH. The pKa is equal to the pH at the half-equivalence point of the titration.

Materials and Equipment:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

  • Magnetic stirrer and stir bar.

  • Burette (50 mL).

  • Beakers and volumetric flasks.

  • Substituted benzoic acid sample.

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution.

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength).

  • Deionized water.

  • Nitrogen gas source (optional).

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of the substituted benzoic acid and dissolve it in deionized water (or a suitable co-solvent like ethanol-water if solubility is low) to prepare a solution of known concentration (e.g., 1 mM).

  • Setup: Place a known volume (e.g., 20 mL) of the analyte solution into a beaker with a magnetic stir bar. Add KCl solution to maintain a constant ionic strength.

  • Initial Acidification: If necessary, adjust the initial pH of the solution to be acidic (e.g., pH 1.8-2.0) using 0.1 M HCl to ensure the carboxylic acid is fully protonated.

  • Titration: Immerse the calibrated pH electrode in the solution. Begin stirring. If desired, purge the solution with nitrogen to remove dissolved CO₂.

  • Data Collection: Add the standardized 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration until the pH has risen significantly and stabilized at a high value (e.g., pH 12-12.5).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the titration curve (ΔpH/ΔV).

    • The half-equivalence point is the volume of NaOH that is exactly half of the volume required to reach the equivalence point.

    • The pKa of the acid is the pH of the solution at the half-equivalence point.

  • Replication: Perform the titration at least in triplicate to ensure the reliability and precision of the result.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative analysis of substituted benzoic acid reactivity.

G cluster_prep Preparation & Setup cluster_exp Experimental Measurement cluster_analysis Data Analysis cluster_conclusion Conclusion A Select Substituted Benzoic Acids D Perform Potentiometric Titration A->D B Prepare Standardized Solutions (Acid, Base) B->D C Calibrate pH Meter C->D E Record pH vs. Titrant Volume D->E generates F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Identify Half-Equivalence Point G->H I Determine pKa (pKa = pH at half-equivalence) H->I J Compare pKa Values I->J K Correlate pKa with Substituent Electronic Effects J->K L Rank Compound Reactivity K->L

Caption: Workflow for Comparing Benzoic Acid Reactivity.

Conclusion

The reactivity of this compound, in the context of its carboxylic acid functionality, is lower than that of unsubstituted benzoic acid. This is attributed to the net electron-donating character of the para-benzyloxy group, which destabilizes the resulting carboxylate anion. Its reactivity profile is comparable to that of 4-methoxybenzoic acid. In contrast, benzoic acids substituted with electron-withdrawing groups, such as 4-chlorobenzoic acid and 4-nitrobenzoic acid, exhibit enhanced acidity and thus greater reactivity in reactions involving deprotonation. This comparative guide underscores the predictable and quantifiable nature of substituent effects on the reactivity of aromatic compounds, a foundational principle in modern chemistry and drug development.

References

A Comparative Guide to 4-Benzyloxybenzoic Acid and 4-Methoxybenzoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of material science, the selection of appropriate molecular building blocks is paramount to designing materials with desired properties. Among the vast array of organic compounds utilized, 4-benzyloxybenzoic acid and 4-methoxybenzoic acid have emerged as significant precursors, particularly in the synthesis of liquid crystals and high-performance polymers. This guide provides a comprehensive comparison of these two compounds, offering insights into their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their material selection process.

Physicochemical Properties: A Tale of Two Substituents

The core structural difference between this compound and 4-methoxybenzoic acid lies in their para-substituent: a benzyloxy group (-OCH₂C₆H₅) versus a methoxy group (-OCH₃). This seemingly subtle variation significantly influences their physical and chemical characteristics, which in turn dictates their suitability for different applications.

PropertyThis compound4-Methoxybenzoic AcidReferences
Molecular Formula C₁₄H₁₂O₃C₈H₈O₃
Molecular Weight 228.24 g/mol 152.15 g/mol
Melting Point 189-192 °C182-185 °C[1]
Boiling Point Not readily available275 °C[2]
Solubility Soluble in organic solventsSoluble in boiling water, alcohol, ether, and ethyl acetate; sparingly soluble in cold water.[2]
Acidity (pKa) Expected to be a weak acid~4.47[1][2]

The bulkier benzyloxy group in this compound contributes to a higher molecular weight and a slightly higher melting point compared to the more compact methoxy group in 4-methoxybenzoic acid. The solubility profiles also differ, with 4-methoxybenzoic acid showing some solubility in hot water, a feature less pronounced for the more hydrophobic this compound.

Performance in Liquid Crystal Synthesis

Both acids are crucial components in the synthesis of calamitic (rod-like) liquid crystals, often forming the rigid core of the mesogenic molecules. The choice between a benzyloxy and a methoxy terminal group can significantly impact the mesomorphic properties of the resulting liquid crystals, such as the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range of its stability.

The larger and more polarizable benzyloxy group can lead to stronger intermolecular interactions, potentially favoring the formation of more ordered smectic phases and influencing the clearing point (the temperature at which the material becomes an isotropic liquid).

Table 2: Comparison of Liquid Crystalline Properties of Derivatives

DerivativeStructureMesophase BehaviorReference
4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB)A liquid crystal synthesized using a derivative of this compound.Exhibits smectic C, nematic, and isotropic phases. Transition temperatures: Cr 105.5 °C SmC 155.2 °C N 210.1 °C Iso.[3]
4-Pentylphenyl 4-methoxybenzoateA classic liquid crystal synthesized from 4-methoxybenzoic acid.Exhibits a nematic phase at temperatures slightly above room temperature.[4]
(E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)anilineSchiff base liquid crystals with a terminal benzyloxy group.Depending on the alkyl chain length, exhibits a Smectic A phase.[5]
4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl esterAzoester mesogens derived from 4-n-alkoxy benzoic acids.Predominantly enantiotropic nematic phases.[6][7]

Role in Polymer Science

In the realm of polymer chemistry, both acids can be utilized as monomers or modifying agents to impart specific properties to polymers. 4-Methoxybenzoic acid, for instance, is used in the production of high-performance polymers and resins through polycondensation reactions, contributing to enhanced durability and chemical resistance[8][9]. The methoxy group can influence the thermal properties of polymers, with its position on the aromatic ring affecting the glass transition temperature (Tg)[10][11][12].

While less documented in readily available literature for direct comparison, the benzyloxy group in this compound, with its larger size, would be expected to influence polymer properties such as thermal stability and mechanical strength differently than the methoxy group.

Experimental Protocols

Synthesis of a Liquid Crystal using this compound Derivative

A representative synthesis of a liquid crystal, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), involves the esterification of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid with 4-benzyloxyphenol[3].

Materials:

  • 4-(4-n-dodecyloxybenzoyloxy)benzoic acid

  • 4-Benzyloxyphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dry dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottomed flask, dissolve 4-(4-n-dodecyloxybenzoyloxy)benzoic acid (3.0 mmol), 4-benzyloxyphenol (3.3 mmol), DCC (4.8 mmol), and DMAP (0.3 mmol) in dry dichloromethane (70 mL).

  • Stir the mixture at room temperature under an argon atmosphere for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Filter the resulting mixture through silica gel and wash with CH₂Cl₂.

  • Remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using chloroform as the eluent to obtain the final liquid crystalline compound[3].

Synthesis of a Liquid Crystal using 4-Methoxybenzoic Acid

A common method for synthesizing liquid crystals from 4-methoxybenzoic acid involves a two-step process: conversion to the acid chloride followed by esterification[4].

Protocol 1: Synthesis of 4-Methoxybenzoyl Chloride

Reactants:

  • 4-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 4-methoxybenzoic acid.

  • Slowly add an excess of thionyl chloride.

  • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-methoxybenzoyl chloride[4].

Protocol 2: Synthesis of 4-Pentylphenyl 4-methoxybenzoate

Reactants:

  • 4-Methoxybenzoyl chloride

  • 4-Pentylphenol

  • Pyridine

Procedure:

  • Dissolve 4-pentylphenol in a suitable solvent such as dry toluene or dichloromethane containing pyridine, which acts as a base.

  • Slowly add 4-methoxybenzoyl chloride to the solution while stirring.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with dilute acid and then with water to remove pyridine hydrochloride and any unreacted starting materials.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent.

  • Purify the resulting crude product by recrystallization to obtain 4-pentylphenyl 4-methoxybenzoate[4].

Visualizing the Synthesis and Comparison

To better illustrate the processes and logical connections discussed, the following diagrams are provided.

Synthesis_of_BDBB cluster_reactants Reactants cluster_reagents Reagents & Conditions reactant1 4-(4-n-dodecyloxybenzoyloxy)benzoic acid step1 Esterification reactant1->step1 reactant2 4-Benzyloxyphenol reactant2->step1 reagent1 DCC, DMAP reagent1->step1 reagent2 CH2Cl2, RT, 24h reagent2->step1 purification Purification (Column Chromatography) step1->purification product 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) purification->product

Caption: Synthesis workflow for a liquid crystal using a this compound derivative.

Synthesis_of_4_Pentylphenyl_4_methoxybenzoate reactant1 4-Methoxybenzoic acid step1 Acid Chloride Formation reactant1->step1 intermediate 4-Methoxybenzoyl chloride step2 Esterification intermediate->step2 reactant2 4-Pentylphenol reactant2->step2 reagent1 SOCl2 reagent1->step1 reagent2 Pyridine reagent2->step2 step1->intermediate purification Purification (Recrystallization) step2->purification product 4-Pentylphenyl 4-methoxybenzoate purification->product

Caption: Two-step synthesis of a liquid crystal from 4-methoxybenzoic acid.

Comparative_Analysis cluster_compounds Starting Materials cluster_applications Material Science Applications cluster_properties Resulting Material Properties compoundA This compound app1 Liquid Crystals compoundA->app1 Synthesis app2 Polymers compoundA->app2 Polymerization compoundB 4-Methoxybenzoic Acid compoundB->app1 Synthesis compoundB->app2 Polymerization propLC Mesophase Behavior Thermal Stability Optical Properties app1->propLC Characterization propPoly Thermal Properties (Tg, Td) Mechanical Strength Chemical Resistance app2->propPoly Characterization decision Material Selection propLC->decision propPoly->decision

Caption: Logical workflow for comparing the two acids in material science applications.

Conclusion

Both this compound and 4-methoxybenzoic acid are valuable building blocks in material science. The choice between them depends on the specific properties desired in the final material. 4-Methoxybenzoic acid is a well-established and versatile precursor, particularly for nematic liquid crystals and durable polymers[4][8]. The bulkier benzyloxy group of this compound offers a pathway to potentially more ordered liquid crystalline phases and may impart distinct thermal and mechanical properties to polymers[5]. This guide provides a foundational comparison to assist researchers in navigating the selection of these important chemical building blocks for their specific material design challenges. Further direct comparative studies are warranted to fully elucidate the nuanced performance differences between materials derived from these two acids.

References

A Comparative Guide: 4-Benzyloxybenzoic Acid in Solid-Phase vs. Solution-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between solid-phase and solution-phase synthesis is a critical decision that impacts efficiency, yield, and purity. This guide provides an objective comparison of the performance of 4-Benzyloxybenzoic acid in these two synthetic methodologies, supported by representative experimental data and detailed protocols.

At a Glance: Key Differences in Performance

The selection of a synthetic strategy for incorporating this compound into a target molecule is dictated by the specific requirements of the project, including scale, complexity of the target molecule, and desired purity. While solution-phase synthesis offers flexibility and is well-suited for large-scale production, solid-phase synthesis excels in its ease of purification and amenability to automation, making it a popular choice for the rapid synthesis of compound libraries.

ParameterSolid-Phase Synthesis (SPS)Solution-Phase Synthesis (SPS)
Typical Yield Generally high for multi-step syntheses due to the use of excess reagents to drive reactions to completion. For a single coupling step of this compound, yields can exceed 95%.Variable, typically ranging from 70-90% for a single step, but can be lower for complex reactions. Overall yield decreases with an increasing number of sequential steps.
Purity of Crude Product High, as impurities and excess reagents are washed away after each step.Lower, as byproducts and unreacted starting materials remain in the reaction mixture, necessitating more complex purification.
Reaction Time Faster for multi-step processes due to the elimination of intermediate purification steps. A single coupling can be completed in a few hours.Slower overall for multi-step syntheses due to the need for purification after each step. A single reaction may take several hours to overnight.
Ease of Purification Simple filtration and washing of the solid support.Requires more elaborate techniques such as column chromatography, crystallization, or extraction.
Scalability Generally limited to smaller scales (milligrams to a few grams) due to the capacity of the solid support.Readily scalable to industrial quantities (kilograms).
Reagent Usage Requires an excess of reagents to ensure complete reaction on the solid support.Can be performed with near-stoichiometric amounts of reagents, which is more cost-effective for expensive materials.

Deciding on a Synthetic Pathway: A Logical Approach

The decision between solid-phase and solution-phase synthesis for a project involving this compound can be guided by a logical assessment of the project's goals.

G start Project Initiation Involving this compound scale What is the desired scale? start->scale complexity How complex is the target molecule? scale->complexity Small Scale (mg-g) solution_phase Solution-Phase Synthesis scale->solution_phase Large Scale (g-kg) automation Is automation or high-throughput synthesis required? complexity->automation High Complexity (e.g., peptides, oligonucleotides) complexity->solution_phase Low Complexity (e.g., single esterification) solid_phase Solid-Phase Synthesis automation->solid_phase Yes automation->solution_phase No

Caption: Decision workflow for selecting a synthetic method.

Experimental Protocols

Detailed methodologies for the coupling of this compound using both solid-phase and solution-phase techniques are outlined below.

Solid-Phase Synthesis: Coupling to a Resin

This protocol describes the attachment of this compound to a Wang resin, a common solid support for the synthesis of molecules with a C-terminal carboxylic acid.

Materials:

  • Wang Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 30 minutes in a reaction vessel.

  • Activation of this compound: In a separate flask, dissolve this compound (3 equivalents relative to resin loading), DIC (3 equivalents), and a catalytic amount of DMAP in DMF.

  • Coupling: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Fmoc Deprotection (if applicable for subsequent steps): Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin linker, if necessary for further synthesis.

  • Cleavage: After completion of the synthesis, cleave the final product from the resin using a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[1]

Solution-Phase Synthesis: Esterification Reaction

This protocol details a representative solution-phase synthesis of an ester from this compound and an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) and the alcohol (1.1 equivalents) in DCM in a round-bottom flask.

  • Coupling: Add DMAP (0.1 equivalents) and DCC (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature overnight.[2]

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure ester.[2]

Synthetic Workflow Comparison

The workflows for solid-phase and solution-phase synthesis highlight the fundamental differences in their execution.

G cluster_sps Solid-Phase Synthesis cluster_sol Solution-Phase Synthesis sps_start Start with Resin sps_swell Swell Resin sps_start->sps_swell sps_couple Couple this compound sps_swell->sps_couple sps_wash Wash sps_couple->sps_wash sps_deprotect Deprotect (optional) sps_wash->sps_deprotect sps_wash2 Wash sps_deprotect->sps_wash2 sps_cleave Cleave from Resin sps_wash2->sps_cleave sps_product Purified Product sps_cleave->sps_product sol_start Start with Substrate sol_react React with this compound sol_start->sol_react sol_workup Aqueous Work-up sol_react->sol_workup sol_purify Purify (e.g., Chromatography) sol_workup->sol_purify sol_product Purified Product sol_purify->sol_product

Caption: Comparative workflow of synthetic phases.

Conclusion

Both solid-phase and solution-phase synthesis are powerful methodologies for the incorporation of this compound into larger molecules. Solid-phase synthesis offers significant advantages in terms of ease of purification and speed for multi-step syntheses, making it the preferred method for constructing complex molecules like peptides and for generating libraries of compounds.[3][4] Conversely, solution-phase synthesis provides greater flexibility, is more cost-effective with respect to reagent use, and is the undisputed choice for large-scale production. The ultimate decision rests on a careful evaluation of the specific needs and goals of the research or development project.

References

Assessing the purity of 4-Benzyloxybenzoic acid from different commercial suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative assessment of 4-Benzyloxybenzoic acid from three representative commercial suppliers, offering a framework for evaluating product quality through established analytical techniques.

While direct, publicly available comparative studies on the purity of this compound from different commercial vendors are scarce, this guide presents a comprehensive, data-driven approach based on hypothetical yet realistic experimental findings. The data and protocols herein are designed to empower researchers to conduct their own assessments and make informed purchasing decisions.

Executive Summary of Purity Assessment

Three batches of this compound were hypothetically sourced from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. Each sample was subjected to a battery of analytical tests to determine its purity and impurity profile. The key findings are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (% Area) 99.85%99.52%98.98%
Purity by qNMR (%) 99.79%99.45%98.85%
Melting Point (°C) 190-192°C188-191°C187-191°C
Major Impurity 1 (Identity) 4-Hydroxybenzoic AcidBenzyl Alcohol4-Hydroxybenzoic Acid
Major Impurity 1 (Level by HPLC) 0.08%0.25%0.45%
Major Impurity 2 (Identity) Benzyl AlcoholUnidentified ImpurityBenzyl Benzoate
Major Impurity 2 (Level by HPLC) 0.05%0.18%0.32%
Residual Solvents (by GC-HS) Acetone (50 ppm)Ethanol (300 ppm)DMF (150 ppm)

Analysis of Results:

  • Supplier A demonstrated the highest purity by both HPLC and qNMR, with minimal levels of process-related impurities and residual solvents.

  • Supplier B provided a product of high purity, though with a notable amount of benzyl alcohol, a likely remnant from the synthesis. The presence of an unidentified impurity warrants further investigation.

  • Supplier C showed the lowest purity of the three, with significant levels of the starting material, 4-hydroxybenzoic acid, and a byproduct, benzyl benzoate.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental work undertaken to assess the purity of the this compound samples.

Purity_Assessment_Workflow start Receive this compound Samples (Suppliers A, B, C) sample_prep Sample Preparation (Accurate Weighing & Dissolution) start->sample_prep hplc HPLC Analysis (Purity & Impurity Profiling) sample_prep->hplc qnmr qNMR Analysis (Absolute Purity Determination) sample_prep->qnmr gc_hs GC-HS Analysis (Residual Solvent Quantification) sample_prep->gc_hs mp Melting Point Determination sample_prep->mp data_analysis Data Compilation & Analysis hplc->data_analysis qnmr->data_analysis gc_hs->data_analysis mp->data_analysis comparison Comparative Purity Assessment data_analysis->comparison end Final Report & Supplier Selection comparison->end

Caption: Experimental workflow for the purity assessment of this compound.

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments conducted in this comparative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean NMR tube.

    • Accurately weigh approximately 5 mg of maleic acid and add it to the same NMR tube.

    • Add approximately 0.75 mL of DMSO-d6 to the NMR tube and gently sonicate to dissolve.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

    • Acquisition Time: 4 s

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Integrate the well-resolved aromatic protons of this compound (e.g., the doublet at ~7.9 ppm) and the singlet of the vinylic protons of maleic acid (~6.3 ppm).

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses and number of protons for both the analyte and the internal standard.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents
  • Instrumentation: Agilent 7890B GC with 7697A Headspace Sampler or equivalent.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm.

  • Carrier Gas: Helium.

  • Oven Program:

    • Initial Temperature: 40°C, hold for 5 min.

    • Ramp: 10°C/min to 240°C, hold for 5 min.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 260°C.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial and add 1 mL of dimethyl sulfoxide (DMSO). Crimp the vial securely.

  • Quantification: Use an external standard calibration curve for common process solvents (e.g., acetone, ethanol, DMF, ethyl acetate, hexane).

Potential Impurities in this compound Synthesis

The primary route for synthesizing this compound is the Williamson ether synthesis, involving the reaction of 4-hydroxybenzoic acid with benzyl bromide in the presence of a base.[1][2] Potential impurities arising from this process are illustrated in the diagram below.

Synthesis_and_Impurities cluster_reactants Starting Materials cluster_impurities Potential Impurities 4_HBA 4-Hydroxybenzoic Acid unreacted_4_HBA Unreacted 4-Hydroxybenzoic Acid 4_HBA->unreacted_4_HBA Can remain BnBenzoate Benzyl Benzoate (Esterification side-reaction) 4_HBA->BnBenzoate Can react with BnOH to form BnBr Benzyl Bromide BnOH Benzyl Alcohol (from BnBr hydrolysis) BnBr->BnOH Can form BnOBn Dibenzyl Ether (from BnBr self-condensation) BnBr->BnOBn Can form 4_BBA 4_BBA BnBr->4_BBA BnOH->BnBenzoate

Caption: Synthesis of this compound and potential process-related impurities.

Conclusion and Recommendations

Based on this hypothetical comparative analysis, Supplier A would be the recommended choice for applications requiring the highest purity of this compound. However, for less sensitive applications, the material from Supplier B may be a suitable and potentially more cost-effective alternative, provided the unidentified impurity is characterized and deemed acceptable. The product from Supplier C would require further purification before use in most research and development settings.

It is imperative for researchers to recognize that batch-to-batch variability can occur. Therefore, it is strongly recommended to perform in-house quality control on incoming materials, especially for critical applications. The analytical protocols provided in this guide offer a robust framework for such an evaluation.

References

Validation of 4-Benzyloxybenzoic Acid as a Potential Non-Steroidal Anti-Inflammatory Drug Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 4-benzyloxybenzoic acid as a potential precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). While direct experimental data on the anti-inflammatory properties of this compound is not extensively documented in publicly available literature, this document outlines the established framework for validating such a compound. We will compare its synthetic pathway and physicochemical properties with known NSAID precursors and detail the requisite experimental protocols for its evaluation, supported by data from established anti-inflammatory agents.

Introduction to this compound

This compound is a derivative of benzoic acid characterized by a benzyloxy group at the 4-position. Its structural similarity to other benzoic acid derivatives that have demonstrated anti-inflammatory properties suggests its potential as a scaffold for new NSAIDs.[1][2] The synthesis of this compound can be achieved through the benzylation of 4-hydroxybenzoic acid with benzyl bromide.

The primary mechanism of action for the majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory signaling cascade.[3][4] By blocking COX-1 and/or COX-2, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[3][5][6][7]

Comparative Analysis of Physicochemical Properties and Synthesis

A crucial first step in evaluating a potential drug precursor is to compare its physical and chemical properties, as well as the feasibility of its synthesis, with existing compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Synthetic Precursors
This compound C₁₄H₁₂O₃228.24189-1924-hydroxybenzoic acid, benzyl bromide
2-Benzoylbenzoic acid C₁₄H₁₀O₃226.23127-129Phthalic anhydride, benzene
4-Amino-3-bromobenzoic acid C₇H₆BrNO₂216.03216-2184-aminobenzoic acid, ammonium bromide
Aspirin (Acetylsalicylic acid) C₉H₈O₄180.16135Salicylic acid, acetic anhydride
Ibuprofen C₁₃H₁₈O₂206.2975-77Isobutylbenzene

Experimental Validation Protocols

The validation of a potential NSAID precursor like this compound would require a series of in vitro and in vivo experiments to determine its efficacy and safety profile.

In Vitro Efficacy: Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes. A common method involves quantifying the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid.[8][9]

Protocol:

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are prepared.

  • Incubation: The test compound (e.g., a derivative of this compound) at various concentrations is pre-incubated with either COX-1 or COX-2 enzyme in a Tris-HCl buffer containing necessary co-factors like hematin and L-epinephrine.[9]

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.[9]

  • Reaction Termination: After a set incubation period, the reaction is stopped by adding hydrochloric acid.[9]

  • Quantification: The amount of PGE2 produced is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA)[8] or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Comparative Data for Established NSAIDs:

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 150.04375
Ibuprofen 5.920.30.29
Diclofenac 0.60.16
Aspirin 166>1000<0.166

Note: IC50 values can vary depending on the specific assay conditions. The data presented is for comparative purposes.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible animal model for evaluating the acute anti-inflammatory activity of new compounds.[10][11]

Protocol:

  • Animal Model: Male Wistar rats are typically used.[12]

  • Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at various doses. A positive control (e.g., indomethacin or diclofenac) and a vehicle control group are included.[13]

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.[11][14]

  • Measurement of Edema: The paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection using a plethysmometer or calipers.[14]

  • Calculation of Inhibition: The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Example of Expected Outcome: A significant reduction in paw edema in the group treated with a derivative of this compound compared to the control group would indicate in vivo anti-inflammatory activity. For instance, some novel compounds have shown to achieve maximum inhibition percentages of over 90% at certain doses, which can be comparable to or even greater than standard drugs like indomethacin.[12]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

cluster_0 Arachidonic Acid Cascade Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibition

Caption: The Arachidonic Acid Cascade and the site of NSAID action.

Start Start Synthesis of this compound Derivative Synthesis of this compound Derivative Start->Synthesis of this compound Derivative In Vitro COX Inhibition Assay In Vitro COX Inhibition Assay Synthesis of this compound Derivative->In Vitro COX Inhibition Assay Determination of IC50 Determination of IC50 In Vitro COX Inhibition Assay->Determination of IC50 In Vivo Carrageenan-Induced Paw Edema In Vivo Carrageenan-Induced Paw Edema Determination of IC50->In Vivo Carrageenan-Induced Paw Edema Promising Activity Evaluation of Anti-inflammatory Activity Evaluation of Anti-inflammatory Activity In Vivo Carrageenan-Induced Paw Edema->Evaluation of Anti-inflammatory Activity Further Preclinical Studies Further Preclinical Studies Evaluation of Anti-inflammatory Activity->Further Preclinical Studies Significant Inhibition End End Further Preclinical Studies->End

Caption: Experimental workflow for validating a new NSAID candidate.

cluster_0 Precursor Synthesis 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid This compound This compound 4-Hydroxybenzoic Acid->this compound Benzyl Bromide Benzyl Bromide Benzyl Bromide->this compound Chemical Modification Chemical Modification This compound->Chemical Modification NSAID Candidate NSAID Candidate Chemical Modification->NSAID Candidate

Caption: Logical relationship of this compound to a final NSAID product.

Conclusion

While this compound itself has not been established as an anti-inflammatory agent, its chemical structure holds promise as a precursor for the development of novel NSAIDs. This guide outlines the standard validation pathway, including comparative analysis of physicochemical properties, detailed in vitro and in vivo experimental protocols, and the underlying biochemical pathways. The successful synthesis of derivatives from this compound, followed by rigorous evaluation using the described methodologies, will be essential to determine its true potential in the field of anti-inflammatory drug discovery. Future research should focus on synthesizing and testing derivatives of this compound to generate the direct experimental data needed for a conclusive validation.

References

A Comparative Guide to the Antioxidant Activity of Phenolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of various phenolic acid derivatives, supported by experimental data from peer-reviewed studies. Phenolic acids, a major class of plant secondary metabolites, are widely recognized for their potent antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[1][2] This document summarizes quantitative data on their antioxidant capacity, details the methodologies of key experiments, and visualizes relevant biological pathways and experimental workflows.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of phenolic acid derivatives is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.[3] The following table summarizes the IC50 values for several phenolic acid derivatives from comparative studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Phenolic Acid DerivativeDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Caffeic Acid4.50 ± 0.301.59 ± 0.06[4]
5.9 ± 0.49.7 ± 0.5[5]
Ferulic Acid9.9 ± 0.716.7 ± 0.2[5]
Syringic Acid9.8 ± 0.413.0 ± 0.9[5]
Gallic Acid1.03 ± 0.25[4]
3,4-Dihydroxybenzoic acid[6]
Gentisic acid[6]
Vanillic acid[6]
p-Coumaric acid[7]

Note: The antioxidant activity of phenolic compounds can be influenced by the solvent used and the specific experimental conditions.[8] Therefore, direct comparison of absolute values across different studies should be done with caution.

Key Antioxidant Mechanisms of Phenolic Acids

Phenolic acids exert their antioxidant effects through several mechanisms:

  • Direct Radical Scavenging: The primary mechanism is the donation of a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, forming a stable phenoxyl radical.[7]

  • Indirect Antioxidant Activity: They can also induce the expression of endogenous antioxidant enzymes by activating cellular signaling pathways.[1]

One of the most important signaling pathways involved in the indirect antioxidant activity of phenolic acids is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .

Nrf2-ARE Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. When exposed to oxidative stress or in the presence of inducers like phenolic acids, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes, leading to their transcription.[9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1 Phenolic_Acids Phenolic Acids Phenolic_Acids->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

Caption: The Nrf2-ARE signaling pathway activated by phenolic acids.

Experimental Protocols for Antioxidant Assays

Accurate assessment of antioxidant activity relies on standardized experimental protocols. Below are the detailed methodologies for three commonly used assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[10][11]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)[12]

  • Test samples (phenolic acid derivatives) dissolved in a suitable solvent (e.g., methanol)

  • Standard antioxidant (e.g., Trolox or Ascorbic Acid)[12]

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test samples and standard antioxidant.

  • In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).[10]

  • Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.[10]

  • Prepare a blank (solvent only) and a control (solvent with DPPH solution).[10]

  • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[11]

  • Measure the absorbance at approximately 517 nm.[10][11]

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot the % inhibition against the sample concentration to determine the IC50 value.[10]

DPPH_Workflow A Prepare Sample & Standard Dilutions B Add Sample/Standard to Microplate A->B C Add DPPH Solution B->C D Incubate in Dark C->D E Measure Absorbance at ~517 nm D->E F Calculate % Inhibition & IC50 E->F

Caption: General workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), leading to a decrease in its characteristic blue-green color.[10]

Materials:

  • ABTS stock solution (e.g., 7 mM ABTS and 2.45 mM potassium persulfate)[12]

  • ABTS working solution (diluted to an absorbance of ~0.70 at 734 nm)[12]

  • Test samples and standard antioxidant

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate and allowing it to stand in the dark for 12-16 hours.[13]

  • Prepare the ABTS•+ working solution by diluting the stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Prepare serial dilutions of the test samples and standard.

  • In a 96-well plate, add a small volume of the sample dilution (e.g., 10 µL).[10]

  • Add a larger volume of the ABTS•+ working solution (e.g., 190 µL).[10]

  • Incubate at room temperature for a set time (e.g., 6-10 minutes).[10]

  • Measure the absorbance at 734 nm.[10]

  • Calculate the % inhibition and IC50 value as described for the DPPH assay.[10]

ABTS_Workflow A Prepare ABTS Radical Cation (ABTS•+) D Add ABTS•+ Working Solution A->D B Prepare Sample & Standard Dilutions C Add Sample/Standard to Microplate B->C C->D E Incubate D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition & IC50 F->G

Caption: General workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[14][15]

Materials:

  • FRAP reagent, freshly prepared by mixing:

    • Acetate buffer (300 mM, pH 3.6)[12]

    • TPTZ solution (10 mM in 40 mM HCl)[12]

    • FeCl₃ solution (20 mM in water)[14] in a ratio of 10:1:1 (v/v/v).

  • Test samples and a ferrous sulfate standard solution

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Warm the FRAP reagent to 37°C.

  • Prepare serial dilutions of a ferrous sulfate standard to create a standard curve.

  • Prepare dilutions of the test samples.

  • Add a small volume of the sample or standard to a 96-well plate.

  • Add a larger volume of the FRAP reagent to each well.

  • Incubate the plate at 37°C for a specified time (e.g., up to 60 minutes).[15]

  • Measure the absorbance at approximately 593-594 nm.[15]

  • Calculate the FRAP value of the samples by comparing their absorbance to the ferrous sulfate standard curve. The results are typically expressed as mM Ferrous Equivalents.[15]

FRAP_Workflow A Prepare Fresh FRAP Reagent D Add FRAP Reagent A->D B Prepare Ferrous Standard Curve & Sample Dilutions C Add Standard/Sample to Microplate B->C C->D E Incubate at 37°C D->E F Measure Absorbance at ~594 nm E->F G Calculate Ferrous Equivalents F->G

References

A Comparative Performance Benchmark of 4-Benzyloxybenzoic Acid-Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-benzyloxybenzoic acid-based liquid crystals against other common calamitic liquid crystal alternatives, supported by experimental data. The information presented is intended to assist researchers in selecting appropriate liquid crystalline materials for various applications, from display technologies to advanced materials science.

Performance Benchmark Data

The following table summarizes key performance indicators for a representative this compound-based liquid crystal and compares them with examples from the widely used 4-cyanobiphenyl and Schiff base/ester classes of liquid crystals. These parameters are critical in determining the suitability of a liquid crystal for specific applications.

Performance MetricThis compound-Based4-Cyanobiphenyl-BasedSchiff Base/Ester-Based
Example Compound 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate4'-Pentyl-4-cyanobiphenyl (5CB)(S)-4-(((4-(octan-2-yloxy)phenyl)imino)methyl)phenyl 4-(n-octyloxy)benzoate
Phase Transition Temps. (°C) Cr 108.9 SmC 135.2 N 195.8 IsoCr 22.5 N 35.0 IsoCr → SmC* → N* → BP → Iso (Specific temperatures vary with homologues)
Optical Anisotropy (Δn) Moderate to High (Typical)~0.18 (at 589 nm, 25°C)Moderate to High (Typical)
Dielectric Anisotropy (Δε) Weakly Polar (Expected)+11.5 (at 1 kHz, 24°C)[1]Can be positive or negative, e.g., +0.38 for a similar Schiff base[2]
Response Times (ms) Millisecond range (Typical)~10-100 ms (Typical for nematic)Millisecond to sub-millisecond range (application dependent)

Note: Data for the this compound-based liquid crystal is from a specific synthesized compound. Data for 4-cyanobiphenyl and Schiff base/ester-based liquid crystals are representative values for well-studied examples within those classes. "Typical" values are estimations based on the general properties of calamitic liquid crystals discussed in the literature.

Experimental Protocols

The characterization of liquid crystalline materials involves a suite of standard experimental techniques to determine their physical and electro-optical properties.

Mesophase Identification and Phase Transition Temperatures
  • Polarized Optical Microscopy (POM): A small sample of the liquid crystal is placed between two crossed polarizers on a temperature-controlled hot stage. As the sample is heated and cooled, the different liquid crystal phases (nematic, smectic, etc.) are identified by their unique optical textures.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. Phase transitions are detected as endothermic or exothermic peaks, providing precise temperature and enthalpy data for each transition.

Optical Anisotropy (Birefringence) Measurement

The birefringence (Δn) of a liquid crystal is the difference between the extraordinary (ne) and ordinary (no) refractive indices. It is a crucial parameter for display applications.

  • Abbe Refractometer: An Abbe refractometer, equipped with a polarizer and a temperature-controlled sample holder, can be used to measure ne and no at a specific wavelength of light. The liquid crystal is aligned in a thin cell with a specific surface treatment to induce planar or homeotropic alignment.

Dielectric Anisotropy Measurement

The dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

  • Dielectric Spectroscopy: The liquid crystal is placed in a cell with transparent electrodes. The capacitance of the cell is measured with the liquid crystal aligned parallel and perpendicular to an applied electric field over a range of frequencies. From the capacitance measurements, ε∥ and ε⊥, and consequently Δε, can be calculated.[1][2][3][4][5]

Response Time Measurement

The response time refers to the speed at which the liquid crystal molecules reorient themselves upon the application or removal of an electric field.

  • Electro-Optical Switching: A liquid crystal cell is placed between crossed polarizers, and a voltage pulse is applied. A photodetector measures the change in light transmission as the liquid crystal switches between its "on" and "off" states. The rise time (τ_on) and decay time (τ_off) are determined from the resulting optical response curve.

Experimental Workflow for Liquid Crystal Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel liquid crystal material.

G cluster_synthesis Synthesis and Purification cluster_characterization Material Characterization cluster_analysis Data Analysis and Comparison synthesis Chemical Synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification structural Structural Analysis (NMR, FT-IR, Mass Spec) purification->structural thermal Thermal Analysis (DSC, TGA) structural->thermal optical_mesophase Mesophase Identification (Polarized Optical Microscopy) thermal->optical_mesophase electro_optical Electro-Optical Properties (Dielectric Spectroscopy, Birefringence) optical_mesophase->electro_optical switching Switching Behavior (Response Time Measurement) electro_optical->switching data_compilation Data Compilation switching->data_compilation performance_benchmark Performance Benchmarking data_compilation->performance_benchmark

Caption: Workflow for Liquid Crystal Synthesis and Performance Benchmarking.

References

Safety Operating Guide

Proper Disposal of 4-Benzyloxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations, ensuring the safety of personnel and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-Benzyloxybenzoic acid, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is recognized as a skin, eye, and respiratory irritant.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.[1]

  • Hand Protection: Use chemically resistant gloves.[1]

  • Respiratory Protection: When handling the solid form, especially if dust can be generated, use a dust mask (e.g., N95).[2]

  • Body Protection: A lab coat or other protective clothing is recommended.[1]

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid generating dust from the solid material.[1]

  • In case of accidental spills, carefully sweep up the solid material, avoiding dust creation, and place it into a designated, labeled container for hazardous waste.[1] The spill area should then be decontaminated.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved hazardous waste management service.[1] This chemical should not be disposed of down the drain or in regular solid waste.[1][3]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials like weighing boats, gloves, and paper towels, as hazardous chemical waste.[1]

    • Segregate this waste from other laboratory waste streams, such as non-hazardous materials, sharps, and incompatible liquid waste, to prevent accidental reactions.[1][4] Do not mix with other chemical waste.

  • Containerization:

    • Place the solid this compound waste into a chemically compatible, sealable container that is in good condition with a secure lid.[1][5] The original product container is often a suitable choice for waste accumulation.[5]

    • Ensure the container is not leaking and is clean on the outside.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[1][4]

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]

    • Include the date when the waste was first added to the container and any other information required by your institution's Environmental Health and Safety (EHS) department, such as the principal investigator's name and the lab location.[1][4]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of waste generation.[1]

    • The storage area must be secure, well-ventilated, and away from incompatible materials.[1][6] Access should be limited to authorized personnel.[6]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][4]

    • Follow all institutional procedures for waste manifest documentation and the handover process to the hazardous waste disposal team.[1]

Disposal of Empty Containers

An empty container that previously held this compound must be handled properly before being discarded as regular trash.

  • For containers that held an acute hazardous waste, they must be triple-rinsed with a solvent capable of removing the residue.[5]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5]

  • After thorough cleaning, deface or remove all chemical and hazard labels from the container before disposing of it as regular trash.[5]

Regulatory Compliance

The disposal of chemical waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States, under acts like the Resource Conservation and Recovery Act (RCRA).[4] It is your legal responsibility to ensure that all chemical waste is managed and disposed of in compliance with local and national regulations.[6] Maintain records of waste disposal for a minimum of three years.[6]

Disposal Workflow for this compound

G Figure 1. Disposal Workflow for this compound start Start: Have 4-Benzyloxybenzoic Acid Waste ppe 1. Don Personal Protective Equipment (PPE) start->ppe segregate 2. Identify & Segregate Hazardous Waste ppe->segregate spill Spill Occurs ppe->spill Potential Event containerize 3. Place in a Labeled, Compatible Container segregate->containerize storage 4. Store in Designated Satellite Accumulation Area containerize->storage contact_ehs 5. Contact EHS for Waste Pickup storage->contact_ehs documentation 6. Complete Required Waste Manifest Documents contact_ehs->documentation end End: Waste Transferred to Authorized Disposal Service documentation->end spill->segregate No cleanup Follow Spill Cleanup Procedure spill->cleanup Yes cleanup->segregate Contain spill waste

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Benzyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 4-Benzyloxybenzoic acid. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining compliance with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals.

Operational Plan: Step-by-Step Handling Procedures

Objective: To minimize exposure to this compound, which is classified as a skin, eye, and respiratory irritant. This operational plan outlines the necessary engineering controls, personal protective equipment (PPE), and handling procedures.

1. Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation of dust particles.

  • Designated Area: Establish a designated area for working with this compound. This area should be clearly marked and equipped with all necessary safety equipment.

  • Dust Control: Employ handling techniques that minimize dust generation. This includes careful scooping and weighing of the powder. Avoid any actions that could cause the powder to become airborne.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against airborne particles and accidental splashes.

  • Hand Protection: Wear compatible chemical-resistant gloves. Double gloving is recommended.

  • Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a containment hood.

  • Protective Clothing: A fully buttoned lab coat, long pants, and closed-toe shoes are required. Consider a disposable gown for added protection during large-scale operations.

3. Handling Procedures:

  • Pre-Handling Check: Before starting any work, ensure that all safety equipment is readily available and in good working order. This includes the fume hood, eyewash station, and safety shower.

  • Weighing: When weighing the powder, use a balance inside the fume hood or a powder containment hood. Use a spatula to carefully transfer the powder to a tared container.

  • Solution Preparation: If preparing a solution, add the powder slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Disposal Plan: A Step-by-Step Guide

Objective: To ensure the safe and compliant disposal of all this compound waste, including the pure chemical, contaminated materials, and empty containers.

1. Waste Segregation:

  • All materials contaminated with this compound are to be considered hazardous waste.

  • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste.

2. Solid Waste Disposal:

  • Collection: Place all solid waste contaminated with this compound into a designated, clearly labeled, and sealable hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

3. Liquid Waste Disposal:

  • Collection: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.

  • Storage: Store the sealed liquid waste container in a designated satellite accumulation area.

4. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, or recycled, depending on institutional policies.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste containers.

Quantitative Data Summary

The following table summarizes key quantitative data for handling this compound. Note that where specific data for this compound is unavailable, data for benzoic acid or general guidelines for particulates are provided as a proxy.

ParameterValueSource/Notes
Occupational Exposure Limits
OSHA PEL (Particulates Not Otherwise Regulated - Total Dust)15 mg/m³ (8-hour TWA)General guideline in the absence of a specific PEL for this compound.
OSHA PEL (Particulates Not Otherwise Regulated - Respirable Fraction)5 mg/m³ (8-hour TWA)General guideline in the absence of a specific PEL for this compound.
Glove Material Breakthrough Times (for Benzoic Acid) Data for Benzoic Acid is used as a proxy. Breakthrough times can vary based on glove thickness, manufacturer, and temperature.
Nitrile> 480 minutes[1]
Neoprene> 480 minutes[1]
Butyl Rubber> 480 minutes[1]

Experimental Workflow Diagram

A Don Personal Protective Equipment (PPE) B Prepare work area in a chemical fume hood A->B C Gather all necessary materials and equipment B->C D Carefully weigh this compound C->D E Transfer to reaction vessel or for solution preparation D->E F Decontaminate all surfaces and equipment E->F G Segregate and containerize all waste F->G H Label hazardous waste containers G->H I Store waste in designated satellite accumulation area H->I J Contact EHS for waste pickup I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.